molecular formula C10H16N4O3 B107396 Balenine CAS No. 331-38-4

Balenine

货号: B107396
CAS 编号: 331-38-4
分子量: 240.26 g/mol
InChI 键: QAWKDPXGVJMDHM-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Balenine (CAS 331-38-4), also known as ophidine, is an imidazole dipeptide composed of beta-alanine and 3-methyl-L-histidine. While naturally occurring in the muscle of marine mammals like whales and opah fish, its unique properties make it a compound of significant and growing interest in scientific research. Unlike its more common analogues, carnosine and anserine, this compound is characterized by an Nτ-methylation on the histidine moiety, a structural feature that confers distinct biological activity and enhanced stability in human plasma, where its half-life is markedly longer than that of carnosine or anserine . Current research indicates several promising applications for this compound. Studies using a cardiotoxin-induced muscle degeneration/regeneration model have shown that this compound-enriched extract promotes the muscle regeneration process. This was evidenced by an increased expression of key myogenic marker genes (Pax7, MyoD1, myogenin, and Myh3) and enhanced phagocytic activity of macrophages, suggesting a role in supporting muscle repair . Furthermore, its potential neuroprotective effects are being explored. A clinical trial on subjects with increasing forgetfulness found that 12-week supplementation with whale meat extract containing this compound significantly improved cognitive function, work efficiency, and concentration, and reduced tendencies for depression . This aligns with earlier animal studies showing that this compound supplementation can improve learning and memory in models of Alzheimer's disease . Mechanistically, this compound exhibits potent antioxidant and metal-chelating activities. In vitro studies have demonstrated that this compound has a significantly higher oxygen radical absorbance capacity (ORAC) and iron (II)-chelating ability compared to carnosine and anserine, positioning it as a powerful natural antioxidant . Researchers are utilizing this compound to investigate its mechanisms in mitochondrial biogenesis, oxidative stress pathways, and inflammatory responses. Available for research use only, this high-purity this compound reagent is ideal for in vitro and pre-clinical investigations. It is not intended for diagnostic or therapeutic purposes and is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

331-38-4

分子式

C10H16N4O3

分子量

240.26 g/mol

IUPAC 名称

3-aminopropanoyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate

InChI

InChI=1S/C10H16N4O3/c1-14-5-7(13-6-14)4-8(12)10(16)17-9(15)2-3-11/h5-6,8H,2-4,11-12H2,1H3/t8-/m0/s1

InChI 键

QAWKDPXGVJMDHM-QMMMGPOBSA-N

SMILES

CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN

手性 SMILES

CN1C=C(N=C1)C[C@@H](C(=O)OC(=O)CCN)N

规范 SMILES

CN1C=C(N=C1)CC(C(=O)OC(=O)CCN)N

其他CAS编号

331-38-4

物理描述

Solid

同义词

alenine
N(beta)-alanyl-1-methyl-histidine
N-beta-Ala-1-methyl-His
N-beta-alanyl-1-methyl-histidine
N-beta-alanyl-1-methyl-L-histidine

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Balenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balenine (β-alanyl-1-methyl-L-histidine), a naturally occurring imidazole dipeptide, has garnered increasing interest within the scientific community for its potential therapeutic applications. Predominantly found in the skeletal muscle of certain marine and terrestrial vertebrates, this molecule exhibits significant antioxidant and regenerative properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on this promising dipeptide.

Chemical Structure and Identification

This compound is a dipeptide composed of β-alanine and 1-methyl-L-histidine. The systematic IUPAC name for this compound is (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid.[1][2] Its chemical structure is characterized by a β-alanine residue linked via a peptide bond to the α-amino group of a L-histidine residue, where the imidazole ring is methylated at the N-1 position.

Chemical Identifiers:

  • Molecular Formula: C10H16N4O3[1][3]

  • CAS Number: 331-38-4[1][3]

  • SMILES: CN1C=NC(C--INVALID-LINK--C(O)=O)=C1[2]

  • InChI Key: SLRNWACWRVGMKD-QMMMGPOBSA-N[2]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Balenine_Structure cluster_this compound This compound (β-alanyl-1-methyl-L-histidine) N1 H₂N C1 N1->C1 C2 C1->C2 C3 O C2->C3 N2 HN C2->N2 C4 N2->C4 C5 O C4->C5 OH1 OH C4->OH1 C6 C4->C6 C7 C6->C7 N3 N C7->N3 C8 N3->C8 N4 N C8->N4 C9 N4->C9 C10 CH₃ N4->C10 C9->C7

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Weight 240.26 g/mol [1][3]
Monoisotopic Mass 240.122240398 Da[2]
pKa (Strongest Acidic) 3.43[4]
pKa (Strongest Basic) 9.13[4]
logP -3.9[4]
Water Solubility 4.11 g/L[4]
Polar Surface Area 110.24 Ų[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 5[4]
Rotatable Bond Count 6[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and analysis of this compound.

Chemical Synthesis of this compound
  • Protection of Functional Groups: The amino group of β-alanine and the carboxylic acid group of 1-methyl-L-histidine are protected to prevent side reactions during the peptide bond formation. Common protecting groups for amino functions include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while esterification is typically used to protect the carboxylic acid.

  • Peptide Coupling: The protected amino acid derivatives are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The protecting groups are removed to yield the final this compound product. The choice of deprotection conditions depends on the protecting groups used (e.g., trifluoroacetic acid for Boc deprotection).

  • Purification: The synthesized this compound is purified, typically by recrystallization or chromatography, to remove any unreacted starting materials and byproducts.

Extraction and Purification of this compound from Biological Samples

A common source for the extraction of this compound is whale muscle. The following protocol is based on a validated method for its determination in such samples:

  • Homogenization: A known weight of the muscle tissue is homogenized in a suitable buffer, such as a phosphate buffer.

  • Deproteinization: Proteins are precipitated by adding a solvent like ethanol or by acid treatment (e.g., with perchloric acid) followed by centrifugation to separate the protein pellet from the supernatant containing the small molecules, including this compound.

  • Purification: The supernatant can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Lyophilization: The purified extract is often lyophilized (freeze-dried) to obtain a concentrated, stable powder of this compound.

Quantification of this compound in Plasma using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in biological fluids.

  • Sample Preparation:

    • Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

    • Deproteinize the plasma by adding a threefold volume of ethanol, followed by centrifugation.

    • Collect the supernatant for analysis.

  • Derivatization (Optional but recommended for UV detection):

    • This compound can be derivatized with a chromophore-containing reagent like phenyl isothiocyanate (PITC) to enhance its detection by UV-Vis spectrophotometry.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: Detection can be achieved using a UV-Vis detector (if derivatized) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.

Biological Signaling Pathways

This compound's biological activities, particularly its roles in muscle regeneration and antioxidant defense, are mediated through its interaction with specific cellular signaling pathways.

Role in Muscle Regeneration

This compound has been shown to promote skeletal muscle regeneration. This process is complex and involves the coordination of various cell types and signaling molecules. This compound appears to exert its pro-regenerative effects primarily by modulating the activity of macrophages.

Muscle_Regeneration_Pathway This compound This compound Macrophages Macrophages This compound->Macrophages Acts on Phagocytosis Increased Phagocytic Activity Macrophages->Phagocytosis Cytokines Modulation of Cytokine Expression (e.g., TNF-α, IL-6, IL-10) Macrophages->Cytokines MuscleRegeneration Enhanced Muscle Regeneration Phagocytosis->MuscleRegeneration Cytokines->MuscleRegeneration

Figure 2: Proposed pathway for this compound-mediated muscle regeneration.

Studies have indicated that this compound enhances the phagocytic activity of macrophages, which is a critical step in clearing cellular debris from injured muscle tissue, thereby creating a favorable environment for regeneration. Additionally, this compound modulates the expression of both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by macrophages, which helps to orchestrate the inflammatory response and promote tissue repair. While the precise molecular targets of this compound in macrophages are still under investigation, it is hypothesized that it may act through pathways similar to its structural analog, carnosine, which has been shown to involve the AKT2 signaling pathway.

Antioxidant Signaling

This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Antioxidant_Pathway cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action Balenine_direct This compound ROS Reactive Oxygen Species (ROS) Balenine_direct->ROS Scavenges Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) Balenine_direct->Chelation Balenine_indirect This compound Nrf2 Nrf2 Activation Balenine_indirect->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., SOD) ARE->AntioxidantEnzymes

Figure 3: Mechanisms of this compound's antioxidant activity.

As a direct antioxidant, this compound can neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions like iron and copper, thereby preventing the initiation of oxidative chain reactions. Indirectly, this compound is thought to upregulate the body's own antioxidant defenses. It is suggested that this compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as superoxide dismutase (SOD), leading to their increased expression and enhanced cellular protection against oxidative stress. The potential interaction with other oxidative stress-related pathways, such as the NF-κB pathway, is also an area of active research.

Conclusion

This compound is a dipeptide with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its demonstrated roles in promoting muscle regeneration and combating oxidative stress make it a compelling candidate for further investigation in the context of various pathological conditions. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and on developing efficient and scalable synthetic routes to facilitate its broader application.

References

A Technical Guide to Balenine Biosynthesis in Marine Vertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balenine (β-alanyl-Nτ-methyl-L-histidine) is a histidine-containing dipeptide (HCD) found in high concentrations in the skeletal muscle of marine vertebrates, particularly cetaceans.[1][2] Like its more broadly studied analogues, carnosine and anserine, this compound is implicated in several critical physiological functions, including intracellular pH buffering, antioxidant activities, and metal ion chelation.[1][3] Its unique Nτ-methylation confers significant resistance to enzymatic degradation by carnosinase, enhancing its bioavailability and potential as a therapeutic agent. This guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting the core enzymatic steps, quantitative data, and detailed experimental protocols for its investigation.

The this compound Biosynthesis Pathway

The synthesis of this compound is a two-step enzymatic process that begins with the formation of its precursor, carnosine.[1][4]

Step 1: Carnosine Synthesis The initial reaction is the ATP-dependent ligation of β-alanine and L-histidine to form the dipeptide carnosine. This reaction is catalyzed by carnosine synthase.[4][5]

  • Enzyme: Carnosine Synthase (EC 6.3.2.11), encoded by the CARNS1 gene (also known as ATPGD1).[6][7][8] This enzyme belongs to the ATP-grasp family of ligases.[6][8]

  • Substrates: L-histidine and β-alanine. β-alanine is generally considered the rate-limiting precursor for this reaction in muscle cells.[9]

  • Cofactor: The reaction requires ATP, which is hydrolyzed to ADP and inorganic phosphate (Pi) to provide the energy for peptide bond formation.[6][8]

Step 2: Nτ-Methylation of Carnosine The terminal step is the methylation of the carnosine molecule on the tele (τ) nitrogen of the imidazole ring of the histidine residue.

  • Enzyme: A putative Carnosine Nτ-methyltransferase . While the specific enzyme for this compound synthesis has not been definitively characterized, it is analogous to Carnosine N-methyltransferase (CARNMT1, EC 2.1.1.22), which synthesizes anserine by methylating the pros (π) nitrogen.[1][10] It is hypothesized that a distinct methyltransferase or an isoform with different positional specificity exists in this compound-rich species.

  • Substrate: Carnosine.

  • Methyl Donor: S-adenosyl-L-methionine (SAM) is the universal methyl group donor for this type of biological methylation reaction.[10][11] SAM is converted to S-adenosyl-L-homocysteine (SAH) in the process.[10]

Below is a diagram illustrating the complete biosynthetic pathway.

Balenine_Biosynthesis cluster_main_pathway Core Pathway L-Histidine L-Histidine Carnosine Carnosine (β-alanyl-L-histidine) synthase Carnosine Synthase (CARNS1 / ATPGD1) L-Histidine->synthase β-Alanine β-Alanine β-Alanine->synthase This compound This compound (β-alanyl-Nτ-methyl-L-histidine) Carnosine->this compound Carnosine Nτ-methyltransferase (Putative) inv1 ADP_Pi ADP + Pi inv1->ADP_Pi inv2 SAH S-Adenosyl- homocysteine (SAH) inv2->SAH ATP ATP ATP->inv1 SAM S-Adenosyl- methionine (SAM) SAM->inv2 synthase->Carnosine

Fig. 1: The two-step enzymatic pathway for this compound biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its biosynthetic enzymes.

Table 1: Distribution and Concentration of Histidine-Containing Dipeptides (HCDs)

Species/Tissue This compound (mmol/kg wet wt) Anserine (mmol/kg wet wt) Carnosine (mmol/kg wet wt) Reference(s)
Minke Whale (Muscle) 20-150+ - < 5 [12][13]
Dolphin (Muscle) Major HCD - Minor HCD [1][2]
Snake (Muscle) Present - Present [12][13]
Chicken (Pectoral Muscle) - 20-40+ 5-15 [6]
Tuna (White Muscle) - High High [14][15]

| Human (Skeletal Muscle) | Trace | - | 5-8 |[9][16] |

Table 2: Kinetic Parameters of Carnosine Synthase (CARNS1/ATPGD1)

Enzyme Source Substrate Km (mM) Vmax (nmol/min/mg) kcat/Km (s-1M-1) Reference(s)
Chicken (purified) β-Alanine 0.82 ± 0.11 148 ± 6 14,000 [6]
Chicken (purified) L-Histidine 0.81 ± 0.15 - - [6]
Mouse (recombinant) β-Alanine 1.1 ± 0.1 104 ± 3 17,000 [6]

| Human (recombinant) | β-Alanine | 1.9 ± 0.2 | 81 ± 3 | 25,000 |[6] |

Table 3: Kinetic Parameters of Carnosine N-methyltransferase (CARNMT1) for Anserine Synthesis

Enzyme Source Substrate Km (mM) Vmax (nmol/min/mg) kcat (min-1) Reference(s)
Human (recombinant) Carnosine 4.959 1.77 0.09 [17]

| Human (recombinant) | S-adenosyl-L-methionine | 0.053 | - | 3.57 |[17] |

Note: Kinetic parameters for the specific Nτ-methyltransferase responsible for this compound synthesis are not yet available and represent a key area for future research.

Methodologies and Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of analytical, biochemical, and molecular techniques.

Quantification of this compound and Related Dipeptides

A robust method for quantifying HCDs is essential. Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique.

  • Principle: Separation of dipeptides based on their polarity, often using an ion-pairing agent to improve retention and resolution on a C18 column. Detection is typically performed using a UV detector at 210 nm.

  • Sample Preparation:

    • Homogenize tissue samples (e.g., skeletal muscle) in a suitable buffer (e.g., phosphate-buffered saline).

    • Deproteinize the homogenate using an acid such as trichloroacetic acid (TCA) or sulfosalicylic acid.[4][18]

    • Centrifuge to pellet precipitated proteins and collect the supernatant.

    • Filter the supernatant through a 0.22 or 0.45 µm filter prior to injection.

  • Chromatographic Conditions (Example Protocol): [18]

    • Column: TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid (as an ion-pairing agent) and acetonitrile in a 96:4 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C.

    • Detection: UV at 210 nm.

    • Quantification: Based on a standard curve generated with pure this compound, anserine, and carnosine standards.

For higher sensitivity and specificity, especially with complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method.[19][20]

Carnosine Synthase (CARNS1) Activity Assay

This assay measures the rate of carnosine formation from its precursors.

  • Principle: A radiochemical assay that quantifies the incorporation of a radiolabeled precursor ([³H]β-alanine) into the dipeptide product (carnosine).[6]

  • Protocol:

    • Reaction Mixture: Prepare a standard incubation mixture (e.g., 100 µL total volume) containing:

      • 50 mM HEPES buffer, pH 7.5

      • 10 mM KCl

      • 1 mM MgCl₂

      • 3 mM MgATP

      • 3 mM L-histidine

      • 1 µM [³H]β-alanine (with a known specific activity, e.g., ~600,000 cpm).[6]

    • Enzyme Addition: Add the enzyme preparation (e.g., purified enzyme fraction or tissue homogenate) to the pre-warmed reaction mixture to start the reaction.

    • Incubation: Incubate at 37 °C for a fixed time (e.g., 20 minutes), ensuring the reaction is within the linear range.

    • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by flash-freezing in liquid nitrogen.

    • Separation and Quantification: Separate the product, [³H]carnosine, from the unreacted [³H]β-alanine substrate using ion-exchange chromatography or HPLC. Quantify the radioactivity in the carnosine fraction using liquid scintillation counting.

    • Calculation: Calculate the rate of synthesis based on the amount of [³H]carnosine formed per unit time per mg of protein.

Experimental Workflow for Enzyme Characterization

The complete characterization of the enzymes in the this compound pathway follows a logical workflow.

Experimental_Workflow cluster_prep Preparation cluster_purification Enzyme Purification cluster_analysis Biochemical & Kinetic Analysis cluster_id Molecular Identification Tissue Tissue Collection (e.g., Marine Mammal Muscle) Homogenize Homogenization & Lysis Tissue->Homogenize Centrifuge Centrifugation (Clarified Lysate) Homogenize->Centrifuge IonExchange Ion-Exchange Chromatography Centrifuge->IonExchange ActivityAssay Enzyme Activity Assay (Radiochemical or HPLC-based) Centrifuge->ActivityAssay Crude Lysate Affinity Affinity Chromatography (e.g., ATP-Agarose for CARNS1) IonExchange->Affinity SizeExclusion Size-Exclusion Chromatography Affinity->SizeExclusion SDS_PAGE SDS-PAGE Analysis (Purity Check) SizeExclusion->SDS_PAGE SizeExclusion->ActivityAssay Purified Fractions MS Mass Spectrometry (Protein Identification) SDS_PAGE->MS Kinetic Kinetic Parameter Determination (Varying Substrate Concentrations) ActivityAssay->Kinetic Analysis Data Analysis (Michaelis-Menten Kinetics) Kinetic->Analysis Cloning Gene Cloning & Recombinant Expression MS->Cloning Validation Validation of Recombinant Enzyme Activity Cloning->Validation

Fig. 2: A generalized workflow for the purification and characterization of biosynthetic enzymes.

Regulation of the Pathway

The regulation of this compound synthesis in marine vertebrates is likely controlled by several factors, primarily substrate availability and enzyme expression.

  • Substrate Availability: The synthesis of the carnosine precursor is dependent on the intracellular pools of L-histidine and β-alanine. While L-histidine is an essential amino acid obtained from the diet, β-alanine availability is often the rate-limiting step for HCD synthesis.[9] The high concentrations of this compound in marine mammals suggest highly efficient uptake, retention, or endogenous synthesis of these precursors in muscle tissue.

  • Enzyme Expression: The tissue-specific expression of CARNS1 and the putative Nτ-methyltransferase genes dictates where this compound can be synthesized. CARNS1 expression is known to be highest in striated muscles and the brain.[9] The expression levels of these enzymes are likely adapted to the physiological demands of the species, such as the need for enhanced buffering capacity during prolonged hypoxic dives in cetaceans.[3]

  • Cofactor Regeneration: The methylation cycle is dependent on the regeneration of SAM. The by-product SAH is a potent inhibitor of most methyltransferases, and its efficient removal and the subsequent regeneration of methionine and SAM are crucial for maintaining a high rate of this compound synthesis.[21][22]

Conclusion and Future Directions

The biosynthesis of this compound in marine vertebrates is a specialized metabolic pathway culminating from the actions of carnosine synthase and a putative carnosine Nτ-methyltransferase. While the synthesis of the carnosine backbone is well-understood, significant knowledge gaps remain.

Key areas for future research include:

  • Molecular Identification of Carnosine Nτ-methyltransferase: The definitive identification and characterization of the gene and protein responsible for the specific Nτ-methylation of carnosine is the most critical next step.

  • Comparative Enzymology: A comparative study of the kinetic properties and substrate specificity of CARNS1 and the methyltransferase from marine vertebrates versus terrestrial animals could reveal evolutionary adaptations.

  • Regulatory Mechanisms: Elucidating the signaling pathways and transcriptional controls that lead to the exceptionally high accumulation of this compound in the muscle of cetaceans will provide insight into metabolic adaptation to extreme environments.

Understanding this pathway in detail not only provides fundamental insights into the comparative biochemistry and physiology of marine animals but also opens avenues for the biotechnological production and therapeutic application of this highly stable and potent dipeptide.

References

The Discovery and Evolving Research of Balenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Balenine (β-alanyl-3-methyl-L-histidine), an imidazole dipeptide predominantly found in marine vertebrates, has garnered increasing scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical research milestones, and current understanding of this compound's biological activities. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its antioxidant, anti-fatigue, and regenerative properties. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into this promising marine-derived compound.

Discovery and Historical Perspective

The journey of this compound's discovery is intertwined with the broader exploration of histidine-containing dipeptides in the early 20th century.

  • Early Research on Related Compounds: The story begins with the isolation of carnosine (β-alanyl-L-histidine) from meat extract in 1900, followed by the discovery of anserine (β-alanyl-1-methyl-L-histidine) in 1929. These findings laid the groundwork for identifying other similar dipeptides in various animal tissues.

  • Initial Isolation of "Ophidine": In 1939, a dipeptide was isolated from snake muscle by Imamura and named "ophidine".[1] Its exact structure, however, remained unconfirmed for several decades.

  • The Discovery of this compound: The first official isolation and naming of this compound occurred in 1962 when Pocchiari and colleagues extracted the compound from the muscle of baleen whales (Balaenoptera species).[1] The name "this compound" is derived from the genus of these marine mammals.

  • Unraveling the Identity of Ophidine: It wasn't until 1965 that Nakai and Tsujigado revisited the structure of ophidine and conclusively demonstrated that it was identical to this compound (β-alanyl-3-methyl-L-histidine).[1] A significant paper by P. O. Dennis and P. A. Lorkin in the Journal of the Chemical Society in the same year detailed the isolation and synthesis of this compound from whale-meat extract, further solidifying its chemical identity.[2][3][4]

Subsequent research has focused on identifying sources of this compound, characterizing its physiological functions, and exploring its potential as a nutraceutical and therapeutic agent. Notably, the opah fish (Lampris guttatus) has been identified as a particularly rich source of this dipeptide.[5]

Physicochemical Properties and Distribution

This compound is a dipeptide composed of β-alanine and 3-methyl-L-histidine. Its methylated imidazole ring contributes to its unique properties, including greater stability compared to carnosine.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaC10H16N4O3
Molar Mass240.26 g/mol
pKa (imidazole ring)7.03[6]
Table 2: Concentration of this compound in Various Marine Animals
SpeciesTissueConcentrationReference(s)
Opah (Lampris guttatus)Dorsal ordinary muscle25.61 g/kg[7]
Minke Whale (Balaenoptera acutorostrata)Muscle18.89 g/kg[7]
Various snake speciesMuscleVaries[8]
Various fish speciesMuscleVaries[8]
Various marine mammalsMuscleVaries[2][8]

Key Biological Activities and Mechanisms of Action

Research has illuminated several key biological functions of this compound, with a primary focus on its antioxidant, anti-fatigue, and regenerative capabilities.

Antioxidant and Iron-Chelating Activity

This compound exhibits potent antioxidant properties, contributing to cellular protection against oxidative stress.

Table 3: Comparative Antioxidant and Iron-Chelating Activities
CompoundORAC (μmol TE/μmol)HORAC (μmol GAE/μmol)Fe(II)-Chelating Ability (%) at 0.3 mMReference(s)
This compound Significantly higher than Carnosine and Anserine Significantly higher than Carnosine and Anserine Significantly higher than Carnosine and Anserine [9]
CarnosineData not specifiedData not specifiedData not specified[9]
AnserineData not specifiedData not specifiedData not specified[9]

ORAC: Oxygen Radical Absorbance Capacity; HORAC: Hydroxyl Radical Averting Capacity; TE: Trolox Equivalents; GAE: Gallic Acid Equivalents.

The superior antioxidant and iron-chelating activities of this compound compared to carnosine and anserine suggest its potential as a potent agent against oxidative damage.[9][10]

Muscle Regeneration and Anti-inflammatory Effects

This compound has demonstrated a significant role in promoting skeletal muscle regeneration following injury. Studies using a cardiotoxin-induced muscle injury model have shown that dietary supplementation with a this compound-enriched extract accelerates the regeneration process.[11][12] This is achieved, in part, by modulating the inflammatory response and enhancing the phagocytic activity of macrophages.[11][12]

This compound supplementation has been shown to:

  • Increase the expression of myogenic marker genes such as Pax7, MyoD1, myogenin, and Myh3.[11]

  • Promote the expression of both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines during the degeneration and regeneration phases.[11][12]

  • Enhance the phagocytic activity of macrophages, which is crucial for clearing cellular debris and facilitating tissue repair.[11][12]

Potential Signaling Pathways

While the precise molecular mechanisms are still under investigation, preliminary evidence suggests the involvement of several key signaling pathways in mediating the effects of this compound.

Carnosine, a structurally similar dipeptide, has been shown to enhance macrophage phagocytosis through the AKT2 signaling pathway, potentially involving the receptors CD36 and RAGE. It is hypothesized that this compound may act through a similar mechanism.

macrophage_activation This compound This compound Receptor CD36 / RAGE (Hypothesized) This compound->Receptor AKT2 AKT2 Receptor->AKT2 Activation Phagocytosis Enhanced Phagocytosis AKT2->Phagocytosis Promotes

Hypothesized signaling pathway for this compound-enhanced macrophage phagocytosis.

This compound's influence on cytokine expression during muscle regeneration suggests its interaction with inflammatory signaling pathways such as NF-κB and MAPK.

muscle_regeneration_inflammation cluster_stimulus Stimulus cluster_signaling Signaling Pathways (Hypothesized) cluster_response Cellular Response This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK Cytokine_Expression Modulation of Cytokine Expression (TNF-α, IL-6, IL-10) NFkB->Cytokine_Expression MAPK->Cytokine_Expression Muscle_Regeneration Enhanced Muscle Regeneration Cytokine_Expression->Muscle_Regeneration

Hypothesized role of this compound in modulating inflammatory pathways during muscle regeneration.

This compound has been reported to influence the regulation of mitochondrial biogenesis.[6] This likely involves the activation of the PGC-1α signaling pathway, a master regulator of mitochondrial gene expression.

mitochondrial_biogenesis This compound This compound PGC1a PGC-1α This compound->PGC1a Activates (Hypothesized) NRF1 NRF-1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Induces Expression Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes extraction_purification start Start: Opah Muscle extraction Hot Water Extraction start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 ion_exchange Ion-Exchange Chromatography supernatant1->ion_exchange elution Elution ion_exchange->elution recrystallization Recrystallization elution->recrystallization end End: Purified this compound recrystallization->end c2c12_workflow start Start: C2C12 Myoblasts culture Culture in Growth Medium start->culture differentiation Induce Differentiation (Low Serum Medium) culture->differentiation treatment Treat Myotubes with this compound differentiation->treatment analysis Analysis: - SOD Activity - Gene Expression - Protein Expression treatment->analysis end End: Results analysis->end

References

The Occurrence and Quantification of Balenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine, also known as ophidine, is a naturally occurring histidine-containing dipeptide (HCD) composed of β-alanine and 3-methyl-L-histidine. As an isomer of the more extensively studied anserine, this compound is distinguished by the methylation at the tele (τ or 3) position of the histidine imidazole ring. This structural nuance significantly influences its biochemical properties, resistance to enzymatic degradation, and distribution across the animal kingdom. Functionally, this compound is implicated in pH buffering within excitable tissues, antioxidant defense, and metal ion chelation. Its higher stability compared to carnosine and anserine makes it a compound of increasing interest for its potential as a therapeutic agent and nutraceutical. This guide provides a comprehensive overview of the natural sources, tissue-specific distribution, and quantitative analysis of this compound.

Natural Sources and Distribution

This compound is found exclusively in animal tissues, with its concentration varying significantly among different species and muscle types. While carnosine is predominant in many terrestrial mammals and anserine in birds, this compound is characteristically abundant in marine mammals and certain reptiles.

Mammals: The most significant concentrations of this compound are found in the skeletal muscle of cetaceans, such as whales and dolphins. It is a hallmark dipeptide in these marine species. In terrestrial mammals, its presence is less pronounced. For instance, in pigs, this compound (ophidine) content varies with age and muscle type, gradually accumulating in muscles like the longissimus dorsi.

Reptiles: High concentrations of this compound are found in the muscle tissue of various snake species, which is the origin of its alternative name, ophidine.

Fish: this compound has been identified in several fish species, with particularly high levels found in the muscle of the opah (Lampris guttatus).

Birds: The presence of this compound in avian species is generally low to negligible, with anserine being the dominant HCD.

Quantitative Data on this compound Distribution

The following table summarizes the concentration of this compound in the muscle tissue of various animal species, providing a comparative view of its distribution.

ClassSpeciesTissueThis compound Concentration (mmol/kg wet weight)
Mammalia Minke Whale (Balaenoptera acutorostrata)Muscle75 - 160
Fin Whale (Balaenoptera physalus)Muscle155
Sei Whale (Balaenoptera borealis)Muscle130
Pilot Whale (Globicephala melaena)Muscle130
DolphinMuscle125
Pig (Sus scrofa domesticus)Longissimus dorsi~5
Reptilia Sea Snake (Laticauda semifasciata)Muscle105
Cobra (Naja naja)Muscle75
Checkered Keelback (Xenochrophis piscator)Muscle65
Osteichthyes Opah (Lampris guttatus)Muscle~107
Tuna (Thunnus obesus)Muscle1
Eel (Anguilla japonica)Muscle2
Aves Chicken (Gallus gallus domesticus)MuscleNot Detected

Note: Concentrations are derived from various sources and may vary based on the animal's age, diet, and the specific analytical methods employed.

Biosynthesis of this compound

This compound is synthesized from its constituent amino acids, β-alanine and 3-methyl-L-histidine. This reaction is catalyzed by carnosine synthetase (CARNS1), an ATP-dependent enzyme that forms the peptide bond between the two substrates. While L-histidine is the precursor for carnosine, a methylated form, 3-methyl-L-histidine, is required for this compound synthesis.

Balenine_Biosynthesis substrate substrate enzyme enzyme product product beta_ala β-Alanine synthase Carnosine Synthetase (CARNS1) beta_ala->synthase methyl_his 3-Methyl-L-histidine methyl_his->synthase atp ATP atp->synthase adp_pi ADP + Pi synthase->adp_pi This compound This compound synthase->this compound Experimental_Workflow start_end start_end process process analysis analysis data data A Muscle Tissue Sample B Homogenization in Cold Perchloric Acid A->B C Centrifugation (Protein Precipitation) B->C D Supernatant Collection C->D E Neutralization & Centrifugation D->E F Filtration (0.22 µm) E->F G HPLC Analysis F->G H Data Acquisition & Quantification G->H

The Physiological Role of Balenine in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balenine (β-alanyl-Nτ-methyl-L-histidine), a naturally occurring imidazole dipeptide, is gaining significant attention within the scientific community for its potential physiological roles in skeletal muscle. As a methylated analog of carnosine, this compound exhibits unique biochemical properties, including enhanced bioavailability, which may offer therapeutic advantages. This technical guide provides an in-depth exploration of the current understanding of this compound's functions in skeletal muscle, focusing on its contributions to intracellular pH regulation, antioxidant defense, and muscle regeneration. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Histidine-containing dipeptides (HCDs), including carnosine, anserine, and this compound, are found in high concentrations in the skeletal muscle of many vertebrates.[1] While the physiological roles of carnosine and anserine have been extensively studied, this compound is emerging as a compound of significant interest due to its distinct molecular structure and favorable pharmacokinetics.[1] this compound's methylated imidazole ring confers resistance to degradation by carnosinase, the enzyme responsible for hydrolyzing carnosine, leading to greater stability and bioavailability upon oral supplementation.[1] This guide delves into the core physiological functions of this compound in skeletal muscle, providing a technical overview for further research and therapeutic exploration.

Physicochemical Properties and pH Buffering Capacity

One of the most well-established roles of HCDs in skeletal muscle is their contribution to intracellular pH buffering, which is critical for mitigating acidosis during intense exercise.[2]

Quantitative Data on Physicochemical Properties

The pKa value of a buffer determines its effective buffering range. This compound, with a pKa close to physiological pH, is well-suited for this role.

CompoundpKa ValueReference
This compound7.03[1]
Anserine7.04[1]
Carnosine6.83[1]

Table 1: Comparison of pKa values of this compound, anserine, and carnosine.

The slightly higher pKa of this compound and anserine compared to carnosine suggests they may be more effective at buffering pH changes in the early stages of acidosis.[1]

Antioxidant Activity

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, and their overproduction during strenuous exercise can lead to oxidative stress and muscle damage. This compound has demonstrated notable antioxidant properties, contributing to the cellular defense against oxidative damage.

Mechanism of Antioxidant Action

The precise mechanisms of this compound's antioxidant activity are still under investigation, but are thought to involve direct scavenging of free radicals and the upregulation of endogenous antioxidant enzymes. In vitro studies have shown that this compound treatment of C2C12 myotubes leads to an increase in the activity of superoxide dismutase (SOD), a key enzyme in the dismutation of superoxide radicals.[1] This suggests that this compound may exert its antioxidant effects, at least in part, by modulating cellular antioxidant defense systems.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Intervention cluster_cellular_response Cellular Antioxidant Response ROS ROS This compound This compound SOD SOD Activation This compound->SOD Directly enhances activity (?) Nrf2 Nrf2 This compound->Nrf2 Upregulates SOD->ROS Scavenges Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Sequesters Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD2) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Scavenges

This compound's potential antioxidant signaling pathways.

Role in Skeletal Muscle Regeneration

Emerging evidence suggests that this compound plays a significant role in the complex process of skeletal muscle regeneration following injury.

Modulation of the Inflammatory Response

Muscle regeneration is intricately linked to the inflammatory response. Studies using a cardiotoxin-induced muscle injury model in mice have shown that dietary supplementation with a this compound-enriched extract promotes the expression of both pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10, TGF-β1) cytokines at different stages of the regeneration process.[3] This suggests that this compound may help orchestrate the timely transition of the inflammatory response, which is crucial for efficient muscle repair.

Enhancement of Phagocytosis

The clearance of cellular debris by phagocytic immune cells, primarily macrophages, is a critical step in muscle regeneration. In vitro experiments have demonstrated that this compound can enhance the phagocytic activity of macrophages in a dose-dependent manner.[4] This increased phagocytic capacity may contribute to a more efficient removal of damaged tissue, thereby facilitating the subsequent stages of muscle repair.

Muscle_Regeneration cluster_injury Muscle Injury cluster_inflammation Inflammation & Phagocytosis cluster_regeneration Muscle Repair & Regeneration Injury Muscle Injury (e.g., Cardiotoxin) M1_Macrophage M1 Macrophage (Pro-inflammatory) Injury->M1_Macrophage Infiltration Phagocytosis Phagocytosis of Debris M1_Macrophage->Phagocytosis Satellite_Cells Satellite Cell Activation & Proliferation M1_Macrophage->Satellite_Cells TNF-α, IL-6 M2_Macrophage M2 Macrophage (Anti-inflammatory) Myoblast_Differentiation Myoblast Differentiation & Fusion M2_Macrophage->Myoblast_Differentiation IL-10, TGF-β1 Phagocytosis->M2_Macrophage Promotes M1 to M2 transition This compound This compound This compound->Phagocytosis Enhances Satellite_Cells->Myoblast_Differentiation Myotube_Formation Myotube Formation & Maturation Myoblast_Differentiation->Myotube_Formation

Role of this compound in the muscle regeneration process.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological roles.

Cardiotoxin-Induced Muscle Regeneration in Mice

This model is widely used to study skeletal muscle regeneration in vivo.

  • Animal Model: Male C57BL/6J mice (6-8 weeks old).

  • Cardiotoxin (CTX) Preparation: CTX from Naja mossambica mossambica venom is dissolved in sterile saline to a concentration of 10 µM.

  • Injury Induction: Mice are anesthetized, and 50 µL of the CTX solution is injected into the tibialis anterior (TA) muscle of one leg. The contralateral leg can be injected with saline as a control.

  • Tissue Collection: At various time points post-injection (e.g., 1, 3, 5, 7, and 14 days), mice are euthanized, and the TA muscles are dissected for histological or molecular analysis.

  • Histological Analysis: Muscles are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess muscle morphology, inflammatory cell infiltration, and the presence of regenerating myofibers with central nuclei.

  • Gene Expression Analysis: RNA is extracted from the muscle tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6, Il-10) and myogenesis (e.g., Pax7, MyoD, Myogenin).[3]

Experimental_Workflow cluster_setup Experimental Setup cluster_injury Injury Induction cluster_analysis Analysis at Different Time Points Mice C57BL/6J Mice Diet This compound-Enriched Diet vs. Control Diet Mice->Diet CTX_Injection Cardiotoxin (CTX) Injection into Tibialis Anterior Muscle Diet->CTX_Injection Histology Histological Analysis (H&E Staining) CTX_Injection->Histology Gene_Expression Gene Expression Analysis (qRT-PCR for Cytokines & Myogenic Factors) CTX_Injection->Gene_Expression

Workflow for studying this compound's effect on muscle regeneration.
C2C12 Myotube Culture and Differentiation

The C2C12 cell line is a valuable in vitro model for studying myogenesis.

  • Cell Culture: C2C12 myoblasts are maintained in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Induction: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium (DM) containing DMEM with 2% horse serum.

  • Treatment: this compound can be added to the differentiation medium at various concentrations to study its effects on myotube formation and gene expression.

  • Analysis: Differentiated myotubes can be analyzed for morphology (e.g., fusion index), protein expression of muscle-specific markers (e.g., myosin heavy chain) by immunofluorescence or Western blotting, and gene expression by qRT-PCR.

Quantification of Macrophage Phagocytosis

This protocol allows for the quantitative assessment of phagocytic activity.

  • Cell Culture: RAW 264.7 macrophage-like cells are cultured in DMEM with 10% FBS.

  • Treatment: Cells are treated with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Phagocytosis Assay: pHrodo™ Zymosan Bioparticles, which are non-fluorescent at neutral pH and become fluorescent in the acidic environment of the phagosome, can be used. The bioparticles are added to the cells, and the increase in fluorescence over time is measured using a fluorescence plate reader or flow cytometry. This provides a quantitative measure of phagocytic activity.

Conclusion and Future Directions

This compound is a promising imidazole dipeptide with multifaceted physiological roles in skeletal muscle. Its superior bioavailability compared to carnosine makes it an attractive candidate for further investigation as a potential therapeutic agent or nutritional supplement for conditions associated with muscle fatigue, oxidative stress, and impaired regeneration.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects, particularly its interaction with signaling pathways involved in antioxidant defense and inflammation. Further clinical trials are warranted to definitively establish the ergogenic effects of this compound supplementation in humans and to explore its therapeutic potential in various muscle-related disorders. The development of more targeted and sensitive analytical methods for quantifying this compound in different muscle fiber types will also be crucial for a more comprehensive understanding of its physiological distribution and function.

References

Balenine's Mechanism of Action in Antioxidant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balenine (β-alanyl-Nτ-methyl-L-histidine) is a naturally occurring imidazole dipeptide found in significant concentrations in the skeletal muscle of certain marine animals. Emerging research has highlighted its potent antioxidant properties, suggesting its potential as a therapeutic agent against oxidative stress-induced pathologies. This technical guide provides an in-depth analysis of this compound's mechanism of action in antioxidant defense, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This compound exerts its antioxidant effects through a multi-faceted approach, including direct radical scavenging, chelation of pro-oxidant metal ions, and modulation of endogenous antioxidant enzyme systems. Notably, this compound has demonstrated superior antioxidant and iron-chelating capacities compared to its well-studied analogues, carnosine and anserine. Furthermore, evidence suggests its involvement in the upregulation of superoxide dismutase (SOD), a critical enzyme in the detoxification of superoxide radicals. While direct evidence is still emerging, the structural similarity of this compound to other histidine-containing dipeptides that modulate the Nrf2 signaling pathway suggests a potential role for this key transcriptional regulator in this compound's cytoprotective effects. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Direct Antioxidant Mechanisms

This compound's antioxidant capacity is attributed to its ability to directly neutralize reactive oxygen species (ROS) and to chelate transition metals that catalyze the formation of these harmful radicals.

Radical Scavenging Activity

This compound has been shown to possess significant radical scavenging activity against various ROS. The Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays are commonly used to quantify this activity.

Table 1: Comparative Radical Scavenging Activity of this compound, Carnosine, and Anserine

CompoundORAC Value (μmol TE/g)HORAC Value (μmol CAE/g)
This compoundData not availableData not available
CarnosineData not availableData not available
AnserineData not availableData not available
Note: Specific ORAC and HORAC values for this compound, carnosine, and anserine were not explicitly found in the provided search results. This represents a knowledge gap for future research.
Metal Ion Chelation

The ability to chelate pro-oxidant transition metals, such as iron (Fe²⁺), is a crucial aspect of this compound's antioxidant function. By sequestering these ions, this compound prevents their participation in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

Table 2: Fe(II)-Chelating Ability of this compound, Carnosine, and Anserine

CompoundFe(II)-Chelating Ability (%) at 0.3 mM
This compoundSignificantly higher than Carnosine and Anserine
CarnosineLower than this compound
AnserineLower than this compound
Source: Based on findings by Ishihara et al.[1][2] The exact percentage values were not provided in the search results, but the qualitative comparison was highlighted.

Indirect Antioxidant Mechanisms: Modulation of Endogenous Antioxidant Enzymes

Beyond its direct actions, this compound enhances the cellular antioxidant defense system by upregulating the activity of key antioxidant enzymes.

Upregulation of Superoxide Dismutase (SOD) Activity

In vitro and in vivo studies have demonstrated that this compound can significantly increase the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • In vitro studies: In C2C12 myotubes, this compound treatment led to an increase in SOD activity.[2][3] This activation was observed to be significantly greater than that induced by carnosine.[3]

  • In vivo studies: Mice fed a diet enriched with this compound showed increased SOD activity in their skeletal muscle.[3]

Importantly, these studies also noted that this compound did not cause changes in the activities of catalase (CAT) or glutathione peroxidase (GPx).[3]

Table 3: Effect of this compound on Antioxidant Enzyme Activity

EnzymeEffect of this compound Treatment
Superoxide Dismutase (SOD)Increased activity in C2C12 myotubes and mouse skeletal muscle.[2][3]
Catalase (CAT)No significant change in activity.[3]
Glutathione Peroxidase (GPx)No significant change in activity.[3]

Potential Role of the Nrf2 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. While direct evidence for this compound's activation of the Nrf2 pathway is currently limited, its structural analogue, carnosine, has been shown to activate this pathway.[4][5][6] This suggests a plausible, yet unconfirmed, mechanism for this compound's observed effects on SOD activity.

Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including those encoding for SOD, catalase, and glutathione S-transferases.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 May promote dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Cellular Protection Antioxidant_Proteins->Cellular_Protection Provides

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Determination of Radical Scavenging Activity (ORAC & HORAC Assays)
  • Principle: These assays measure the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl (ORAC) or hydroxyl (HORAC) radicals.

  • General Protocol:

    • A fluorescent probe (e.g., fluorescein) is incubated with the test compound (this compound).

    • A radical generator (e.g., AAPH for ORAC, Co(II) complex for HORAC) is added to initiate the oxidation reaction.

    • The fluorescence decay is monitored over time using a microplate reader.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant (e.g., Trolox for ORAC, gallic acid for HORAC).

Measurement of Fe(II)-Chelating Activity
  • Principle: This assay is based on the competition between the test compound and a chromogenic agent (e.g., ferrozine) for binding to ferrous ions.

  • General Protocol:

    • The test compound (this compound) is mixed with a solution of ferrous chloride (FeCl₂).

    • Ferrozine is added to the mixture. Ferrozine forms a stable, colored complex with free Fe²⁺.

    • The absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically.

    • A decrease in absorbance in the presence of the test compound indicates its Fe²⁺-chelating activity. The percentage of chelation is calculated relative to a control without the chelating agent.

In Vitro SOD Activity Assay in C2C12 Myotubes
  • Cell Culture and Treatment: C2C12 myoblasts are cultured and differentiated into myotubes. The myotubes are then treated with various concentrations of this compound for a specified period.

  • SOD Activity Measurement:

    • Cells are lysed, and the protein concentration of the lysate is determined.

    • SOD activity is measured using a commercially available kit or a standard assay (e.g., xanthine oxidase-cytochrome c method or NBT reduction assay). These assays are based on the inhibition of a superoxide-generating system by SOD present in the cell lysate.

    • The results are typically expressed as units of SOD activity per milligram of protein.

SOD_Activity_Workflow start C2C12 Myoblast Culture diff Differentiation into Myotubes start->diff treat Treatment with this compound diff->treat lyse Cell Lysis treat->lyse protein Protein Quantification lyse->protein sod_assay SOD Activity Assay (e.g., Xanthine Oxidase) lyse->sod_assay protein->sod_assay Normalization results Data Analysis (U/mg protein) sod_assay->results

Caption: Workflow for in vitro SOD activity measurement.

In Vivo Assessment in a Cardiotoxin-Induced Muscle Injury Model
  • Animal Model: Cardiotoxin (CTX) is injected into the tibialis anterior muscle of mice to induce muscle damage and regeneration.[4][5][7][8]

  • Experimental Groups: Mice are divided into a control group and a group receiving a diet supplemented with this compound.

  • Tissue Collection and Analysis: At specific time points after injury, the tibialis anterior muscles are harvested.

  • SOD Activity Measurement: Muscle tissue is homogenized, and SOD activity is measured using methods similar to the in vitro assay.

  • Histological Analysis: Muscle sections can be stained (e.g., with Hematoxylin and Eosin) to assess the extent of muscle damage and regeneration.

Summary and Future Directions

This compound is a promising antioxidant with a multi-pronged mechanism of action that includes direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant enzymes, particularly SOD. Its superior antioxidant and iron-chelating properties compared to carnosine and anserine make it a compelling candidate for further investigation as a therapeutic agent for conditions associated with oxidative stress.

Future research should focus on:

  • Elucidating the role of the Nrf2 pathway: Investigating whether this compound directly activates the Nrf2 signaling pathway to upregulate antioxidant gene expression.

  • Quantitative analysis of radical scavenging: Determining the specific IC50 values of this compound for scavenging various reactive oxygen and nitrogen species.

  • Clinical trials: Evaluating the efficacy and safety of this compound supplementation in human populations for preventing or treating diseases linked to oxidative stress.

  • Pharmacokinetics and bioavailability: Further characterizing the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic delivery.

By addressing these key areas, the full therapeutic potential of this compound as a potent, naturally derived antioxidant can be realized.

References

In Vivo Stability and Metabolism of Balenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-N(τ)-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide (HCD) found in various vertebrate tissues. As a structural analog of carnosine and anserine, this compound has garnered increasing interest for its potential physiological roles, including antioxidant and ergogenic properties. A critical aspect of evaluating its therapeutic or nutraceutical potential lies in understanding its stability and metabolic fate within a living system. This technical guide provides a comprehensive overview of the current knowledge on the in vivo stability and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

In Vivo Stability and Pharmacokinetics

This compound demonstrates significantly greater in vivo stability compared to its more extensively studied counterparts, carnosine and anserine. This enhanced stability is primarily attributed to its resistance to hydrolysis by the enzyme carnosinase (CN1), which rapidly degrades carnosine and anserine in human circulation.[1][2][3] The methylation on the imidazole ring of this compound appears to hinder its ability to bind effectively to human CN1.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans following acute oral supplementation. Data for carnosine and anserine are included for comparison.

Table 1: In Vivo Half-Life of Histidine-Containing Dipeptides in Humans [1][2][6]

DipeptideHalf-Life (t½) (minutes)
This compound34.9 ± 14.6
Anserine2.14 ± 0.58
Carnosine1.20 ± 0.36

Table 2: Peak Plasma Concentration (Cmax) and Incremental Area Under the Curve (iAUC) of this compound in Humans Following Acute Supplementation [1][6]

Dosage (mg/kg)Cmax (µM)iAUC (µM·min)
1~1.5Data not specified
4~7~1000
1028~4000

Note: In vivo pharmacokinetic data for this compound in common animal models such as rats and mice are not as comprehensively documented as in humans. However, studies in mice have shown that orally administered this compound is absorbed and detectable in plasma. One study reported that 1 hour after administration of opah-derived this compound, plasma concentrations reached 128.27 nmol/mL.[7]

Metabolism of this compound

The primary metabolic pathway for this compound in vivo is hydrolysis catalyzed by the enzyme carnosinase (CN1), also known as beta-alanyl-histidine dipeptidase.[2] This enzymatic action cleaves the peptide bond, releasing its constituent amino acids.

Metabolic Pathway and Degradation Products

The hydrolysis of this compound results in the formation of β-alanine and N(τ)-methyl-L-histidine. Although this compound is more resistant to this process than carnosine, its degradation is still dependent on CN1 activity.[1][2]

Balenine_Metabolism This compound This compound (β-alanyl-N(τ)-methyl-L-histidine) CN1 Carnosinase (CN1) (Hydrolysis) This compound->CN1 Products CN1->Products BetaAlanine β-Alanine Products->BetaAlanine Methylhistidine N(τ)-methyl-L-histidine Products->Methylhistidine

This compound Metabolic Pathway

Experimental Protocols

Human In Vivo Pharmacokinetic Study Protocol

This protocol is based on the methodology described by de Jager et al. (2023).[1][2][6]

1. Subjects: Healthy human volunteers.

2. Dosing: Acute oral administration of this compound at increasing doses (e.g., 1, 4, and 10 mg/kg body weight).

3. Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).

4. Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

5. Analytical Method (UHPLC-MS/MS):

  • Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile. An internal standard is added prior to precipitation. The supernatant is collected for analysis.
  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18) is used for separation.
  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification of this compound.
  • Quantification: A calibration curve is generated using known concentrations of this compound to quantify its concentration in the plasma samples.

6. Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis.

General Workflow for In Vivo Metabolism Study

The following diagram illustrates a general experimental workflow for investigating the in vivo stability and metabolism of this compound in an animal model.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Model Animal Model Selection (e.g., Mice, Rats) Dosing This compound Administration (Oral or IV) Animal_Model->Dosing Sampling Serial Blood/Tissue Sampling Dosing->Sampling Sample_Prep Plasma/Tissue Homogenate Preparation Sampling->Sample_Prep LCMS UHPLC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, T1/2, AUC) LCMS->PK_Analysis Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

In Vivo Metabolism Study Workflow

Conclusion

The in vivo stability of this compound is markedly superior to that of carnosine and anserine in humans, primarily due to its resistance to hydrolysis by carnosinase. This results in higher plasma concentrations and a longer half-life after oral administration. The primary metabolic pathway involves the enzymatic cleavage of this compound into β-alanine and N(τ)-methyl-L-histidine. The detailed pharmacokinetic data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of drug development and nutritional science for the further investigation and potential application of this compound.

References

The Role of Balenine in the Regulation of Phagocytosis in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-3-methyl-L-histidine) is a naturally occurring imidazole dipeptide found predominantly in the muscle tissues of certain marine organisms.[1][2] As a structural analog of carnosine and anserine, this compound is emerging as a bioactive compound with significant potential in regulating immune functions. Recent research has highlighted its role in modulating phagocytosis, a critical process in the innate immune response where cells such as macrophages engulf and eliminate pathogens, cellular debris, and senescent cells. This technical guide provides an in-depth overview of the current understanding of this compound's role in regulating phagocytosis in immune cells, with a focus on quantitative data, experimental protocols, and signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of this compound and related compounds.

Quantitative Data on this compound's Effect on Phagocytosis and Cytokine Expression

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on macrophage phagocytic activity and cytokine expression.

Treatment GroupThis compound Concentration (mM)Phagocytic Activity (Fold Change vs. Control)Statistical Significance (p-value)
Control01.0-
This compound1~1.2< 0.05
This compound5~1.4< 0.01
This compound10~1.6< 0.01

Table 1: Dose-Dependent Effect of this compound on Phagocytic Activity of RAW264.7 Macrophages. Data is estimated from graphical representations in Yang et al., 2022. The study reported a gradual increase in phagocytic activity with increasing concentrations of this compound.[2]

CytokineThis compound-Enriched Diet vs. Normal Diet (Day 3 post-injury)EffectStatistical Significance (p-value)
TNF-αUpregulatedPro-inflammatory response< 0.05
IL-6UpregulatedPro-inflammatory response< 0.05
IL-10UpregulatedAnti-inflammatory response< 0.05

Table 2: In Vivo Effect of this compound-Enriched Diet on Cytokine mRNA Expression in a Cardiotoxin-Induced Muscle Injury Model. Data from Yang et al., 2022.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and phagocytosis.

Cell Culture of RAW264.7 Macrophages

The RAW264.7 cell line is a widely used model for studying macrophage function.

  • Cell Line: RAW264.7 (murine macrophage cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they are detached by gentle scraping or using a cell scraper. The cell suspension is then centrifuged, and the pellet is resuspended in fresh medium for plating in new culture flasks.

In Vitro Phagocytosis Assay (Neutral Red Method)

This assay quantitatively measures the phagocytic activity of macrophages.

  • Cell Seeding: RAW264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM) and incubated for 24 hours.

  • Phagocytosis Induction: A suspension of opsonized particles (e.g., zymosan, latex beads, or apoptotic cells) is added to each well and incubated for a defined period (e.g., 1-2 hours) to allow for phagocytosis. In the study by Yang et al., a neutral red staining method was employed.[2]

  • Neutral Red Staining:

    • After the phagocytosis induction period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • A solution of Neutral Red (e.g., 0.05% in PBS) is added to each well, and the plate is incubated for 1-2 hours. Live cells with active lysosomes will take up the dye.

    • The Neutral Red solution is removed, and the cells are washed again with PBS to remove excess dye.

    • A destaining solution (e.g., 50% ethanol, 1% acetic acid in water) is added to each well to lyse the cells and release the ingested dye.

  • Quantification: The absorbance of the destaining solution is measured using a microplate reader at a wavelength of approximately 540 nm. The absorbance is directly proportional to the number of viable cells that have phagocytosed the target particles.

Cardiotoxin-Induced Muscle Injury Model (In Vivo)

This model is used to study muscle regeneration and the associated immune response.

  • Animal Model: C57BL/6 mice are commonly used.

  • Injury Induction:

    • Mice are anesthetized.

    • A single intramuscular injection of cardiotoxin (CTX) (e.g., 50 µL of a 10 µM solution in sterile saline) is administered into the tibialis anterior (TA) muscle.

  • This compound Administration: Mice are fed a diet enriched with this compound or a normal control diet for a specified period before and after the CTX injection.[1][2]

  • Tissue Collection and Analysis: At different time points post-injury (e.g., days 3, 5, 7), the TA muscles are harvested. The tissue can then be processed for various analyses, including:

    • Histology: To observe muscle fiber regeneration and immune cell infiltration.

    • Immunohistochemistry: To identify specific immune cell populations (e.g., macrophages using F4/80 or CD68 markers).

    • Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of genes related to inflammation (e.g., TNF-α, IL-6, IL-10) and muscle regeneration.

Signaling Pathways

The precise signaling pathway through which this compound regulates phagocytosis is still under investigation. However, based on studies of the closely related dipeptide carnosine, a hypothetical pathway can be proposed. Carnosine has been shown to enhance macrophage phagocytosis through the activation of the AKT2 signaling pathway.[3]

Hypothetical this compound-Mediated Phagocytosis Signaling Pathway

Balenine_Phagocytosis_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT2 AKT2 PIP3->AKT2 Activation Cytoskeletal_Rearrangement Actin Cytoskeletal Rearrangement AKT2->Cytoskeletal_Rearrangement Signal Transduction Phagocytosis Enhanced Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis

Caption: Hypothetical signaling pathway of this compound-induced phagocytosis.

This proposed pathway suggests that this compound may bind to a specific cell surface receptor on macrophages, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT2. Activated AKT2 is a key signaling molecule that can trigger downstream events leading to the rearrangement of the actin cytoskeleton, a crucial step for the engulfment of particles during phagocytosis.

Experimental Workflow for Investigating this compound's Effect on Phagocytosis

Experimental_Workflow start Start culture_cells Culture RAW264.7 Macrophages start->culture_cells treat_this compound Treat with this compound (various concentrations) culture_cells->treat_this compound induce_phagocytosis Induce Phagocytosis (e.g., Neutral Red Assay) treat_this compound->induce_phagocytosis quantify Quantify Phagocytosis (Absorbance at 540 nm) induce_phagocytosis->quantify analyze Data Analysis (Dose-Response Curve) quantify->analyze end End analyze->end

Caption: Workflow for in vitro phagocytosis assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound plays a significant role in enhancing the phagocytic capacity of macrophages. This immunomodulatory effect, coupled with its influence on cytokine expression, positions this compound as a promising candidate for further investigation in the context of various therapeutic applications, including the promotion of tissue regeneration and the resolution of inflammation.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects. Key areas of investigation include:

  • Receptor Identification: Identifying and characterizing the specific cell surface receptor(s) that bind this compound on immune cells.

  • Signaling Pathway Confirmation: Validating the involvement of the PI3K/AKT pathway and identifying other potential signaling cascades activated by this compound.

  • In Vivo Efficacy: Conducting more extensive in vivo studies to evaluate the therapeutic potential of this compound in various disease models characterized by impaired phagocytosis or dysregulated inflammation.

  • Structure-Activity Relationship: Investigating the structure-activity relationship of this compound and its derivatives to optimize their immunomodulatory properties for drug development.

A deeper understanding of how this compound regulates phagocytosis will be instrumental in harnessing its therapeutic potential for the development of novel immunomodulatory agents.

References

A Comparative Analysis of the Biological Functions of Balenine and Carnosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological functions of balenine and carnosine, two naturally occurring histidine-containing dipeptides. While structurally similar, emerging evidence reveals significant differences in their bioavailability, antioxidant capacity, and immunomodulatory roles. This compound, a methylated analog of carnosine, exhibits markedly higher resistance to enzymatic hydrolysis by carnosinase (CN1), leading to superior plasma half-life and bioavailability.[1][2] Furthermore, studies suggest this compound possesses greater antioxidant and iron-chelating properties.[1] This guide synthesizes the current understanding of their comparative biological activities, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Introduction

Carnosine (β-alanyl-L-histidine) is a well-studied dipeptide with a plethora of physiological roles, including pH buffering, antioxidant and anti-glycating activities, and metal ion chelation.[3] this compound (β-alanyl-Nτ-methyl-L-histidine), found predominantly in certain marine vertebrates, has historically received less attention. However, recent research has highlighted its potential as a more potent and bioavailable alternative to carnosine, sparking interest in its therapeutic and nutraceutical applications. This document aims to provide a detailed technical comparison to inform further research and development.

Comparative Bioavailability and Metabolism

A pivotal difference between this compound and carnosine lies in their susceptibility to degradation by serum carnosinase (CN1), the enzyme responsible for their hydrolysis into constituent amino acids.

Table 1: Comparative Plasma Kinetics of this compound and Carnosine in Humans

ParameterThis compoundCarnosineAnserineReference
Plasma Half-life (t½) (min) 34.9 ± 14.61.20 ± 0.362.14 ± 0.58[1][2]
Relative Hydrolysis Rate by CN1 ~5-20% of carnosine100%~30-50% of carnosine[1][4]
Peak Plasma Concentration (Cmax) at 10 mg/kg dose (µM) ~28Barely measurable~1.10[1][5]

The methylation of the imidazole ring in this compound renders it a poor substrate for CN1, resulting in a significantly longer plasma half-life—approximately 29 times that of carnosine.[1] This enhanced stability leads to substantially higher plasma concentrations upon oral supplementation, suggesting greater potential for systemic effects.

Experimental Protocol: Determination of Carnosinase (CN1) Activity

This protocol is based on the fluorometric determination of histidine released from the hydrolysis of carnosine.

Materials:

  • Human serum samples

  • L-carnosine solution (e.g., 100 mM in phosphate-buffered saline, pH 7.4)

  • Trichloroacetic acid (TCA) solution (e.g., 1 M)

  • o-phthaldialdehyde (OPA) reagent

  • L-histidine standards

  • 96-well microplate reader (fluorescence)

Procedure:

  • Pre-warm serum samples and carnosine solution to 37°C.

  • Initiate the reaction by adding a known concentration of carnosine to the serum. The final concentration of carnosine is typically in the millimolar range.

  • Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of cold TCA solution to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new microplate.

  • Add the OPA reagent to each well. OPA reacts with the primary amine of the liberated histidine to form a fluorescent product.

  • Incubate at room temperature in the dark for a specified time.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Quantify the amount of histidine produced by comparing the fluorescence to a standard curve generated with known concentrations of L-histidine.

  • Enzyme activity is typically expressed as µmol of histidine produced per minute per mL of serum.

Comparative Biological Functions

Antioxidant and Metal Chelating Activity

Both this compound and carnosine exhibit antioxidant properties, primarily attributed to the imidazole ring of the histidine moiety. However, studies indicate that this compound may have a superior capacity for radical scavenging and metal ion chelation.

Table 2: Comparative Antioxidant and Iron-Chelating Activities

ActivityThis compoundCarnosineAnserineReference
DPPH Radical Scavenging Activity Higher than carnosineEffective scavengerLess effective than carnosine[1][6][7]
Iron (Fe²⁺) Chelating Activity Higher than carnosineEffective chelator-[1][8]
Peroxyl Radical Trapping Ability EffectiveEffectiveEffective[3][9]

Note: Specific IC50 or ORAC values for a direct comparison between this compound and carnosine are not consistently reported across studies. The table reflects the qualitative consensus in the literature.

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Activity Assay

This colorimetric assay is based on the competition between the chelating agent and ferrozine for ferrous ions.

Materials:

  • This compound and carnosine solutions of varying concentrations

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Methanol or another suitable solvent

  • 96-well microplate reader (absorbance)

Procedure:

  • Add the this compound or carnosine sample to a microplate well.

  • Add the FeCl₂ solution to initiate the chelation reaction and incubate for a short period.

  • Add the ferrozine solution. Ferrozine forms a stable magenta-colored complex with any remaining free Fe²⁺.

  • Incubate at room temperature for approximately 10 minutes.

  • Measure the absorbance at 562 nm.

  • A lower absorbance indicates a higher chelating activity of the sample, as less Fe²⁺ was available to form a complex with ferrozine.

  • The chelating activity is calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation.

Immunomodulatory Effects and Muscle Regeneration

Recent evidence suggests a role for this compound in modulating immune responses, particularly in the context of skeletal muscle regeneration. This compound has been shown to enhance the phagocytic activity of macrophages and influence the expression of both pro- and anti-inflammatory cytokines during muscle repair.[10][11]

Table 3: Comparative Effects on Macrophage Function and Cytokine Expression

FunctionThis compoundCarnosineReference
Macrophage Phagocytic Activity Significantly increased in a dose-dependent mannerShown to promote phagocytosis of senescent cells[10]
Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) Increased during the early stages of muscle regenerationCan modulate expression[10]
Anti-inflammatory Cytokine Expression (e.g., IL-10, TGF-β) Increased during the later stages of muscle regenerationCan modulate expression[10]
Experimental Protocol: In Vitro Phagocytosis Assay using RAW 264.7 Macrophages

This protocol describes a method to assess the effect of this compound or carnosine on the phagocytic capacity of a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and carnosine solutions

  • Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles)

  • Trypan blue solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed RAW 264.7 cells in a suitable culture plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or carnosine for a specified duration (e.g., 24 hours).

  • Add the fluorescently labeled particles to the cells and incubate to allow for phagocytosis (e.g., 1-2 hours).

  • Wash the cells extensively with cold PBS to remove non-phagocytosed particles.

  • Quench the fluorescence of any remaining extracellular particles using trypan blue.

  • Analyze the cells using either fluorescence microscopy to visualize and count the number of ingested particles per cell or flow cytometry to quantify the percentage of phagocytic cells and the mean fluorescence intensity.

Signaling Pathways

Carnosine and the Nrf2 Antioxidant Pathway

Carnosine is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon activation by electrophiles or oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.

Carnosine_Nrf2_Pathway cluster_nucleus Nucleus Carnosine Carnosine Keap1_Nrf2 Keap1-Nrf2 Complex Carnosine->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Nrf2_n Nrf2 Nrf2_n->ARE binds to Balenine_Macrophage_Signaling This compound This compound Macrophage Macrophage This compound->Macrophage enhances Phagocytosis Phagocytosis of Cell Debris Macrophage->Phagocytosis M1_Macrophage M1 Macrophage (Pro-inflammatory) Phagocytosis->M1_Macrophage early phase M2_Macrophage M2 Macrophage (Anti-inflammatory) Phagocytosis->M2_Macrophage late phase switch Pro_inflammatory_Cytokines TNF-α, IL-6 M1_Macrophage->Pro_inflammatory_Cytokines releases Anti_inflammatory_Cytokines IL-10, TGF-β M2_Macrophage->Anti_inflammatory_Cytokines releases Muscle_Regeneration Muscle Regeneration Pro_inflammatory_Cytokines->Muscle_Regeneration initiates repair Anti_inflammatory_Cytokines->Muscle_Regeneration promotes maturation

References

Methodological & Application

Application Note: Quantification of Balenine in Biological Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-Nτ-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide (HCD) found in high concentrations in the skeletal muscle and brain of various vertebrate species.[1] As a methylated analog of carnosine, this compound exhibits significant biological activities, including potent antioxidant and iron-chelating properties.[2] Emerging research suggests its potential role in enhancing muscle regeneration, mitigating oxidative stress, and influencing cellular signaling pathways, making it a person of interest in nutrition, sports science, and drug development.[1]

This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in biological matrices, such as muscle tissue and plasma, using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The methodology described herein is crucial for pharmacokinetic studies, understanding the physiological roles of this compound, and exploring its therapeutic potential.

Experimental Protocols

This section details the necessary steps for sample preparation and instrumental analysis for the quantification of this compound.

Protocol 1: Quantification of this compound in Muscle Tissue

1. Sample Preparation: Homogenization and Extraction

  • Tissue Homogenization: Weigh approximately 100 mg of frozen muscle tissue and place it in a 2 mL homogenization tube containing ceramic beads. Add 1 mL of ice-cold ultrapure water. Homogenize the tissue using a bead-beater homogenizer until a uniform suspension is achieved.

  • Protein Precipitation: To the homogenate, add 1 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., L-histidyl-L-leucine).[1] Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A mixed-mode column providing both normal phase and ion exchange separations is recommended to achieve optimal separation from other HCDs like carnosine and anserine.[1] An Acquity UPLC BEH Amide column can also be utilized.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-2 min: 95% B

      • 2-5 min: Linear gradient to 50% B

      • 5-6 min: Hold at 50% B

      • 6-6.1 min: Return to 95% B

      • 6.1-10 min: Re-equilibration at 95% B

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The following transitions should be monitored.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound241.1124.0
Anserine241.1126.0
Carnosine227.1110.0
L-histidyl-L-leucine (IS)269.1110.0

3. Data Analysis and Quantification

  • Generate a calibration curve using a series of known concentrations of this compound standards.

  • Quantify the this compound concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: Quantification of this compound in Plasma

1. Sample Preparation: Protein Precipitation

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: In a microcentrifuge tube, mix 100 µL of plasma with 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm filter into an autosampler vial.

2. UHPLC-MS/MS Analysis

  • The instrumental parameters for UHPLC-MS/MS analysis are the same as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the validation parameters for the UHPLC-MS/MS method for this compound quantification.

ParameterResultReference
Linearity Range15.6 ng/mL to 1.6 mg/mL[1]
Limit of Quantification (LOQ)0.05 µM[2]
Intra-day Precision (%RSD)≤14.8%[1]
Inter-day Precision (%RSD)≤14.8%[1]
Intra-day Accuracy±10.0%[1]
Inter-day Accuracy±10.0%[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Muscle or Plasma) homogenize Homogenization (for tissue) sample->homogenize precipitate Protein Precipitation (Acetonitrile + IS) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge filter Filtration (0.22 µm) centrifuge->filter uhplc UHPLC Separation (Mixed-mode column) filter->uhplc msms MS/MS Detection (ESI+, MRM) uhplc->msms quant Quantification (Calibration Curve) msms->quant

UHPLC-MS/MS workflow for this compound quantification.
This compound and the Nrf2 Antioxidant Pathway

This compound's antioxidant properties are thought to be mediated, in part, through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription of

Proposed role of this compound in the Nrf2 signaling pathway.

References

Protocol for Balenine Extraction from Muscle Tissue: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-Nτ-methyl-L-histidine) is an imidazole dipeptide found in significant concentrations in the muscle tissue of various vertebrates, particularly marine animals.[1][2] Possessing notable antioxidant and potential ergogenic properties, this compound is a compound of increasing interest in the fields of nutritional science, pharmacology, and drug development. Its stability and bioavailability make it a compelling candidate for therapeutic applications.[3][4] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from muscle tissue, intended to guide researchers in obtaining high-purity this compound for further investigation.

Data Presentation: this compound Content in Various Muscle Tissues

The concentration of this compound varies significantly across different species and muscle types. The following table summarizes reported this compound concentrations in various muscle tissues.

Muscle SourceSpeciesThis compound Concentration (mg/g wet weight)Reference
Skeletal MuscleOpah (Lampris guttatus)~41[3]
Skeletal MuscleWhale2.4 - 9.6[2]
DeerVenison~1.125[5]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from muscle tissue, based on established methodologies.

Sample Preparation and Homogenization

Proper sample handling is critical to preserve the integrity of this compound.

Materials:

  • Fresh or frozen muscle tissue

  • Liquid nitrogen or isopentane cooled with dry ice

  • Scalpel and forceps

  • Homogenizer (e.g., Polytron, Potter-Elvehjem)

  • Extraction Buffer: Deionized water

Protocol:

  • Excise the desired muscle tissue promptly. If not proceeding immediately to homogenization, flash-freeze the tissue in liquid nitrogen or pre-chilled isopentane to halt enzymatic activity.[1] Store frozen tissue at -80°C.

  • Weigh the frozen or fresh tissue.

  • Mince the tissue into small pieces on a cold surface.

  • Add the minced tissue to a pre-chilled homogenization tube with 5-10 volumes of ice-cold deionized water.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

Hot Water Extraction and Deproteinization

This step serves to extract water-soluble compounds like this compound and remove larger proteins.

Materials:

  • Homogenized muscle tissue

  • Water bath or heating block

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

Protocol:

  • Heat the homogenate in a water bath at 90-100°C for 10-15 minutes to precipitate proteins.

  • Cool the heated homogenate on ice for 20-30 minutes.

  • Centrifuge the cooled homogenate at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Carefully decant the supernatant.

  • Filter the supernatant through filter paper to remove any remaining particulates. The resulting clear solution is the crude this compound extract.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. This compound, being a dipeptide, can be effectively purified using this method.

Materials:

  • Crude this compound extract

  • Cation-exchange chromatography column (e.g., Dowex 50W X8 or similar)

  • Equilibration Buffer: e.g., 0.2 M Sodium Citrate Buffer, pH 2.2

  • Elution Buffer: e.g., 0.2 M Sodium Citrate Buffer with a salt gradient (e.g., 0 to 1.0 M NaCl) or a pH gradient.

  • Fraction collector

  • Spectrophotometer or HPLC for monitoring elution

Protocol:

  • Equilibrate the cation-exchange column with 5-10 column volumes of Equilibration Buffer.

  • Adjust the pH of the crude this compound extract to match the Equilibration Buffer.

  • Load the pH-adjusted extract onto the equilibrated column.

  • Wash the column with 2-3 column volumes of Equilibration Buffer to remove unbound and weakly bound molecules.

  • Elute the bound compounds using a linear gradient of the Elution Buffer. The increasing salt concentration or pH will displace this compound from the resin.

  • Collect fractions using a fraction collector.

  • Monitor the fractions for the presence of this compound. This can be done by measuring absorbance at a specific wavelength (e.g., 210-220 nm for the peptide bond) or by analyzing fractions using High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure this compound.

Desalting and Lyophilization

The purified this compound fractions will contain high concentrations of salt from the elution buffer, which needs to be removed.

Materials:

  • Pooled this compound fractions

  • Desalting column (e.g., Sephadex G-10 or similar) or dialysis tubing

  • Lyophilizer (freeze-dryer)

Protocol:

  • Desalt the pooled fractions using a desalting column equilibrated with deionized water or by dialysis against deionized water.

  • Freeze the desalted this compound solution at -80°C.

  • Lyophilize the frozen solution to obtain pure this compound powder.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Balenine_Extraction_Workflow This compound Extraction and Purification Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction & Deproteinization cluster_Purification Purification cluster_FinalProduct Final Product MuscleTissue Muscle Tissue Homogenization Homogenization in Water MuscleTissue->Homogenization HotWaterExtraction Hot Water Extraction (90-100°C) Homogenization->HotWaterExtraction Centrifugation Centrifugation (10,000 x g) HotWaterExtraction->Centrifugation Filtration Filtration Centrifugation->Filtration Collect Supernatant IonExchange Cation-Exchange Chromatography Filtration->IonExchange Crude Extract Desalting Desalting IonExchange->Desalting Pure this compound Fractions Lyophilization Lyophilization Desalting->Lyophilization Purethis compound Pure this compound Powder Lyophilization->Purethis compound

Caption: Workflow for this compound extraction from muscle tissue.

Proposed Signaling Pathway: this compound in Muscle Regeneration

Recent studies suggest that this compound may promote skeletal muscle regeneration by modulating the activity of immune cells, particularly macrophages.[1][6][7] Upon muscle injury, macrophages infiltrate the damaged tissue and play a crucial role in clearing cellular debris and orchestrating the repair process. This compound appears to enhance the phagocytic activity of macrophages and may influence their polarization towards a pro-regenerative phenotype.[1][6] This, in turn, can lead to the release of signaling molecules that activate muscle satellite cells, the resident stem cells responsible for muscle fiber repair and growth.[8][9]

Balenine_Signaling_Pathway Proposed Role of this compound in Muscle Regeneration This compound This compound Macrophage Macrophage This compound->Macrophage Acts on Phagocytosis Enhanced Phagocytosis (Clearance of Debris) Macrophage->Phagocytosis Promotes Cytokines Release of Pro-regenerative Cytokines & Growth Factors Macrophage->Cytokines Stimulates SatelliteCell Muscle Satellite Cell (Quiescent) Cytokines->SatelliteCell Activate ActivatedSatelliteCell Activated Satellite Cell (Proliferation & Differentiation) SatelliteCell->ActivatedSatelliteCell Activation Regeneration Muscle Fiber Regeneration & Repair ActivatedSatelliteCell->Regeneration Leads to

Caption: this compound's proposed role in muscle regeneration.

References

Application Notes and Protocols for the Chemical Synthesis of Balenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-3-methyl-L-histidine) is an imidazole dipeptide naturally found in the muscle tissues of various vertebrates, including marine mammals and some birds.[1][2] It is a structural analogue of carnosine and anserine.[2] Research interest in this compound has grown due to its potential physiological roles, including antioxidant properties, enhancement of muscle regeneration, and regulation of immune cell phagocytosis.[1][3][4] Unlike carnosine, this compound exhibits greater resistance to hydrolysis by the enzyme carnosinase, which may lead to improved bioavailability.[5][6] This attribute makes this compound a compelling candidate for further investigation in various research and therapeutic contexts.

These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, including purification methods and relevant biological pathway information.

Chemical Synthesis of this compound

The following multi-step protocol outlines a common approach to the chemical synthesis of this compound.

Synthesis Workflow

cluster_protection Step 1 & 2: Protection of Histidine cluster_coupling Step 3: Peptide Coupling cluster_methylation Step 4: Methylation cluster_deprotection Step 5 & 6: Deprotection A L-Histidine B Imidazole Nitrogen Protection (e.g., Trityl group) A->B Trityl Chloride, Triethylamine C Carboxyl Group Protection (e.g., Methyl ester) B->C Thionyl Chloride, Methanol D Protected L-Histidine C->D G Protected Dipeptide D->G E N-Boc-β-Alanine F Coupling Agent (e.g., DCC/HOBt) E->F F->G H Protected Dipeptide G->H I Methylating Agent (e.g., Methyl Iodide) J Methylated Dipeptide I->J K Methylated Dipeptide J->K L Acidic Hydrolysis (e.g., HCl) K->L M Final Product: This compound L->M

Caption: A workflow diagram illustrating the key stages of this compound chemical synthesis.

Experimental Protocols

Materials:

  • L-Histidine

  • Trityl chloride

  • Triethylamine

  • Thionyl chloride

  • Methanol

  • N-Boc-β-Alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Methyl iodide

  • Hydrochloric acid (HCl)

  • Solvents (e.g., Dichloromethane, Dimethylformamide)

  • Reagents for purification (e.g., ion-exchange resin)

Protocol:

  • Protection of L-Histidine:

    • Protect the imidazole nitrogen of L-histidine using a suitable protecting group, such as a trityl group, in the presence of a base like triethylamine.

    • Subsequently, protect the carboxyl group as a methyl ester using thionyl chloride in methanol.

  • Peptide Coupling:

    • Couple the protected L-histidine with N-Boc-β-alanine using a standard peptide coupling agent like DCC in the presence of HOBt to form the protected dipeptide.

  • Methylation:

    • Methylate the imidazole nitrogen of the protected dipeptide using a methylating agent such as methyl iodide.

  • Deprotection:

    • Remove all protecting groups via acidic hydrolysis (e.g., using concentrated HCl) to yield the final product, this compound.

  • Purification:

    • The crude product can be purified using techniques such as ion-exchange chromatography and recrystallization.[7][8] A common method involves dissolving the crude product in water and applying it to a cation-exchange resin column.[8] Elution with a suitable buffer, followed by recrystallization from a solvent system like ethanol-water, can yield high-purity this compound.[8] Purity can be assessed by HPLC.[8]

Quantitative Data
ParameterValue/RangeCitation
Purity (from natural source extraction)>95%[7]
Recovery (spiking experiments)88-90%[9]
Limit of Detection (LOD)0.03 mg/g[9]
Limit of Quantification (LOQ)0.1 mg/g[9]
In Vitro Half-life in human plasma34.9 ± 14.6 min[5][6]
Peak Plasma Concentration (Cmax) (10 mg/kg dose in humans)28 µM[5][6]

Biological Pathways and Research Applications

This compound is involved in several biological processes, making it a valuable tool for research in areas such as muscle physiology, neuroprotection, and antioxidant therapies.

Beta-Alanine Metabolism and this compound's Role

This compound is synthesized from beta-alanine and 3-methyl-L-histidine.[1] Beta-alanine itself is a key component of several important dipeptides and is involved in various metabolic pathways.[10]

cluster_precursors Precursors cluster_synthesis Synthesis cluster_functions Biological Functions Beta-Alanine Beta-Alanine This compound Synthesis This compound Synthesis Beta-Alanine->this compound Synthesis 3-Methyl-L-Histidine 3-Methyl-L-Histidine 3-Methyl-L-Histidine->this compound Synthesis Antioxidant Defense Antioxidant Defense This compound Synthesis->Antioxidant Defense Muscle Regeneration Muscle Regeneration This compound Synthesis->Muscle Regeneration Regulation of Phagocytosis Regulation of Phagocytosis This compound Synthesis->Regulation of Phagocytosis

Caption: The role of this compound within the context of beta-alanine metabolism and its key biological functions.

Research Applications
  • Muscle Physiology: Studies have shown that this compound promotes skeletal muscle regeneration by regulating the phagocytic properties of immune cells.[1] This makes it a compound of interest for research into muscle injury and repair.

  • Antioxidant Studies: this compound has demonstrated significant antioxidant and iron-chelating activities.[7] Its potential to mitigate oxidative stress can be explored in various disease models.

  • Neuroprotection: The cognitive effects of this compound are also under investigation, with some studies suggesting potential benefits in improving cognitive function.[11]

  • Pharmacokinetics: Due to its resistance to enzymatic degradation, this compound is a valuable tool for pharmacokinetic studies comparing its stability and bioavailability to other histidine-containing dipeptides.[5][6]

Conclusion

The chemical synthesis of this compound provides researchers with a reliable source of this promising dipeptide for a wide range of studies. The protocols and data presented here offer a foundation for the synthesis, purification, and application of this compound in investigating its physiological roles and therapeutic potential. The unique properties of this compound, particularly its enhanced stability, warrant further exploration in the fields of biochemistry, pharmacology, and drug development.

References

Application Notes and Protocols for 1H-NMR Spectroscopy in the Structural Analysis of Balenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for the structural elucidation and analysis of Balenine (β-alanyl-3-methyl-L-histidine), a naturally occurring imidazole dipeptide with significant physiological roles.

Introduction to this compound and its Structural Analysis

This compound is a dipeptide composed of β-alanine and 3-methyl-L-histidine.[1] It is found in high concentrations in the skeletal muscle and brain of various vertebrates, particularly marine mammals.[2] Along with its counterparts, carnosine and anserine, this compound plays a crucial role in pH buffering, antioxidant defense, and metal ion chelation.[2] Its greater stability compared to carnosine makes it an interesting candidate for nutraceutical and therapeutic applications.

¹H-NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in a ¹H-NMR spectrum, it is possible to confirm the identity of this compound, determine its purity, and study its conformation in solution.

Experimental Protocols

A detailed protocol for the structural analysis of this compound using ¹H-NMR spectroscopy is outlined below.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be of high purity (>95%) to avoid interference from other signals. Purification can be achieved through techniques like ion-exchange chromatography and recrystallization.

  • Solvent: Deuterated water (D₂O) is the solvent of choice for dissolving this compound, as it is a polar molecule. The use of D₂O minimizes the large solvent proton signal that would otherwise obscure the analyte signals.

  • Concentration: A sample concentration of 1-10 mM in D₂O is typically sufficient for ¹H-NMR analysis.

  • pH Adjustment: The pH of the sample solution can influence the chemical shifts of protons, particularly those on the imidazole ring of the histidine residue. The pH should be adjusted to a desired value (e.g., physiological pH 7.4) using dilute NaOD or DCl in D₂O and reported with the spectral data.

  • Internal Standard: A chemical shift reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS), should be added to the sample at a low concentration (e.g., 0.1 mM) to provide a reference point (δ 0.00 ppm) for the chemical shifts.

The following is a general procedure for acquiring a one-dimensional (1D) ¹H-NMR spectrum.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for 1D ¹H-NMR acquisition. To suppress the residual HDO signal from the solvent, a presaturation pulse sequence (e.g., 'zgpr') can be employed.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is typically used to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate digital resolution.

    • Temperature: The sample temperature should be controlled and recorded, as it can affect chemical shifts. A standard temperature of 298 K (25 °C) is often used.

The acquired Free Induction Decay (FID) is processed to obtain the final spectrum.

  • Fourier Transformation: The FID is converted into the frequency domain spectrum through Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the internal standard peak to 0.00 ppm.

  • Integration: The relative areas of the signals are determined by integration to confirm the number of protons corresponding to each signal.

  • Peak Picking and Assignment: The chemical shifts (δ) of the peaks are determined, and the signals are assigned to the specific protons in the this compound molecule. The coupling constants (J) are measured from the splitting patterns of the signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be employed for unambiguous assignment of coupled protons.

Data Presentation

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Hα (His)4.45dd8.5, 5.0
Hβ (His)3.25dd15.0, 5.0
Hβ' (His)3.10dd15.0, 8.5
H2 (imidazole)7.80s-
H4 (imidazole)7.05s-
N-CH₃3.70s-
Hα (β-Ala)3.40t7.0
Hβ (β-Ala)2.60t7.0

Data sourced from the Human Metabolome Database (HMDB) - Predicted ¹H-NMR spectrum.

Table 2: Experimental ¹H-NMR Chemical Shifts for 3-Methyl-L-Histidine in D₂O (pH 7.1)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
3.92-
3.31, 3.21-
H2 (imidazole)7.92-
H4 (imidazole)7.05-
N-CH₃3.70-

Data sourced from PubChem CID 64969.

Visualizations

The following diagram illustrates the general workflow for the structural analysis of this compound using ¹H-NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis pure_sample Pure this compound Sample dissolve Dissolve in D₂O with Internal Standard pure_sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire_1d Acquire 1D ¹H Spectrum spectrometer->acquire_1d acquire_2d Acquire 2D Spectra (COSY, TOCSY) (Optional) spectrometer->acquire_2d ft Fourier Transform acquire_1d->ft acquire_2d->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Reference to Standard phase_baseline->reference integrate Integration reference->integrate assign Peak Assignment (δ, J) integrate->assign structure Structural Confirmation assign->structure

Experimental workflow for this compound ¹H-NMR analysis.

This compound is synthesized from the amino acids β-alanine and 3-methyl-L-histidine. The formation of the peptide bond is catalyzed by carnosine synthetase (CARNS1). The methylation of the histidine residue to form 3-methyl-L-histidine is catalyzed by carnosine N-methyltransferase.

biosynthetic_pathway cluster_precursors Precursors cluster_synthesis Synthesis beta_alanine β-Alanine enzyme2 Carnosine Synthetase (CARNS1) beta_alanine->enzyme2 l_histidine L-Histidine enzyme1 Carnosine N-methyltransferase l_histidine->enzyme1 methyl_histidine 3-Methyl-L-Histidine methyl_histidine->enzyme2 This compound This compound enzyme1->methyl_histidine enzyme2->this compound

Biosynthesis of this compound.

References

In Vitro Antioxidant Activity of Balenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-3-methyl-L-histidine) is a naturally occurring imidazole dipeptide found predominantly in the skeletal muscle of certain marine vertebrates. As a structural analog of carnosine and anserine, this compound has garnered significant interest for its potential physiological roles, including its capacity as an antioxidant. In vitro studies have demonstrated that this compound possesses notable antioxidant properties, which may contribute to cellular protection against oxidative stress. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using common and robust assays.

Mechanisms of Antioxidant Action

This compound is thought to exert its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: this compound can directly neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

  • Metal Ion Chelation: By chelating pro-oxidant metal ions such as iron (Fe²⁺), this compound can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1][2]

  • Upregulation of Endogenous Antioxidant Enzymes: Studies have shown that this compound can increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), which plays a crucial role in dismutating superoxide anions.[1][3]

Data Presentation: Quantitative Antioxidant Activity of this compound

The following table summarizes the reported in vitro antioxidant activity of this compound from various assays. For comparative purposes, data for the related imidazole dipeptides, carnosine and anserine, are also included where available.

AssayThis compoundCarnosineAnserineReference
ORAC (Oxygen Radical Absorbance Capacity) Significantly higher than Car & AnsLower than this compoundLower than this compound[1]
HORAC (Hydroxyl Radical Averting Capacity) Significantly higher than Car & AnsLower than this compoundLower than this compound[1]
Fe(II) Ion-Chelating Ability Significantly higher than Car & AnsLower than this compoundLower than this compound[1]
DPPH Radical Scavenging Activity Data not readily availableData available in literatureData available in literature-
ABTS Radical Scavenging Activity Data not readily availableData available in literatureData available in literature-

Note: Quantitative values for DPPH and ABTS assays for this compound are not extensively reported in the currently available literature, presenting an opportunity for further research.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol, analytical grade)

  • This compound standard

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in methanol or a suitable solvent. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the prepared DPPH solution.

    • Add 100 µL of the different concentrations of this compound solution, positive control, or blank (solvent only) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution with the blank.

    • A_sample is the absorbance of the DPPH solution with the this compound or control sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from the graph.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_this compound Prepare this compound dilutions add_sample Add 100 µL of this compound, Control, or Blank prep_this compound->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_dpph->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • This compound standard

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working ABTS•⁺ Solution: Dilute the stock ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in PBS. From this, create a series of dilutions. Prepare a standard curve using Trolox.

  • Assay Protocol:

    • To each well of a 96-well plate, add 190 µL of the working ABTS•⁺ solution.

    • Add 10 µL of the different concentrations of this compound solution, Trolox standards, or blank (PBS) to the respective wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and Trolox Equivalents:

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

    • Plot a standard curve of the percentage inhibition versus the concentration of Trolox.

    • The antioxidant activity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•⁺ stock solution (7 mM ABTS + 2.45 mM K₂S₂O₈) incubate_abts Incubate 12-16h in dark prep_abts->incubate_abts prep_working_abts Dilute ABTS•⁺ to Absorbance ~0.7 at 734 nm incubate_abts->prep_working_abts add_abts Add 190 µL ABTS•⁺ to 96-well plate prep_working_abts->add_abts prep_this compound Prepare this compound dilutions add_sample Add 10 µL of this compound, Trolox, or Blank prep_this compound->add_sample prep_trolox Prepare Trolox standards prep_trolox->add_sample add_abts->add_sample incubate_assay Incubate 6 min add_sample->incubate_assay measure Measure Absorbance at 734 nm incubate_assay->measure calculate Calculate % Scavenging measure->calculate teac Determine TEAC value calculate->teac

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound standard

  • Ferrous sulfate (FeSO₄) or Trolox for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • To each well of a 96-well plate, add 180 µL of the FRAP reagent.

    • Add 20 µL of the this compound solution, standard solution, or blank to the respective wells.

    • Mix and incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_frap Warm to 37°C prep_frap->warm_frap add_frap Add 180 µL FRAP Reagent to 96-well plate warm_frap->add_frap prep_this compound Prepare this compound dilutions add_sample Add 20 µL of this compound, Standard, or Blank prep_this compound->add_sample prep_standard Prepare FeSO₄ or Trolox standards prep_standard->add_sample add_frap->add_sample incubate Incubate 4 min at 37°C add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power measure->calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Proposed Signaling Pathway for this compound's Antioxidant Activity

One of the proposed mechanisms for the antioxidant action of this compound involves the upregulation of endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as Superoxide Dismutase (SOD).

Balenine_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., SOD) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Proposed Keap1-Nrf2 signaling pathway for this compound's antioxidant activity.

Conclusion

This compound demonstrates significant in vitro antioxidant potential through various mechanisms, including direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant enzymes. The provided protocols for DPPH, ABTS, FRAP, and ORAC assays offer a robust framework for researchers to quantify and compare the antioxidant capacity of this compound. Further investigation into its activity in different assay systems and its precise molecular targets, such as the Keap1-Nrf2 pathway, will continue to elucidate its potential as a valuable antioxidant compound for various applications in research and drug development.

References

Application Notes and Protocols: Balenine Supplementation in a Cardiotoxin-Induced Muscle Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of balenine supplementation in a cardiotoxin (CTX)-induced muscle injury model. The information is curated for researchers investigating muscle regeneration, scientists in the field of myology, and professionals involved in the development of therapeutic agents for muscle-related disorders.

Introduction

Skeletal muscle possesses a remarkable capacity for regeneration following injury. This process involves the activation of satellite cells, inflammation, and the clearance of necrotic tissue.[1][2] Cardiotoxin (CTX), a snake venom component, is widely used to induce acute muscle injury in preclinical models, providing a reproducible system to study the mechanisms of muscle repair.[2][3][4][5][6] this compound, an imidazole dipeptide found predominantly in marine animals, has emerged as a potential therapeutic agent to enhance muscle regeneration.[1][7][8][9] This document outlines the key findings, experimental protocols, and proposed mechanisms of action of this compound in promoting recovery from CTX-induced muscle damage.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of a this compound-enriched extract on various parameters of muscle regeneration following cardiotoxin-induced injury.

Table 1: Effect of this compound-Enriched Extract on Tibialis Anterior (TA) Muscle Wet Weight

Time PointNormal Diet Group (mg)This compound-Enriched Extract Diet Group (mg)
Day 0 (No Injury)45.3 ± 1.546.1 ± 1.2
Day 3 Post-CTX38.7 ± 1.142.5 ± 1.8
Day 7 Post-CTX41.2 ± 1.944.8 ± 2.1
Day 14 Post-CTX43.5 ± 1.449.2 ± 1.3

*Statistically significant difference compared to the Day 0 value within the same diet group. Data adapted from Yang et al., 2022.[1]

Table 2: Relative mRNA Expression of Myogenic Marker Genes in TA Muscle

GeneTime PointNormal Diet GroupThis compound-Enriched Extract Diet Group
Pax7 Day 31.00 ± 0.121.58 ± 0.21
Day 70.85 ± 0.151.25 ± 0.18
MyoD1 Day 31.00 ± 0.181.95 ± 0.32
Day 70.78 ± 0.111.10 ± 0.25
Myogenin Day 31.00 ± 0.212.15 ± 0.45
Day 70.92 ± 0.141.48 ± 0.31
Myh3 Day 31.00 ± 0.252.50 ± 0.51
Day 71.20 ± 0.302.80 ± 0.60*

*Statistically significant difference compared to the normal diet group at the same time point. Data are presented as fold change relative to the normal diet group at Day 3. Adapted from Yang et al., 2022.[1]

Table 3: Effect of this compound on Phagocytic Activity of RAW264.7 Macrophage-like Cells

This compound ConcentrationPhagocytic Activity (Absorbance at 540 nm)
Control (0 mM)0.10 ± 0.01
1 mM0.12 ± 0.02
5 mM0.15 ± 0.02
10 mM0.18 ± 0.03

*Statistically significant difference compared to the control group. Data adapted from Yang et al., 2022.[1]

Experimental Protocols

Cardiotoxin-Induced Muscle Injury Model

This protocol describes the induction of acute muscle injury in the tibialis anterior (TA) muscle of mice using cardiotoxin.[3][4][10]

Materials:

  • Cardiotoxin (from Naja atra or Naja pallida)[3][5]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Insulin syringes (0.3 or 0.5 mL with 29-31G needle)[3]

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Preparation of Cardiotoxin Solution: Prepare a 10 µM solution of cardiotoxin in sterile PBS.[2][3] For example, for CTX from Naja atra with a molecular weight of ~7,100 Da, dissolve 5 mg in 70.4 mL of PBS.[3] Filter-sterilize the solution and store aliquots at -20°C.

  • Animal Preparation: Anesthetize the mouse using an approved protocol. Remove the fur over the anterior aspect of the lower hindlimb to expose the skin over the TA muscle.

  • Injection: Wipe the skin with a disinfectant. Insert the needle into the belly of the TA muscle at a shallow angle (10°-30°) to a depth of 2-3 mm.[3][10]

  • Dosage: Inject 50-100 µL of the 10 µM CTX solution into the TA muscle.[4] To ensure even distribution of the injury, the total volume can be administered across multiple injection sites (e.g., 5-10 spots of 10 µL each).[3][4]

  • Post-Injection Care: Leave the needle in place for a few seconds to prevent leakage.[3][4] Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-procedural analgesia as per institutional guidelines.

This compound Supplementation Protocol

This protocol outlines the oral administration of a this compound-enriched extract to mice.

Materials:

  • This compound-enriched extract (derived from sources like opah meat)[11]

  • Standard rodent chow

  • Control diet (normal chow)

Procedure:

  • Diet Preparation: Prepare the experimental diet by incorporating the this compound-enriched extract into the standard chow at a specified concentration. A typical study might use a diet containing a certain percentage of the extract.

  • Acclimatization: House the mice in a controlled environment and provide them with the control diet for an acclimatization period (e.g., one week).

  • Supplementation: Following acclimatization, switch the experimental group to the this compound-enriched diet. The control group continues to receive the normal diet. Provide both diets ad libitum.

  • Duration: Continue the respective diets for a pre-determined period before the induction of muscle injury and throughout the post-injury recovery period.

Histological Analysis of Muscle Regeneration

This protocol describes the assessment of muscle morphology and regeneration using Hematoxylin and Eosin (H&E) staining.

Materials:

  • Dissected TA muscles

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane cooled with liquid nitrogen

  • Cryostat

  • Microscope slides

  • Hematoxylin and Eosin staining solutions

  • Microscope with a camera

Procedure:

  • Tissue Harvest: At selected time points post-CTX injury, euthanize the mice and carefully dissect the TA muscles.

  • Freezing: Embed the muscles in OCT compound and freeze them in isopentane pre-chilled with liquid nitrogen. Store the frozen blocks at -80°C.

  • Sectioning: Cut transverse sections of the muscle (e.g., 5-10 µm thick) using a cryostat.

  • Staining: Perform standard H&E staining to visualize muscle fiber morphology, inflammatory cell infiltration, and centrally located nuclei (a hallmark of regenerating myofibers).

  • Analysis: Capture images of the stained sections. Analyze parameters such as the cross-sectional area (CSA) of regenerating fibers and the extent of the inflammatory infiltrate.

Gene Expression Analysis by Real-Time PCR

This protocol details the quantification of myogenic marker gene expression.

Materials:

  • Dissected TA muscles

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., Pax7, MyoD1, Myogenin, Myh3) and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Homogenize the harvested TA muscle and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

In Vitro Phagocytosis Assay

This protocol assesses the effect of this compound on the phagocytic activity of macrophages.

Materials:

  • RAW264.7 macrophage-like cell line

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Phagocytosis assay kit (e.g., using zymosan particles or pH-sensitive fluorescent particles)

  • Plate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells under standard conditions.

  • Treatment: Seed the cells in a multi-well plate and treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10 mM) for a specified duration (e.g., 24 hours).[1]

  • Phagocytosis: Add the phagocytic particles (e.g., opsonized E. coli bioparticles) to the cells and incubate to allow for phagocytosis.

  • Quantification: Measure the uptake of the particles according to the assay kit's instructions. This may involve measuring fluorescence or absorbance using a plate reader.

Visualizations

Experimental Workflow

G cluster_0 Animal Study cluster_1 Analysis Time Points cluster_2 In Vitro Study acclimatization Acclimatization (1 week) diet Dietary Intervention (this compound vs. Normal Diet) acclimatization->diet injury Cardiotoxin (CTX) Injury to TA Muscle diet->injury day3 Day 3 injury->day3 day7 Day 7 injury->day7 day14 Day 14 injury->day14 day0 Day 0 analysis Tissue Harvest & Analysis (Histology, Gene Expression) day0->analysis day3->analysis day7->analysis day14->analysis culture RAW264.7 Cell Culture treatment This compound Treatment (0-10 mM) culture->treatment phagocytosis Phagocytosis Assay treatment->phagocytosis

Caption: Experimental workflow for in vivo and in vitro studies.

Proposed Signaling Pathway of this compound in Muscle Regeneration

G cluster_0 Muscle Injury & Regeneration This compound This compound Supplementation macrophage Macrophages This compound->macrophage Acts on phagocytosis Increased Phagocytic Activity macrophage->phagocytosis Stimulates debris_clearance Enhanced Clearance of Necrotic Debris phagocytosis->debris_clearance inflammation Modulation of Inflammation debris_clearance->inflammation Resolves satellite_cells Satellite Cell Activation & Proliferation inflammation->satellite_cells Promotes differentiation Myoblast Differentiation & Fusion satellite_cells->differentiation regeneration Accelerated Muscle Regeneration differentiation->regeneration

Caption: Proposed mechanism of this compound in muscle repair.

Concluding Remarks

The available data strongly suggest that this compound supplementation promotes skeletal muscle regeneration in a cardiotoxin-induced injury model. The primary mechanism appears to be the enhancement of macrophage phagocytic activity, leading to more efficient clearance of cellular debris and a more favorable environment for satellite cell activation and differentiation.[1][5][12] Further research is warranted to fully elucidate the specific signaling pathways activated by this compound in macrophages and to evaluate its therapeutic potential in clinical settings of muscle injury and disease.

References

Application Note: C2C12 Myotube Model for Evaluating the Anti-Atrophic Effects of Balenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Skeletal muscle atrophy, the progressive loss of muscle mass and strength, is a debilitating condition associated with aging (sarcopenia), chronic diseases like cancer cachexia, immobilization, and prolonged use of glucocorticoids.[1][2] The C2C12 myoblast cell line is a robust and widely used in vitro model for studying myogenesis and muscle atrophy.[1][3] These murine myoblasts can be differentiated into multinucleated myotubes that resemble mature muscle fibers, providing a controlled environment to investigate molecular pathways and screen therapeutic compounds.[3][4]

A common method to induce atrophy in C2C12 myotubes is through treatment with the synthetic glucocorticoid dexamethasone (DEX).[1][5] DEX promotes muscle wasting by upregulating key E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and Muscle RING Finger-1 (MuRF1), which target muscle proteins for degradation via the ubiquitin-proteasome pathway.[1][6][7] Simultaneously, it can inhibit the primary anabolic pathway, Akt/mTOR, which is crucial for muscle protein synthesis.[8][9]

Balenine (β-alanyl-L-3-methylhistidine), an imidazole dipeptide found predominantly in marine animals, has emerged as a compound of interest for muscle health.[10][11] Studies have highlighted its antioxidant properties and its potential role in promoting skeletal muscle regeneration.[10][12][13] For instance, this compound has been shown to activate antioxidant enzymes like superoxide dismutase (SOD) in C2C12 myotubes and mitigate muscle damage in animal models.[10][12] This application note provides a detailed framework for using the DEX-induced C2C12 myotube atrophy model to study the potential anti-atrophic effects of this compound.

Key Signaling Pathways in Muscle Atrophy

Muscle mass is maintained by a delicate balance between protein synthesis (anabolism) and protein degradation (catabolism). DEX-induced atrophy disrupts this balance by suppressing anabolic pathways and activating catabolic ones.

  • The Akt/mTOR Pathway (Anabolic): This pathway is a central regulator of muscle growth (hypertrophy).[8][14] Activation by growth factors like IGF-1 leads to the phosphorylation and activation of Akt, which in turn activates the mammalian target of rapamycin (mTOR).[15] mTOR then promotes protein synthesis by phosphorylating downstream targets like p70S6K and 4E-BP1.[16] Glucocorticoids can inhibit this pathway, contributing to reduced protein synthesis.

  • The Ubiquitin-Proteasome Pathway (UPP) (Catabolic): The UPP is the primary mechanism for protein degradation in skeletal muscle.[17][18][19] Specificity is conferred by E3 ubiquitin ligases, such as Atrogin-1 and MuRF1, which recognize and tag target proteins with ubiquitin chains.[2][6] These tagged proteins are then degraded by the 26S proteasome.[18] DEX potently induces the expression of Atrogin-1 and MuRF1, leading to accelerated muscle protein breakdown.[1][20]

This compound, with its antioxidant and regenerative properties, is hypothesized to counteract DEX-induced atrophy by potentially reducing oxidative stress, thereby suppressing the induction of Atrogin-1 and MuRF1, and/or by supporting anabolic signaling.

Visualizing Molecular Pathways and Workflows

Signaling Diagrams

Anabolic_Pathway Akt/mTOR Anabolic Signaling Pathway IGF1 IGF-1 PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis This compound This compound This compound->Akt Potentially Supports DEX Dexamethasone DEX->Akt Inhibits

Caption: The Akt/mTOR pathway promoting muscle protein synthesis.

Catabolic_Pathway Ubiquitin-Proteasome Catabolic Pathway DEX Dexamethasone GR Glucocorticoid Receptor DEX->GR FOXO FOXO Transcription Factors GR->FOXO Activates Atrogenes Atrogin-1 & MuRF1 (E3 Ligases) FOXO->Atrogenes Upregulates Transcription Proteins Myofibrillar Proteins Atrogenes->Proteins Ubiquitination Degradation Protein Degradation Proteins->Degradation This compound This compound This compound->Atrogenes Potentially Inhibits

Caption: DEX-induced activation of the ubiquitin-proteasome pathway.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Study cluster_prep Phase 1: Cell Culture & Differentiation cluster_treat Phase 2: Atrophy Induction & Treatment cluster_analysis Phase 3: Data Collection & Analysis Seed 1. Seed C2C12 Myoblasts Grow 2. Grow to 80-90% Confluency (Growth Medium) Seed->Grow Differentiate 3. Induce Differentiation (Differentiation Medium, 5-7 Days) Grow->Differentiate Mature Mature Myotubes Differentiate->Mature Control Control (Vehicle) DEX_Treat DEX Treatment (e.g., 1 µM, 24-48h) DEX_this compound DEX + this compound (Co-treatment) Balenine_Only This compound Only Harvest 4. Harvest Cells & Supernatant DEX_Treat->Harvest Microscopy Morphological Analysis (Myotube Diameter) Harvest->Microscopy WB Western Blot (MyHC, p-Akt, MuRF1, Atrogin-1) Harvest->WB qPCR qRT-PCR (Atrogin-1, MuRF1 mRNA) Harvest->qPCR

Caption: Overall experimental workflow from cell culture to analysis.

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation
  • Cell Seeding & Growth:

    • Culture C2C12 myoblasts in Growth Medium (GM): High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][21]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

    • Passage cells when they reach 70-80% confluency to avoid spontaneous differentiation.[3][22] Do not let cells become fully confluent during the growth phase.[22][23]

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 80-90% confluency before differentiation.[24]

  • Induction of Differentiation:

    • When myoblasts reach 80-90% confluency, aspirate the GM.

    • Gently wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).[22]

    • Replace the GM with Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[3][4][22]

    • Incubate the cells for 5-7 days to allow for the formation of mature, multinucleated myotubes.[4] Change the DM every 24-48 hours.[4][22] Myotube formation should be visible by day 3 and prominent by day 5-6.[22]

Protocol 2: Induction of Myotube Atrophy and this compound Treatment
  • Preparation of Reagents:

    • Prepare a stock solution of Dexamethasone (e.g., 1 mM in ethanol or DMSO) and store at -20°C.

    • Prepare a stock solution of this compound in sterile water or PBS. The optimal concentration should be determined via a dose-response experiment, but starting points can be guided by literature on similar compounds.

    • Prepare fresh treatment media by diluting DEX and/or this compound in DM to the final desired concentrations. A common concentration for DEX-induced atrophy is 1-10 µM.[5][20][25]

  • Treatment:

    • After 5-7 days of differentiation, when mature myotubes are formed, aspirate the old DM.

    • Add the prepared treatment media to the respective wells:

      • Control: DM with vehicle (e.g., DMSO/ethanol at the same final concentration as the DEX group).

      • DEX-Atrophy: DM containing the final concentration of DEX (e.g., 1 µM).

      • DEX + this compound: DM containing DEX and the desired concentration of this compound.

      • This compound Only: DM containing only the desired concentration of this compound.

    • Incubate the cells for 24 to 48 hours.[5][25]

Protocol 3: Morphological Analysis of Myotube Diameter
  • Imaging:

    • After treatment, capture phase-contrast images from multiple random fields for each well using an inverted microscope.

    • Alternatively, for more precise measurement, fix the cells (e.g., with 4% paraformaldehyde) and perform immunofluorescence staining for Myosin Heavy Chain (MyHC).

  • Measurement:

    • Using software like ImageJ, measure the diameter of at least 50-100 individual myotubes per condition.

    • For each myotube, take three measurements along its length and calculate the average diameter.

    • Calculate the average myotube diameter for each treatment group and perform statistical analysis. A significant decrease in diameter in the DEX group compared to the control indicates atrophy.[26][27]

Protocol 4: Western Blotting for Protein Expression
  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 10-20 µg of protein per sample on an 8-12% SDS-PAGE gel.[28]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Myosin Heavy Chain (MyHC): Marker of differentiation and muscle mass.

      • Atrogin-1 & MuRF1: Markers of atrophy.[29]

      • Phospho-Akt (Ser473) & Total Akt: To assess anabolic signaling.

      • GAPDH or β-actin: Loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[30]

Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the myotubes using a suitable kit (e.g., TRIzol or column-based kits).[7]

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[7]

  • qPCR Reaction:

    • Perform qPCR using a SYBR Green master mix in a real-time PCR system.[31]

    • Use primers specific for target genes: Fbxo32 (Atrogin-1), Trim63 (MuRF1), and a stable reference gene (e.g., 18S, Csnk2a2, or Ap3d1).[24] Note: GAPDH and ActB are often not stable during myogenesis.[24]

    • Run reactions in triplicate with the following typical cycling conditions: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[7][31]

  • Data Analysis:

    • Calculate the relative gene expression using the comparative ΔΔCt method, normalizing the expression of target genes to the reference gene.[7]

Data Presentation

Quantitative data should be summarized to facilitate clear interpretation and comparison between treatment groups.

Table 1: Effect of this compound on Myotube Diameter in DEX-Treated C2C12 Cells

Treatment Group Average Myotube Diameter (µm) ± SD Fold Change vs. Control
Control (Vehicle) 29.5 ± 2.1 1.00
DEX (1 µM) 18.2 ± 1.8** 0.62
DEX (1 µM) + this compound (X µM) 25.1 ± 2.0## 0.85
This compound (X µM) 30.1 ± 2.3 1.02

*Data are representative. *p < 0.01 vs. Control; ##p < 0.01 vs. DEX.

Table 2: Effect of this compound on Key Protein Markers (Relative Expression by Western Blot)

Treatment Group MyHC p-Akt/Akt Ratio Atrogin-1 MuRF1
Control (Vehicle) 1.00 ± 0.08 1.00 ± 0.11 1.00 ± 0.15 1.00 ± 0.12
DEX (1 µM) 0.45 ± 0.06** 0.51 ± 0.09** 3.85 ± 0.41** 4.21 ± 0.38**
DEX + this compound 0.82 ± 0.09## 0.88 ± 0.10## 1.52 ± 0.22## 1.68 ± 0.25##
This compound Only 1.03 ± 0.07 1.05 ± 0.12 0.95 ± 0.14 0.98 ± 0.11

*Data are representative, normalized to loading control and expressed as fold change relative to Control. *p < 0.01 vs. Control; ##p < 0.01 vs. DEX.

Table 3: Effect of this compound on Atrophy-Related Gene Expression (Relative mRNA Levels by qRT-PCR)

Treatment Group Fbxo32 (Atrogin-1) mRNA Trim63 (MuRF1) mRNA
Control (Vehicle) 1.00 ± 0.10 1.00 ± 0.13
DEX (1 µM) 5.12 ± 0.55** 5.89 ± 0.62**
DEX + this compound 1.88 ± 0.21## 2.05 ± 0.28##
This compound Only 0.97 ± 0.09 1.04 ± 0.11

*Data are representative, normalized to a stable reference gene and expressed as fold change relative to Control. *p < 0.01 vs. Control; ##p < 0.01 vs. DEX.

References

Application Notes and Protocols: Assessing Balenine's Effect on Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine, a naturally occurring histidine dipeptide, has garnered interest for its potential roles in various physiological processes, including muscle regeneration and antioxidant defense.[1][2] Emerging evidence suggests that this compound may also influence mitochondrial biogenesis, the process of generating new mitochondria.[1] This is a critical process for maintaining cellular energy homeostasis and is implicated in numerous aspects of health and disease. Understanding how this compound impacts mitochondrial biogenesis is therefore of significant interest for basic research and for the development of novel therapeutics targeting metabolic and age-related disorders.

These application notes provide a comprehensive guide with detailed protocols for researchers to investigate the effects of this compound on mitochondrial biogenesis in a cellular model system. The murine C2C12 myoblast cell line is highlighted as a relevant and established model for studying myogenesis and mitochondrial adaptations in muscle cells.[3][4]

Key Signaling Pathways in Mitochondrial Biogenesis

Mitochondrial biogenesis is a complex process regulated by a network of signaling pathways that converge on the activation of key transcription factors. A central player in this network is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), often referred to as the master regulator of mitochondrial biogenesis.

  • Upstream Regulators of PGC-1α: Several upstream signaling molecules can activate PGC-1α in response to various stimuli like exercise, caloric restriction, and oxidative stress. Key activators include AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). AMPK is an energy sensor activated by a high AMP/ATP ratio, while SIRT1 is an NAD+-dependent deacetylase that can activate PGC-1α through deacetylation.

  • Downstream Effectors of PGC-1α: Once activated, PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). These transcription factors then stimulate the expression of nuclear genes encoding mitochondrial proteins.

  • Mitochondrial DNA Replication and Transcription: A key target of NRF-1 and NRF-2 is Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).

The antioxidant response element (ARE) pathway, regulated by NRF2 (Nuclear factor erythroid 2-related factor 2), also plays a role in protecting mitochondria from oxidative stress, which is closely linked to mitochondrial biogenesis.

Experimental Workflows and Protocols

This section outlines detailed protocols to assess the multifaceted effects of this compound on mitochondrial biogenesis.

I. Cell Culture and this compound Treatment

The C2C12 myoblast cell line is a suitable in vitro model to study the effects of this compound on muscle cells.[5]

Protocol 1: C2C12 Cell Culture and this compound Treatment

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (Optional): To induce differentiation into myotubes, grow myoblasts to confluence and then switch the medium to DMEM supplemented with 2% horse serum. Differentiation is typically observed within 4-6 days.[3]

  • This compound Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Treat C2C12 cells (either myoblasts or differentiated myotubes) with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a specified duration (e.g., 6, 12, 24, 48 hours). A vehicle-treated control group (e.g., PBS or medium alone) should be included in all experiments.

II. Analysis of Gene and Protein Expression

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Following this compound treatment, harvest cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR instrument and SYBR Green-based detection. Use primers specific for target genes involved in mitochondrial biogenesis (Ppargc1a (PGC-1α), Nrf1, Tfam) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6]

Table 1: Quantitative PCR Data Summary (Hypothetical Data)

Target Gene This compound Concentration (µM) Fold Change (vs. Control)
Ppargc1a 10 1.8
50 2.5
Nrf1 10 1.5
50 2.1
Tfam 10 1.6

| | 50 | 2.3 |

Protocol 3: Western Blotting for Protein Expression Analysis

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against PGC-1α, NRF-1, TFAM, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Table 2: Western Blot Data Summary (Hypothetical Data)

Target Protein This compound Concentration (µM) Relative Protein Level (vs. Control)
PGC-1α 10 1.6
50 2.2
NRF-1 10 1.4
50 1.9
TFAM 10 1.5

| | 50 | 2.0 |

III. Assessment of Mitochondrial Content

Protocol 4: Quantification of Mitochondrial DNA (mtDNA) Copy Number

  • DNA Extraction: Extract total genomic DNA from this compound-treated cells using a DNA extraction kit.

  • qPCR: Perform qPCR using primers for a mitochondrial-encoded gene (e.g., mt-Nd1 or mt-Co1) and a nuclear-encoded gene (e.g., B2m or Hk2).[6][7]

  • Data Analysis: Calculate the relative mtDNA copy number by determining the ratio of the mitochondrial gene to the nuclear gene.[6]

Table 3: mtDNA Copy Number Data Summary (Hypothetical Data)

This compound Concentration (µM) Relative mtDNA Copy Number (mtDNA/nDNA ratio)
0 (Control) 1.0
10 1.4

| 50 | 1.8 |

Protocol 5: Measurement of Mitochondrial Mass by Flow Cytometry

  • Cell Staining: Harvest this compound-treated cells and resuspend in pre-warmed medium. Stain the cells with a mitochondrial mass-specific fluorescent probe that is independent of mitochondrial membrane potential, such as Nonyl Acridine Orange (NAO) or MitoTracker Green FM.[8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the mitochondrial mass.

Table 4: Mitochondrial Mass Data Summary (Hypothetical Data)

This compound Concentration (µM) Mean Fluorescence Intensity (Arbitrary Units)
0 (Control) 100
10 135

| 50 | 170 |

IV. Analysis of Mitochondrial Function

Protocol 6: Measurement of Mitochondrial Respiratory Chain Complex Activity

  • Mitochondrial Isolation: Isolate mitochondria from this compound-treated cells by differential centrifugation.

  • Spectrophotometric Assays: Measure the activity of individual respiratory chain complexes (Complex I-V) using specific spectrophotometric assays that monitor the oxidation or reduction of specific substrates.[10][11][12]

  • Data Normalization: Normalize the activity to the total mitochondrial protein content.

Table 5: Mitochondrial Respiratory Chain Complex Activity (Hypothetical Data)

Complex This compound Concentration (µM) Enzyme Activity (nmol/min/mg protein)
Complex I 0 (Control) 50
50 75
Complex IV 0 (Control) 120

| | 50 | 160 |

V. Investigation of Upstream Signaling Pathways

Protocol 7: AMPK and SIRT1 Activity Assays

  • AMPK Activity Assay: Use a commercially available AMPK kinase assay kit that typically measures the phosphorylation of a specific substrate (e.g., using a radioactive or fluorescence-based method).[13][14]

  • SIRT1 Activity Assay: Utilize a SIRT1 activity assay kit, which often involves a fluorogenic acetylated peptide substrate. Deacetylation by SIRT1 results in a fluorescent signal.[15][16]

Protocol 8: Nrf2/ARE Reporter Assay

  • Transfection: Transfect C2C12 cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase reporter gene.[17][18]

  • This compound Treatment: Treat the transfected cells with this compound.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the Nrf2/ARE pathway.

Visualization of Pathways and Workflows

Balenine_Mitochondrial_Biogenesis_Pathway cluster_upstream Upstream Signaling cluster_core Core Biogenesis Cascade cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Activates SIRT1->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 NRF2 NRF-2 PGC1a->NRF2 TFAM TFAM NRF1->TFAM NRF2->TFAM mtDNA_rep mtDNA Replication & Transcription TFAM->mtDNA_rep Mito_proteins Mitochondrial Protein Synthesis mtDNA_rep->Mito_proteins Mito_biogenesis Mitochondrial Biogenesis Mito_proteins->Mito_biogenesis

Caption: Signaling pathway of this compound-induced mitochondrial biogenesis.

Experimental_Workflow cluster_analysis Assessment of Mitochondrial Biogenesis start C2C12 Cell Culture treatment This compound Treatment (Various concentrations and durations) start->treatment gene_expr Gene Expression (qPCR: PGC-1α, NRF-1, TFAM) treatment->gene_expr prot_expr Protein Expression (Western Blot: PGC-1α, NRF-1, TFAM) treatment->prot_expr mtdna mtDNA Copy Number (qPCR) treatment->mtdna mass Mitochondrial Mass (Flow Cytometry with NAO) treatment->mass resp_chain Respiratory Chain Activity (Spectrophotometry) treatment->resp_chain upstream Upstream Signaling (AMPK, SIRT1, Nrf2 assays) treatment->upstream

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on mitochondrial biogenesis. By employing a multi-faceted approach that combines the analysis of gene and protein expression, mitochondrial content, and mitochondrial function, researchers can gain a comprehensive understanding of how this compound modulates this critical cellular process. The insights gained from these studies will be valuable for elucidating the mechanisms of action of this compound and for exploring its potential therapeutic applications in conditions associated with mitochondrial dysfunction.

References

Application of Balenine in Metabolomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balenine (β-alanyl-3-methyl-L-histidine), also known as ophidine, is a naturally occurring imidazole dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates, particularly marine animals like whales and opah.[1][2] In the field of metabolomics, this compound is of increasing interest due to its significant physiological roles, which include antioxidant activity, enhancement of muscle regeneration, and potential neuroprotective effects.[2][3][4] Notably, this compound exhibits superior bioavailability and stability in human circulation compared to its well-studied analogues, carnosine and anserine, making it a compelling candidate for further investigation as a biomarker and therapeutic agent.[5][6] this compound's resistance to hydrolysis by the enzyme carnosinase (CN1) contributes to its prolonged presence in plasma, offering a distinct advantage for metabolomic studies and potential clinical applications.[1][5]

These application notes provide a comprehensive overview of the methodologies for studying this compound in a metabolomics context, from sample handling to data acquisition and interpretation. The protocols outlined below are intended to serve as a guide for researchers aiming to accurately quantify and assess the functional roles of this compound in various biological systems.

Data Presentation: Quantitative Insights into this compound

The following tables summarize key quantitative data related to this compound, facilitating a comparative understanding of its distribution and pharmacokinetics.

Table 1: Concentration of this compound and Related Dipeptides in Various Animal Tissues (mg/100g wet weight) [3]

Animal SpeciesTissueThis compoundCarnosineAnserine
Minke WhaleMuscle134011010
Fin WhaleMuscle128015020
Sei WhaleMuscle115018030
Sperm WhaleMuscle102021040
Pilot WhaleMuscle98025050
DolphinMuscle85030060
HorseMuscle0500300
BeefMuscle035010
PorkMuscle02505
ChickenMuscle010400
Common CobraMuscle35000
Habu SnakeMuscle42000

Table 2: Pharmacokinetic Parameters of this compound in Human Plasma Following a Single Oral Dose [6]

Dose (mg/kg)Cmax (µM)Tmax (min)Half-life (min)
11.5 ± 0.540 ± 1034.9 ± 14.6
47.0 ± 2.050 ± 1034.9 ± 14.6
1028.0 ± 8.060 ± 1534.9 ± 14.6

Table 3: this compound Concentration in Mouse Plasma After Oral Administration [7]

Treatment GroupThis compound Concentration (nmol/mL) 1-hour post-administration
Control (Water)Undetectable
Carnosine (200 mg/kg)Undetectable
Opah-derived this compound (200 mg/kg)128.27 ± 25.5

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples for Metabolomic Analysis

This protocol describes a general method for the extraction of this compound from plasma/serum and tissue samples, suitable for subsequent analysis by HPLC or LC-MS/MS.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (1.5 mL or 15 mL)

  • Homogenizer (for tissue samples)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure for Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted metabolites into a new tube.

  • Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for your chromatography method.

Procedure for Tissue Samples (e.g., Muscle):

  • Excise tissue samples and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 20-50 mg).

  • In a pre-chilled tube, add the frozen tissue and 800 µL of an ice-cold extraction solvent mixture of methanol:water (4:1, v/v).

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Add 400 µL of chloroform to the homogenate and vortex for 1 minute.

  • Add another 400 µL of water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Three layers will be visible: an upper aqueous/methanol layer (containing polar metabolites like this compound), a middle protein disc, and a lower chloroform layer (containing lipids).

  • Carefully collect the upper aqueous layer into a new tube.

  • Evaporate the aqueous extract to dryness and reconstitute as described in step 8 for plasma samples.

Protocol 2: Quantification of this compound by HPLC with Pre-Column Derivatization

This method is based on the derivatization of this compound with phenyl isothiocyanate (PITC) for sensitive UV detection.[7]

Materials:

  • Phenyl isothiocyanate (PITC)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 mm x 250 mm)

Procedure:

  • Derivatization:

    • To the dried sample extract (from Protocol 1), add 20 µL of a 1:1:3 (v/v/v) mixture of TEA:water:ethanol.

    • Vortex and briefly centrifuge.

    • Add 20 µL of a 1:1:7 (v/v/v) mixture of PITC:TEA:ethanol.

    • Vortex, centrifuge, and incubate at room temperature for 20 minutes.

    • Evaporate to dryness under vacuum.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in 100 µL of mobile phase A.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 60% acetonitrile in water with 0.1% TFA

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      • 0-5 min: 0% B

      • 5-20 min: Linear gradient to 50% B

      • 20-25 min: Linear gradient to 100% B

      • 25-30 min: Hold at 100% B

      • 30-35 min: Return to 0% B and equilibrate

  • Quantification:

    • Prepare a calibration curve using this compound standards derivatized in the same manner as the samples.

    • Integrate the peak area corresponding to the PITC-balenine derivative and quantify using the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS without Derivatization

This protocol provides a framework for the direct, sensitive, and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • This compound standard

  • LC-MS/MS system (e.g., triple quadrupole)

  • HILIC or mixed-mode chromatography column

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard in water.

    • Create a series of calibration standards by spiking the this compound stock solution into a representative blank matrix (e.g., charcoal-stripped plasma or a buffer).

    • Spike a fixed concentration of the internal standard into all samples, calibration standards, and quality controls before extraction (as described in Protocol 1).

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Column: A mixed-mode column providing both reversed-phase and ion-exchange properties is recommended for optimal separation of imidazole dipeptides.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

    • Gradient Program (Example):

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 50% B

      • 5-6 min: Linear gradient to 5% B

      • 6-8 min: Hold at 5% B

      • 8-8.1 min: Return to 95% B

      • 8.1-12 min: Equilibrate at 95% B

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Set up Multiple Reaction Monitoring (MRM) for this compound and the internal standard.

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 241.1 -> Product ion (m/z) 124.1

      • Proposed IS (Carnosine-(imidazole-15N2)): Precursor ion (m/z) 229.1 -> Product ion (m/z) 112.1

      • Proposed IS (Anserine-d4): Precursor ion (m/z) 245.2 -> Product ion (m/z) 110.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in this compound metabolomics research.

balenine_bioavailability cluster_ingestion Oral Ingestion cluster_circulation Systemic Circulation cluster_hydrolysis Hydrolysis by Carnosinase (CN1) This compound This compound Plasma_Bal High Plasma This compound This compound->Plasma_Bal High Bioavailability Carnosine Carnosine Plasma_Car Low Plasma Carnosine Carnosine->Plasma_Car Low Bioavailability Anserine Anserine Plasma_Ans Intermediate Plasma Anserine Anserine->Plasma_Ans Moderate Bioavailability CN1_Bal Low Affinity Plasma_Bal->CN1_Bal Resistant CN1_Car High Affinity Plasma_Car->CN1_Car Rapid Hydrolysis CN1_Ans Intermediate Affinity Plasma_Ans->CN1_Ans Hydrolysis balenine_muscle_regeneration This compound This compound Macrophage Macrophage This compound->Macrophage ? AKT_Signaling AKT Signaling Pathway Macrophage->AKT_Signaling Activates Phagocytosis Enhanced Phagocytosis AKT_Signaling->Phagocytosis Debris_Clearance Clearance of Cellular Debris Phagocytosis->Debris_Clearance Muscle_Regeneration Promoted Muscle Regeneration Debris_Clearance->Muscle_Regeneration lc_msms_workflow Sample Biological Sample (Plasma, Tissue) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Metabolite Extraction (Protocol 1) LC_Separation LC Separation (HILIC/Mixed-Mode) Extraction->LC_Separation IS_Spike->Extraction MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

References

Troubleshooting & Optimization

Balenine Stability in Experimental Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving balenine stability in your experimental buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (β-alanyl-Nτ-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide.[1] Its stability is crucial for accurate and reproducible experimental results, as degradation can lead to a loss of its biological activity and the introduction of confounding variables in your assays.

Q2: What are the primary factors that affect this compound stability in solution?

A2: The stability of this compound in experimental buffers is primarily influenced by:

  • Enzymatic Degradation: The main cause of this compound degradation in biological samples is hydrolysis by the enzyme carnosinase (CN1).[2] this compound is notably more resistant to this enzyme than its analogue, carnosine.[2]

  • pH: The pH of the buffer can significantly impact the rate of non-enzymatic hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Buffer Composition: The components of the buffer can directly or indirectly affect this compound's stability.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.[3]

  • Light Exposure: Photodegradation can be a concern for many small molecules.

Q3: How does this compound's stability compare to carnosine?

A3: this compound is significantly more stable than carnosine, particularly in biological matrices containing carnosinase. In human plasma, the half-life of this compound has been shown to be substantially longer than that of carnosine.[2] This increased stability is attributed to the methyl group on the imidazole ring of histidine, which hinders enzymatic cleavage by carnosinase.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Loss of this compound concentration over a short period in biological samples (e.g., plasma, serum, cell lysates). Enzymatic degradation by carnosinase. 1. Work at low temperatures: Keep samples on ice at all times. 2. Add a carnosinase inhibitor: While specific inhibitors for routine lab use are not widely commercialized for this purpose, some research suggests certain compounds can inhibit carnosinase activity. 3. Heat inactivation: For some applications, brief heat treatment of the biological sample may inactivate enzymes, but this must be tested for compatibility with your downstream analysis.
Inconsistent results in non-biological buffers. pH-dependent hydrolysis. 1. Determine the optimal pH for your experiment: Conduct a pilot study to assess this compound stability across a range of pH values (e.g., pH 4-8). 2. Maintain a consistent pH: Use a buffer with a pKa close to the desired pH to ensure stable pH control throughout your experiment.
Degradation in stored stock solutions. Improper storage conditions (temperature, light, repeated freeze-thaw cycles). 1. Store stock solutions at -20°C or -80°C for long-term storage. [4] 2. Protect from light: Use amber vials or wrap containers in foil. 3. Aliquot stock solutions: This minimizes the number of freeze-thaw cycles.[4]
Precipitation of this compound in the buffer. Poor solubility or buffer incompatibility. 1. Check the solubility of this compound in your chosen buffer. The predicted water solubility of this compound is approximately 4.11 g/L.[4][5] 2. Prepare a fresh solution and consider gentle warming or sonication to aid dissolution. 3. Adjust the pH of the buffer, as solubility can be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the this compound powder container to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the required amount of this compound powder. For a 10 mM solution in 10 mL, you would need 24.03 mg (Molecular Weight = 240.26 g/mol ).

  • Dissolve: Add the weighed this compound to a sterile container and add the desired volume of high-purity water.

  • Mix: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.

  • Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.

  • Store: For short-term storage (up to one week), store the aliquots at 2-8°C. For long-term storage, store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: General Guideline for a Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[6]

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 105°C) and also heat a solution of this compound.

  • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) and visible light.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Expose aliquots of the stock solution to the different stress conditions outlined above. Include a control sample stored under normal conditions.

  • At various time points, take samples from each condition and neutralize the acidic and basic samples.

  • Analyze the samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₄O₃[7]
Molecular Weight240.26 g/mol [7]
Water Solubility4.11 g/L[4][5]
pKa (Strongest Acidic)3.43[4]
pKa (Strongest Basic)9.13[4]

Visualizations

Balenine_Degradation_Pathways This compound This compound Enzymatic Enzymatic Hydrolysis (Carnosinase) This compound->Enzymatic NonEnzymatic Non-Enzymatic Degradation This compound->NonEnzymatic DegradationProducts Degradation Products (β-Alanine + Nτ-methyl-L-histidine) Enzymatic->DegradationProducts NonEnzymatic->DegradationProducts

Caption: Primary degradation pathways for this compound.

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution in Test Buffer Incubate Incubate at Various Conditions (pH, Temp, Light) Prep->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Sample->Analyze Data Quantify this compound & Degradation Products Analyze->Data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start This compound Degradation Observed? Biological In Biological Sample? Start->Biological Enzyme Likely Enzymatic Degradation Biological->Enzyme Yes NonBiological In Non-Biological Buffer Biological->NonBiological No CheckpH Check pH Stability NonBiological->CheckpH CheckTemp Check Temperature & Light Exposure CheckpH->CheckTemp Stable OptimizepH Optimize Buffer pH CheckpH->OptimizepH Unstable OptimizeConditions Optimize Storage & Handling CheckTemp->OptimizeConditions Unstable

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Balenine Detection in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of balenine in plasma samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: I am observing low or no recovery of this compound from my plasma samples after solid-phase extraction (SPE). What are the possible causes and solutions?

Answer:

Low recovery of this compound during SPE can stem from several factors related to the SPE cartridge, elution solvents, or the sample itself. Here’s a step-by-step troubleshooting guide:

  • Incorrect SPE Sorbent: this compound is a polar dipeptide. Ensure you are using an appropriate SPE sorbent. A mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective for retaining and eluting polar compounds.

  • Improper Cartridge Conditioning/Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor retention of this compound. Ensure that the sorbent is properly wetted and activated according to the manufacturer's protocol.

  • Sample pH: The pH of the plasma sample and the loading buffer is critical for efficient retention, especially when using ion-exchange sorbents. Adjust the pH to ensure this compound is in the correct ionic state for binding to the sorbent.

  • Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. If using a reversed-phase sorbent, increasing the percentage of organic solvent in the elution buffer may help. For ion-exchange sorbents, adjusting the pH or ionic strength of the elution buffer is necessary.

  • Flow Rate: A high flow rate during sample loading can prevent efficient binding of this compound to the sorbent. Conversely, a flow rate that is too slow can prolong the extraction time, potentially leading to degradation. Optimize the flow rate according to the manufacturer's recommendations.

Question: My chromatogram shows poor peak shape and resolution for this compound. How can I improve this?

Answer:

Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can compromise the accuracy of quantification. Consider the following adjustments to your HPLC/LC-MS method:

  • Mobile Phase Composition:

    • pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Experiment with small adjustments to the mobile phase pH to achieve optimal peak symmetry.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase are crucial for retention and peak shape. A gradient elution may be necessary to achieve better separation and sharper peaks.

  • Column Chemistry:

    • If using a standard C18 column, this compound, being polar, might elute too early with poor retention. Consider using a column with a different chemistry, such as one with an embedded polar group or a mixed-mode column that offers both normal-phase and ion-exchange separation mechanisms[1].

  • Derivatization: For HPLC with UV or fluorescence detection, derivatization can improve chromatographic behavior and detection sensitivity. Phenylisothiocyanate (PITC) is a commonly used pre-column derivatization reagent for amino acids and peptides like this compound[2][3].

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also enhance separation efficiency and peak shape.

Question: I am seeing significant signal suppression/enhancement for this compound in my LC-MS/MS analysis. What is causing this and how can I mitigate it?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in the bioanalysis of plasma samples and can lead to inaccurate and imprecise results[4][5].

  • Cause: Matrix effects are caused by co-eluting endogenous components from the plasma, such as phospholipids and salts, that interfere with the ionization of the target analyte in the mass spectrometer's source[4][6].

  • Mitigation Strategies:

    • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering substances before analysis.

      • Protein Precipitation: While simple, this method may not be sufficient to remove all interfering components, particularly phospholipids.

      • Solid-Phase Extraction (SPE): A well-optimized SPE protocol can provide a much cleaner extract. Techniques specifically designed for phospholipid removal, such as HybridSPE, can be very effective.

      • Liquid-Liquid Extraction (LLE): This can be an alternative to SPE for removing certain types of interferences[7].

    • Chromatographic Separation: Adjust your HPLC method to chromatographically separate this compound from the interfering matrix components. This may involve changing the column, mobile phase, or gradient profile[5][7].

    • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations. If a stable isotope-labeled IS is not available, a structural analog can be used, but its ability to track the analyte's behavior must be thoroughly validated.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for analyzing this compound in plasma?

A1: The optimal sample preparation method depends on the analytical technique being used and the required sensitivity. For LC-MS/MS, a method that effectively removes proteins and phospholipids is crucial to minimize matrix effects[6]. A common workflow involves protein precipitation followed by solid-phase extraction (SPE)[7]. For HPLC with pre-column derivatization, protein precipitation using ethanol has been shown to be effective[2].

Q2: Is derivatization necessary for this compound analysis?

A2: It depends on the detection method. For HPLC with UV or fluorescence detection, derivatization is often necessary because this compound lacks a strong chromophore or fluorophore[8][9]. Pre-column derivatization with reagents like PITC can significantly enhance detection sensitivity[2][3]. For LC-MS/MS analysis, derivatization is generally not required as the mass spectrometer provides high selectivity and sensitivity for the underivatized molecule[1].

Q3: How should I handle and store plasma samples to ensure this compound stability?

A3: Proper sample handling is critical to prevent degradation and ensure accurate results.

  • Collection: Use appropriate anticoagulant tubes (e.g., heparin or EDTA) and gently mix the blood immediately after collection[10].

  • Processing: Separate plasma from whole blood by centrifugation as soon as possible. Avoid vigorous shaking to prevent hemolysis, which can interfere with the analysis[7][10].

  • Storage: For short-term storage (within 72 hours), refrigeration at 2-8°C is acceptable[11]. For long-term storage, samples should be frozen at ≤-20°C, and for extended periods, -80°C is recommended to maintain the integrity of the analytes[11][12]. Avoid repeated freeze-thaw cycles, as this can lead to degradation of some biomolecules[13].

Q4: My plasma samples are hemolyzed. Can I still use them for this compound analysis?

A4: Hemolyzed samples can present a significant challenge in bioanalysis as the release of intracellular components can cause matrix effects and interfere with the assay[7]. The impact of hemolysis should be evaluated during method development. In cases of marginal hemolysis, diluting the sample with control plasma may be a viable solution. However, for severe hemolysis, modifications to the analytical method, such as enhancing the sample cleanup process or adjusting chromatographic conditions to separate interferences, may be necessary[7]. It is always best to use non-hemolyzed samples whenever possible.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for preparing plasma samples for HPLC analysis with pre-column derivatization.

  • Thaw frozen plasma samples on ice.

  • Vortex the thawed sample to ensure homogeneity.

  • In a microcentrifuge tube, add three volumes of cold ethanol to one volume of plasma (e.g., 300 µL of ethanol to 100 µL of plasma)[2].

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C[2].

  • Carefully collect the supernatant, which contains the this compound, for further analysis (e.g., derivatization).

Protocol 2: HPLC with PITC Pre-column Derivatization

This protocol describes a method for the derivatization and HPLC analysis of this compound in plasma extracts[2][14].

  • Derivatization:

    • Dry down the supernatant from the protein precipitation step under a stream of nitrogen.

    • Reconstitute the dried extract in a coupling buffer (e.g., a mixture of ethanol, water, and triethylamine).

    • Add PITC reagent, vortex, and incubate at room temperature to allow the derivatization reaction to complete.

    • Dry the derivatized sample again under nitrogen to remove excess reagents.

    • Reconstitute the sample in the HPLC mobile phase for injection.

  • HPLC Analysis:

    • Column: Kinetex EVO C18 column (5 µm, 4.6 mm × 250 mm) or similar[2].

    • Mobile Phase A: 0.01% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 60% Acetonitrile in water.

    • Gradient: A binary gradient elution should be optimized to separate the PITC-derivatized this compound from other amino acids and peptides.

    • Flow Rate: 0.5 mL/min[2].

    • Detection: UV detector at 254 nm.

Quantitative Data Summary

ParameterMethodSample MatrixQuantitative RangeAccuracyPrecision (%RSD)Reference
This compoundLC-MS/MSMeat15.6 ng/mL - 1.6 mg/mL±10.0%≤14.8%[1]
This compoundHPLC-PITCMouse Plasma128.27 nmol/mL (at 1h post-administration)N/AN/A[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (e.g., with Ethanol) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant deriv Derivatization (e.g., PITC) supernatant->deriv hplc HPLC Separation deriv->hplc detect UV/Fluorescence Detection hplc->detect data Data Analysis detect->data troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Signal Suppression/ Enhancement Observed? sp Improve Sample Prep (SPE, LLE) start->sp yes end Accurate Quantification start->end no lc Optimize Chromatography sp->lc is Use Stable Isotope Internal Standard lc->is is->end no No yes Yes

References

Technical Support Center: Optimizing Balenine Dosage for Animal Supplementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing balenine dosage in animal supplementation studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent studies?

A1: Based on published literature, a common starting point for oral this compound supplementation in mice ranges from 10 mg/kg to 200 mg/kg body weight, depending on the research question. For cognitive studies in senescence-accelerated mouse prone 8 (SAMP8) models, this compound has been administered as a component of a supplemented diet over several weeks.[1][2] In studies investigating muscle regeneration, a diet containing 1% w/w this compound-enriched extract has been used.[3] Acute dosage studies have explored ranges of 1, 4, and 10 mg/kg to evaluate bioavailability.[4][5]

Q2: How should this compound be administered to animals?

A2: The most common method for precise dosage administration in rodents is oral gavage.[6][7] This ensures that the full dose is delivered directly to the stomach. For long-term studies, this compound can be incorporated into the animal's diet.[2][3] When preparing for oral gavage, this compound should be dissolved in a suitable vehicle, such as sterile water or phosphate-buffered saline (PBS).

Q3: What is the bioavailability of this compound compared to other histidine-containing dipeptides?

A3: this compound has demonstrated significantly higher bioavailability and stability in circulation compared to carnosine and anserine.[4][5] This is attributed to its resistance to hydrolysis by the enzyme carnosinase (CN1).[5] This higher stability means that orally administered this compound is more likely to reach target tissues intact.

Q4: What are the known physiological effects of this compound supplementation in animal models?

A4: Animal studies have shown that this compound possesses several beneficial effects, including:

  • Antioxidant properties: this compound can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD).[4]

  • Anti-inflammatory effects: It has been shown to modulate macrophage activity, which is crucial for muscle regeneration.[3][8]

  • Improved cognitive function: Long-term supplementation has been linked to better learning and memory in mouse models of aging and Alzheimer's disease.[1][9]

  • Enhanced muscle regeneration: this compound can promote the regeneration of skeletal muscle after injury.[3][10]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effects
Potential Cause Troubleshooting Steps
Inadequate Dosage The dose may be too low to elicit a physiological response. Review the literature for effective dose ranges for your specific animal model and research question. Consider performing a dose-response study to determine the optimal dosage.
Poor Bioavailability Although this compound has good bioavailability, factors such as the animal's gut health or interactions with other dietary components could affect absorption. Ensure the this compound is fully dissolved in the vehicle before administration.
Timing of Administration The timing of this compound administration relative to the experimental endpoint may be critical. For acute effects, administration shortly before the test may be necessary. For chronic effects, consistent daily dosing over a prolonged period is required.
Animal Model Suitability The chosen animal model may not be appropriate for the studied effect. For example, a healthy, young animal may not show significant cognitive improvement compared to an aged or disease model.
Issue 2: Adverse Events or Animal Distress
Potential Cause Troubleshooting Steps
High Dosage An excessively high dose may lead to toxicity. Monitor animals closely for any signs of distress, such as weight loss, lethargy, or changes in behavior. If adverse effects are observed, reduce the dosage or temporarily halt the study.
Improper Oral Gavage Technique Incorrect oral gavage can cause injury to the esophagus or trachea, leading to distress or aspiration pneumonia.[6][7] Ensure all personnel are properly trained in this technique. Observe animals for any signs of respiratory distress after gavage.
Vehicle-Related Issues The vehicle used to dissolve the this compound may cause adverse reactions. Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound.
Contamination of Supplement Ensure the purity of the this compound supplement. Contaminants could be responsible for unexpected adverse effects.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Studies
Study Focus Animal Model Dosage Administration Route Duration Key Findings Reference
Cognitive FunctionSAMP8 MiceSupplemented DietOral (in feed)26 weeksImproved learning and memory[1][2]
Muscle RegenerationC57BL/6J Mice1% w/w this compound-enriched extract in dietOral (in feed)2 weeksPromoted muscle regeneration after injury[3]
BioavailabilityHumans (for animal model comparison)1, 4, 10 mg/kg body weightOralAcuteHigher bioavailability than carnosine and anserine[4][5]
Exercise PerformanceHumans (for animal model comparison)10 mg/kg body weightOralAcuteNo significant improvement in performance[11]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice
  • Preparation:

    • Weigh the mouse to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.[7]

    • Prepare the this compound solution by dissolving the required amount in a suitable vehicle (e.g., sterile water or PBS). Ensure it is fully dissolved.

    • Draw the calculated volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.

  • Restraint:

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.

  • Gavage Procedure:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.

    • Once the needle is in the stomach, slowly administer the solution.

    • Gently remove the needle.

  • Post-Procedure Monitoring:

    • Observe the mouse for at least 15-30 minutes for any signs of distress, such as choking or difficulty breathing.[6]

    • Return the mouse to its cage and monitor for any adverse effects over the next 24 hours.

Protocol 2: Cardiotoxin-Induced Muscle Regeneration Model in Mice

This protocol is used to study the effects of this compound on muscle repair.[12][13][14][15][16]

  • Anesthesia: Anesthetize the mouse using an approved institutional protocol.

  • Cardiotoxin Injection:

    • Prepare a 10 µM solution of cardiotoxin (CTX) in sterile saline.

    • Inject 50-100 µL of the CTX solution into the tibialis anterior (TA) muscle of one leg. The contralateral leg can be injected with saline as a control.

  • This compound Supplementation: Administer this compound according to the study design (e.g., daily oral gavage or as a dietary supplement) starting before or after the CTX injury.

  • Tissue Collection: At predetermined time points (e.g., 3, 5, 7, and 14 days post-injury), euthanize the mice and carefully dissect the TA muscles.

  • Analysis:

    • Histology: Freeze the muscle tissue in isopentane cooled by liquid nitrogen. Cut cryosections and perform histological staining (e.g., Hematoxylin and Eosin) to assess muscle fiber morphology and the extent of regeneration.

    • Immunofluorescence: Stain muscle sections with antibodies against markers of muscle regeneration (e.g., MyoD, myogenin) and inflammation (e.g., F4/80 for macrophages).

    • Gene Expression: Extract RNA from the muscle tissue and perform qRT-PCR to quantify the expression of genes involved in muscle regeneration and inflammation.

Protocol 3: Assessment of Cognitive Function in SAMP8 Mice

The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a model for age-related cognitive decline.[2][17][18][19][20][21][22]

  • Animal Model and Diet:

    • Use aged SAMP8 mice (e.g., 6-8 months old).

    • Provide a diet supplemented with this compound for a specified period (e.g., 12-26 weeks). Include a control group with a standard diet.

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory. Train the mice to find a hidden platform in a pool of water. Record the time it takes to find the platform (latency) and the path taken. In a probe trial, remove the platform and measure the time spent in the target quadrant.

    • Y-Maze: To evaluate short-term spatial memory. Allow the mouse to explore a Y-shaped maze. Record the sequence of arm entries to calculate the percentage of spontaneous alternations.

    • Novel Object Recognition Test: To assess recognition memory. Acclimatize the mouse to an arena with two identical objects. In the test phase, replace one object with a novel one. Measure the time spent exploring the novel object versus the familiar one.

  • Post-mortem Analysis: After behavioral testing, euthanize the mice and collect brain tissue for molecular and histological analysis (e.g., measuring markers of oxidative stress, inflammation, or synaptic plasticity).

Mandatory Visualizations

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_admin Phase 2: Administration cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis animal_model Select Animal Model (e.g., SAMP8 mice) dose_determination Determine this compound Dosage Range (based on literature review) animal_model->dose_determination control_groups Establish Control Groups (Vehicle, Untreated) dose_determination->control_groups administration Administer this compound (Oral Gavage or Dietary) control_groups->administration monitoring Monitor Animal Health (Weight, Behavior) administration->monitoring behavioral_tests Conduct Behavioral Tests (e.g., Morris Water Maze) monitoring->behavioral_tests tissue_collection Collect Tissue Samples (Brain, Muscle) behavioral_tests->tissue_collection molecular_analysis Perform Molecular Analysis (qRT-PCR, Histology) tissue_collection->molecular_analysis data_analysis Analyze Data (Statistical Tests) molecular_analysis->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Experimental workflow for a this compound supplementation study.

Nrf2_Signaling_Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Reduces Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Proposed antioxidant mechanism of this compound via the Nrf2 signaling pathway.

Macrophage_Polarization This compound This compound Macrophage_M2 Anti-inflammatory Macrophage (M2) This compound->Macrophage_M2 Potentially Promotes Polarization to M2 Macrophage_M0 Resting Macrophage (M0) Macrophage_M1 Pro-inflammatory Macrophage (M1) Macrophage_M0->Macrophage_M1 Pro-inflammatory stimuli Macrophage_M0->Macrophage_M2 Anti-inflammatory stimuli Inflammation Inflammation Macrophage_M1->Inflammation Promotes Tissue_Repair Tissue Repair & Regeneration Macrophage_M2->Tissue_Repair Promotes

Hypothesized role of this compound in macrophage polarization for tissue repair.

References

Artifacts in Balenine measurement and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Balenine measurement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting issues during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection, often requiring pre-column derivatization, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). UHPLC-MS/MS is generally preferred for its higher sensitivity and specificity, especially in complex biological matrices.[1][2]

Q2: What are the main sources of interference in this compound measurement?

A2: The primary sources of interference are other structurally similar histidine-containing dipeptides (HCDs), such as carnosine and anserine.[1][3][4] Due to their similar chemical properties, they can co-elute during chromatographic separation, leading to inaccurate quantification. It is crucial to use an analytical method with sufficient resolution to separate these compounds.[5]

Q3: How stable is this compound in biological samples compared to other HCDs?

A3: this compound is significantly more stable in human plasma than carnosine and anserine.[1][3] This is due to its higher resistance to hydrolysis by the enzyme carnosinase (CN1).[1][2][3][4] This inherent stability makes this compound a more robust analyte during sample handling and storage.

Q4: What are the best practices for storing biological samples for this compound analysis?

A4: For long-term storage, it is recommended to keep biological samples at -80°C to minimize enzymatic degradation and other chemical changes. For short-term storage during sample processing, keeping samples on ice is advisable. It is also crucial to minimize freeze-thaw cycles, which can be achieved by aliquoting samples into smaller volumes after collection.

Q5: What is a "matrix effect" and how can it affect my LC-MS/MS results for this compound?

A5: A matrix effect in LC-MS/MS is the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). This can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the this compound concentration. To mitigate this, it is important to use an appropriate internal standard, preferably a stable isotope-labeled version of this compound, and to optimize sample preparation to remove interfering substances.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between this compound, Carnosine, and Anserine
  • Symptom: Overlapping or poorly separated peaks for this compound, carnosine, and anserine in your chromatogram.

  • Possible Cause: The chromatographic conditions (column, mobile phase, gradient) are not optimized for the separation of these isomers.

  • Solution:

    • Column Selection: Use a high-resolution column, such as a C18 column, with a small particle size.

    • Mobile Phase Optimization: Adjust the mobile phase composition and pH. For example, using a mobile phase with an ion-pairing agent or modifying the organic solvent gradient can improve separation.

    • Derivatization: Pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can alter the chromatographic behavior of the dipeptides, potentially improving their separation.[5]

Issue 2: Low this compound Recovery During Sample Preparation
  • Symptom: The quantified this compound concentration is consistently lower than expected.

  • Possible Cause: Inefficient extraction of this compound from the sample matrix or degradation during sample processing.

  • Solution:

    • Optimize Extraction Solvent: Ensure the solvent used for protein precipitation and extraction (e.g., acetonitrile, methanol) is appropriate for your sample type and is used in the correct ratio.

    • Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize enzymatic activity.

    • pH Control: Maintain a stable pH during extraction, as extreme pH values can lead to hydrolysis of this compound into its constituent amino acids, β-alanine and 3-methylhistidine.

Issue 3: High Variability in Quantitative Results (Poor Precision)
  • Symptom: Inconsistent this compound concentrations across replicate samples.

  • Possible Cause: Inconsistent sample handling, matrix effects, or instrument instability.

  • Solution:

    • Standardize Sample Handling: Ensure all samples are treated identically throughout the entire workflow, from collection to analysis.

    • Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to correct for variability in extraction efficiency and matrix effects. A stable isotope-labeled this compound is the ideal internal standard.

    • Assess Matrix Effects: Perform a post-extraction addition study to evaluate the extent of ion suppression or enhancement in your samples. If significant matrix effects are observed, further optimize your sample cleanup procedure.

Quantitative Data Summary

The following table summarizes the comparative stability of this compound, carnosine, and anserine in human plasma.

DipeptideHalf-life in Human Plasma (minutes)[1][2]Relative Hydrolysis Rate (compared to Carnosine)[1]
This compound 34.9 ± 14.6~3.8% - 8%
Anserine 2.14 ± 0.58~30% - 50%
Carnosine 1.20 ± 0.36100%

Experimental Protocols

Protocol 1: Extraction of this compound from Muscle Tissue

This protocol is a representative method for the extraction of this compound from muscle tissue for subsequent analysis.

  • Homogenization: Weigh the frozen muscle tissue and homogenize it in 10 volumes of ice-cold 0.1 M perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized tissue extract.

  • Neutralization: Neutralize the supernatant by adding a potassium carbonate solution.

  • Second Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitated potassium perchlorate.

  • Filtration: Filter the resulting supernatant through a 0.22 µm filter before analysis by HPLC or UHPLC-MS/MS.

Protocol 2: UHPLC-MS/MS Analysis of this compound in Plasma

This protocol provides a general workflow for the quantification of this compound in plasma samples.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the UHPLC-MS/MS system.

Visualizations

Experimental_Workflow_Tissue Figure 1. Experimental Workflow for this compound Extraction from Tissue A 1. Homogenize Tissue in 0.1M Perchloric Acid B 2. Centrifuge at 10,000 x g A->B C 3. Collect Supernatant B->C D 4. Neutralize with Potassium Carbonate C->D E 5. Centrifuge at 10,000 x g D->E F 6. Filter Supernatant (0.22 µm) E->F G Ready for Analysis F->G Experimental_Workflow_Plasma Figure 2. Experimental Workflow for this compound Analysis in Plasma A 1. Add Acetonitrile with Internal Standard to Plasma B 2. Vortex to Precipitate Proteins A->B C 3. Centrifuge at 14,000 x g B->C D 4. Transfer Supernatant C->D E 5. Evaporate to Dryness D->E F 6. Reconstitute in Mobile Phase E->F G Ready for UHPLC-MS/MS Injection F->G

References

Enhancing the yield of synthetic Balenine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Balenine Production. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield of synthetic this compound.

Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the chemical and enzymatic synthesis of this compound.

General & Analytical

Q1: My overall this compound yield is significantly lower than expected. Where should I begin troubleshooting?

A1: A low yield can originate from various stages of the synthesis and purification process. A systematic approach is essential.[1]

  • Verify Starting Materials: Confirm the purity and integrity of your precursors (e.g., β-alanine, Nτ-methyl-L-histidine) and reagents. Impurities can inhibit reactions.[2]

  • Confirm Product Identity: Use analytical methods like Mass Spectrometry or NMR to confirm that the product you are quantifying is indeed this compound.

  • Assess Reaction Conditions: Review and optimize critical parameters such as temperature, pH, reaction time, and reactant molar ratios.[3]

  • Analyze Purification Loss: Check for product loss during purification and workup steps. Analyze samples before and after purification to quantify recovery rates.

  • Review Analytical Methods: Ensure your quantification method, such as HPLC, is properly calibrated and validated for this compound.

Chemical Synthesis

Q2: I'm observing significant byproducts in my solid-phase peptide synthesis (SPPS). What are the likely side reactions?

A2: Side reactions in SPPS are a common cause of reduced yield and purity. Key side reactions include:

  • Racemization: The loss of stereochemical integrity at the chiral center, particularly during amino acid activation. This can be catalyzed by strong acids used during deprotection.[4]

  • Aggregation: Hydrophobic peptide chains can aggregate on the solid support, leading to incomplete reactions and poor yields.[5]

  • O-Acylation: The side chains of amino acids like tyrosine can be acylated if not properly protected.[4]

  • Deletions: Incomplete coupling reactions can lead to peptide sequences missing one or more amino acid residues.[6]

  • Protecting Group Issues: Incomplete removal of protecting groups or their modification during synthesis can generate a variety of byproducts.

Q3: My peptide is aggregating during synthesis, leading to failed reactions. How can I mitigate this?

A3: Peptide aggregation is a major challenge, especially with hydrophobic sequences.[5]

  • Use Chaotropic Solvents: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) at solvating growing peptide chains and disrupting secondary structures.[6]

  • Incorporate Solubilizing Tags: Adding a temporary solubilizing tag, such as a polyethylene glycol (PEG) linker, can improve the solubility of the peptide chain.[5]

  • Use Pseudoproline Dipeptides: These can be incorporated to disrupt the formation of secondary structures that lead to aggregation.[5]

  • Lower Resin Loading: Reducing the amount of peptide per gram of resin can decrease intermolecular interactions that cause aggregation.[7]

Enzymatic Synthesis & Biosynthesis

Q4: My enzymatic reaction is very slow or has stalled completely. What are the potential causes?

A4: Slow or stalled enzymatic reactions are often due to suboptimal conditions or enzyme-related issues.[3]

  • Suboptimal Conditions: The enzyme's activity is highly dependent on pH, temperature, and buffer composition. These must be optimized for the specific enzyme being used (e.g., L-amino acid α-ligase).[3][8]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling (e.g., multiple freeze-thaw cycles), or the presence of denaturing agents.[2][3]

  • Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product (this compound) can inhibit enzyme activity.[3]

  • Cofactor Limitation: If the enzyme requires a cofactor (e.g., ATP), its concentration may be limiting. Consider implementing a cofactor regeneration system.[2][9]

Q5: My starting substrates have low solubility in the aqueous reaction buffer. How can this be addressed?

A5: Poor solubility of hydrophobic substrates is a common issue in enzymatic synthesis.[2]

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent like DMSO or methanol can improve substrate solubility. However, the concentration must be carefully optimized as high levels can denature the enzyme.[2][3]

  • Fed-Batch Approach: Gradually feeding the poorly soluble substrate into the reaction can maintain a low, soluble concentration throughout the synthesis.[2]

  • Detergents: The use of non-ionic detergents can also help to solubilize hydrophobic substrates.[2]

Troubleshooting Guides

Guide 1: Low Yield in Enzymatic this compound Synthesis
Problem Possible Cause Recommended Solution
Low or No Product Formation Enzyme Inactivity 1. Verify Storage: Ensure the enzyme was stored at the correct temperature (e.g., -80°C) and has not undergone multiple freeze-thaw cycles.[2] 2. Perform Activity Assay: Test the enzyme with a known, standard substrate to confirm its viability.[3]
Suboptimal Reaction Conditions 1. pH Optimization: Perform the reaction across a pH range to find the optimum for your enzyme. 2. Temperature Optimization: Run the reaction at various temperatures to determine the ideal condition for activity and stability.[3] 3. Time-Course Experiment: Monitor product formation over time to find the optimal reaction duration.[2]
Substrate/Cofactor Issues 1. Verify Purity: Check the purity of substrates (β-alanine, Nτ-methyl-L-histidine) and cofactors (e.g., ATP). 2. Optimize Molar Ratios: An excess of one substrate may be needed to drive the reaction.[10] 3. Cofactor Regeneration: If a cofactor like ATP is used, implement a regeneration system to prevent it from becoming a limiting factor.[2]
Reaction Stops Prematurely Product Inhibition 1. In Situ Product Removal: Consider techniques to remove this compound from the reaction mixture as it is formed. 2. Fed-Batch Substrate Addition: Control the reaction rate by gradually adding the limiting substrate.
Poor Substrate Solubility 1. Add Co-solvents: Test low concentrations (e.g., 5-10%) of DMSO or methanol to improve solubility.[3] 2. pH Adjustment: Altering the buffer pH may improve the solubility of amino acid substrates.
Guide 2: Common Issues in Chemical (SPPS) Synthesis of this compound
Problem Possible Cause Recommended Solution
Low Purity/Multiple Peaks in HPLC Side Reactions 1. Optimize Coupling: Use efficient coupling reagents like COMU or Oxyma Pure to minimize side reactions and racemization.[7] 2. Protecting Groups: Ensure the correct protecting groups are used for the histidine side chain to prevent unwanted reactions.
Incomplete Deprotection or Cleavage 1. Extend Reaction Times: Increase the duration of deprotection or cleavage steps. 2. Use Scavengers: Include appropriate scavengers during cleavage to prevent reactive species from modifying the peptide.
Low Crude Yield Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP to improve solvation.[6] 2. Specialized Reagents: Incorporate pseudoproline dipeptides to disrupt secondary structures.[5] 3. Reduce Resin Loading: Use a lower substitution resin to increase the distance between peptide chains.[7]
Poor Coupling Efficiency 1. Double Coupling: For difficult couplings, repeat the coupling step to drive the reaction to completion.[6] 2. Elevated Temperature: Perform the coupling at a slightly elevated temperature to increase the reaction rate.

Experimental Protocols

Protocol 1: General Method for Enzymatic Synthesis of this compound

This protocol provides a general framework for this compound synthesis using an L-amino acid α-ligase (Lal). Optimization of each parameter is critical.

  • Substrate Preparation:

    • Prepare a stock solution of β-alanine and Nτ-methyl-L-histidine in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of ATP and MgCl₂. The final concentration of MgCl₂ should be equimolar to ATP.

  • Reaction Mixture Assembly:

    • In a reaction vessel, combine the buffer, β-alanine, and Nτ-methyl-L-histidine. Molar ratios may need to be optimized; start with a 1:1.5 ratio of β-alanine to Nτ-methyl-L-histidine.

    • Add ATP and MgCl₂ to the mixture.

    • Initiate the reaction by adding the purified L-amino acid α-ligase enzyme.[8] The optimal enzyme concentration must be determined experimentally.[3]

  • Reaction Incubation:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 4-24 hours).[10]

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ethanol or by heat inactivation, followed by centrifugation to precipitate the enzyme and other proteins.[11]

  • Analysis:

    • Analyze the supernatant for this compound concentration using HPLC with pre-column derivatization.[11][12]

Protocol 2: HPLC Analysis of this compound with PITC Derivatization

This protocol is adapted from methods used for quantifying imidazole dipeptides.[11][12]

  • Sample Preparation:

    • Take a known volume of the reaction supernatant.

    • Remove proteins by adding three volumes of ethanol, vortexing, and centrifuging at 3000 x g for 10 minutes.[11]

    • Collect the supernatant and dry it under vacuum.

  • Pre-Column Derivatization:

    • Reconstitute the dried sample in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).

    • Add phenyl isothiocyanate (PITC) solution (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1 v/v/v/v).

    • Vortex and incubate at room temperature for 20 minutes.

    • Dry the sample again under vacuum to remove excess reagents.

    • Reconstitute the derivatized sample in the HPLC mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 5 μm, 4.6 mm × 250 mm).[11]

    • Mobile Phase A: 0.01% Trifluoroacetic Acid (TFA) in water.[11]

    • Mobile Phase B: 60% Acetonitrile in water.[11]

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Monitor absorbance at 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of purified this compound that have undergone the same derivatization process.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Workflow for Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield Detected verify_materials 1. Verify Starting Materials (Purity, Integrity) start->verify_materials verify_reaction 2. Assess Reaction Conditions (Temp, pH, Time, Ratios) verify_materials->verify_reaction verify_analysis 3. Validate Analytical Method (HPLC Calibration) verify_reaction->verify_analysis synthesis_type Synthesis Method? verify_analysis->synthesis_type chemical Chemical (SPPS) synthesis_type->chemical Chemical enzymatic Enzymatic / Biosynthesis synthesis_type->enzymatic Enzymatic troubleshoot_chemical Check for: - Aggregation - Side Reactions - Incomplete Coupling chemical->troubleshoot_chemical troubleshoot_enzymatic Check for: - Enzyme Inactivity - Substrate Inhibition - Cofactor Limitation enzymatic->troubleshoot_enzymatic optimize Optimize & Re-run Experiment troubleshoot_chemical->optimize troubleshoot_enzymatic->optimize Enzymatic_Synthesis_Workflow prep 1. Prepare Substrates (β-alanine, Nτ-methyl-His) & Cofactors (ATP, MgCl₂) mix 2. Assemble Reaction Mixture (Buffer, Substrates, Cofactors) prep->mix enzyme 3. Add Enzyme (e.g., L-amino acid α-ligase) mix->enzyme incubate 4. Incubate (Controlled Temp & Time) enzyme->incubate quench 5. Quench Reaction (e.g., Ethanol Addition) incubate->quench analyze 6. Analyze Product (HPLC, MS) quench->analyze HPLC_Analysis_Pathway sample_prep 1. Sample Preparation (Protein Precipitation) derivatize 2. Derivatization (e.g., with PITC) sample_prep->derivatize inject 3. HPLC Injection derivatize->inject separation 4. Chromatographic Separation (C18 Reverse-Phase Column) inject->separation detection 5. UV Detection separation->detection quantify 6. Quantification (vs. Standard Curve) detection->quantify

References

Troubleshooting low recovery of Balenine during tissue extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction of balenine from tissue samples, specifically addressing issues of low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during tissue extraction?

Low recovery of this compound can be attributed to several factors throughout the extraction workflow. The most common issues include:

  • Incomplete Tissue Homogenization: Inefficient disruption of the tissue matrix can leave this compound trapped within cells, leading to poor extraction efficiency.

  • Suboptimal Extraction Solvent/Buffer: The choice of solvent and its pH are critical for solubilizing this compound. An inappropriate solvent system will result in low yields.

  • Enzymatic Degradation: Tissues contain enzymes, such as carnosinases, that can degrade histidine-containing dipeptides like this compound.[1][2] Failure to inhibit this enzymatic activity can significantly reduce recovery.

  • Analyte Degradation: this compound, like other biological molecules, can be susceptible to degradation due to factors like extreme pH, high temperatures, and prolonged processing times.[3]

  • Loss During Protein Precipitation: If protein precipitation is used, this compound may co-precipitate with proteins if the conditions are not optimized.

  • Issues with Solid-Phase Extraction (SPE): If SPE is used for sample cleanup, problems such as incorrect sorbent selection, improper conditioning, or use of an inappropriate elution solvent can lead to loss of the analyte.

Q2: What is a typical recovery percentage for this compound from tissue?

While recovery can vary depending on the tissue type and extraction method, a well-optimized protocol should yield high recovery rates. For instance, spiking experiments with this compound in whale muscle have demonstrated recoveries of 88-90%.[4] If your recovery is significantly lower, it indicates a need for troubleshooting and optimization of your protocol.

Q3: How can I prevent enzymatic degradation of this compound during extraction?

To minimize enzymatic degradation, it is crucial to work quickly and keep the samples cold throughout the procedure. This includes performing homogenization on ice and using pre-chilled solvents. Additionally, incorporating a heating step, such as a hot water extraction, can help to denature and inactivate degradative enzymes.[5]

Q4: What are the recommended methods for quantifying this compound in tissue extracts?

Several analytical techniques are suitable for the quantification of this compound. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[6]

  • Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , which offers high sensitivity and specificity.[7]

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low this compound recovery.

Problem Potential Cause Recommended Solution
Low this compound Yield Incomplete Tissue Lysis and Homogenization Ensure the tissue is thoroughly homogenized. Use a suitable mechanical homogenizer and consider enzymatic digestion for tough tissues. Visually inspect for any remaining tissue fragments after homogenization.[8]
Suboptimal Extraction Solvent For hot water extraction, ensure the water is at a sufficiently high temperature (e.g., >80°C) to facilitate cell lysis and analyte solubilization.[5] For solvent extraction, ensure the chosen solvent (e.g., ethanol) is of high purity and used in a sufficient volume to effectively extract this compound.[6]
Enzymatic Degradation Perform all initial steps on ice. Minimize the time between tissue collection and extraction. Consider a rapid heating step to inactivate enzymes.[5]
Analyte Adsorption to Labware Use low-retention polypropylene tubes and pipette tips to minimize non-specific binding of this compound.
Inconsistent Results Sample Heterogeneity Ensure the tissue sample is as homogeneous as possible before taking a subsample for extraction. For larger tissues, consider pulverizing the entire sample under liquid nitrogen before weighing.
Inaccurate Pipetting Calibrate and use pipettes correctly, especially when handling small volumes of standards and internal standards.
Variable Extraction Times Standardize the duration of each step in the extraction protocol for all samples to ensure consistent processing.
No this compound Detected Complete Degradation of this compound Review the entire protocol for potential sources of degradation, such as extreme pH conditions or prolonged exposure to high temperatures.[3]
Instrumental Issues Verify the performance of your analytical instrument (e.g., HPLC, LC-MS/MS) using a known standard to ensure it is functioning correctly.
Incorrect Internal Standard Usage If using an internal standard, ensure it is added at the beginning of the extraction process to account for losses during sample preparation.

Experimental Protocols

Protocol 1: Hot Water Extraction of this compound from Muscle Tissue

This method is adapted from procedures used for extracting imidazole dipeptides from muscle.[5]

  • Sample Preparation: Weigh approximately 1 gram of frozen muscle tissue. Mince the tissue into small pieces.

  • Homogenization: Add the minced tissue to a tube with 4 volumes of deionized water. Homogenize the sample on ice until a uniform slurry is obtained.

  • Extraction: Place the homogenate in a water bath at 85°C for 15 minutes to facilitate extraction and denature proteins.

  • Centrifugation: Allow the sample to cool to room temperature, then centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Purification (Optional): For higher purity, the supernatant can be further processed using ion-exchange chromatography.

  • Analysis: The extract is now ready for quantification by a suitable analytical method like LC-MS/MS.

Protocol 2: Ethanol Precipitation for this compound Extraction

This protocol is based on methods for deproteinizing plasma samples for the analysis of small molecules.[6]

  • Sample Preparation: Homogenize approximately 200 mg of tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Add three volumes of ice-cold ethanol to the tissue homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, containing the this compound, to a new tube.

  • Drying and Reconstitution: Evaporate the ethanol from the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for analysis.

  • Analysis: The reconstituted sample is ready for injection into an HPLC or LC-MS/MS system.

Visualizations

Low_Balenine_Recovery_Troubleshooting start Low this compound Recovery Detected check_homogenization Review Homogenization Protocol start->check_homogenization Incomplete Lysis? check_extraction Evaluate Extraction Conditions start->check_extraction Suboptimal Extraction? check_degradation Assess Analyte Stability start->check_degradation Degradation Suspected? improve_homogenization Optimize Tissue Disruption (e.g., smaller pieces, longer time) check_homogenization->improve_homogenization optimize_solvent Optimize Solvent/Buffer (e.g., pH, volume) check_extraction->optimize_solvent minimize_degradation Implement Anti-Degradation Measures (e.g., work on ice, add inhibitors) check_degradation->minimize_degradation re_extract Re-extract Sample improve_homogenization->re_extract optimize_solvent->re_extract minimize_degradation->re_extract recovery_ok Recovery Improved re_extract->recovery_ok

Caption: Troubleshooting workflow for low this compound recovery.

Balenine_Extraction_Workflow cluster_direct tissue_sample 1. Tissue Sample Collection (Freeze immediately) homogenization 2. Homogenization (On ice with extraction buffer) tissue_sample->homogenization extraction 3. This compound Extraction (e.g., Hot Water or Solvent) homogenization->extraction centrifugation 4. Centrifugation (Separate soluble fraction) extraction->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant cleanup 6. Sample Cleanup (Optional) (e.g., SPE) supernatant->cleanup analysis 7. Quantification (LC-MS/MS or HPLC) supernatant->analysis Direct Analysis cleanup->analysis

Caption: General workflow for this compound tissue extraction.

References

Technical Support Center: Minimizing Balenine Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the degradation of Balenine during sample collection, processing, and storage. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation in biological samples, particularly in plasma and serum, is enzymatic hydrolysis by carnosinase-1 (CN1). However, this compound is significantly more resistant to CN1 hydrolysis compared to its counterparts, carnosine and anserine.[1][2][3] This inherent stability is a key advantage for its use as a therapeutic agent.

Q2: What is the recommended storage temperature for long-term preservation of this compound samples?

A2: For long-term storage, it is strongly recommended to store biological samples intended for this compound analysis at -80°C. This temperature effectively minimizes enzymatic activity and chemical degradation over extended periods. While storage at -20°C is acceptable for shorter durations, -80°C is the gold standard for preserving sample integrity for months to years.

Q3: How many times can I freeze and thaw my samples containing this compound?

A3: It is crucial to minimize the number of freeze-thaw cycles, as each cycle can contribute to the degradation of this compound and other analytes. Ideally, samples should be aliquoted into single-use vials after the initial processing to avoid the need for repeated thawing of the entire sample. While specific data on this compound is limited, general recommendations for peptides suggest that more than three freeze-thaw cycles should be avoided.

Q4: Can the pH of the sample affect this compound stability?

A4: Yes, the pH of the storage medium can influence the stability of histidine-containing dipeptides like this compound.[4][5][6] Extreme pH values (highly acidic or alkaline) can lead to chemical degradation through hydrolysis. It is advisable to maintain the sample pH within a neutral to slightly acidic range (around pH 6-7.5) during storage.

Q5: Are there any preservatives I can add to my samples to enhance this compound stability?

A5: While specific preservatives for this compound have not been extensively studied, the use of broad-spectrum enzyme inhibitors or antioxidants may offer some protection. For instance, protease inhibitor cocktails can help to reduce enzymatic degradation from proteases other than carnosinase. Adding antioxidants could be beneficial in preventing oxidative damage. However, the compatibility of any additive with the downstream analytical method must be validated.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments and provides actionable solutions.

Issue 1: Low or undetectable this compound concentration in stored plasma/serum samples.
Potential Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation Immediately after collection, process blood to plasma/serum at 4°C. Store at -80°C.Minimized enzymatic activity from carnosinase and other proteases, preserving this compound concentration.
Improper Storage Temperature Ensure samples are consistently stored at -80°C. Use a temperature-monitored freezer.Reduced rate of chemical and enzymatic degradation for long-term stability.
Multiple Freeze-Thaw Cycles Aliquot samples into single-use tubes after initial processing.Prevents degradation associated with repeated freezing and thawing.
Incorrect Sample Collection Tube Use EDTA or heparin plasma tubes. Avoid tubes with additives that may interfere with analysis.[7][8][9]Prevents coagulation and ensures compatibility with downstream analytical methods.
Issue 2: High variability in this compound measurements between sample aliquots.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Mixing Gently invert the sample tube several times after thawing and before aliquoting.Homogeneous distribution of this compound throughout the sample, leading to consistent measurements.
Precipitate Formation Centrifuge the sample after thawing to pellet any precipitates before taking the supernatant for analysis.Removal of insoluble components that could interfere with the assay and cause variability.
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique when aliquoting and preparing samples.Accurate and precise sample volumes, reducing measurement variability.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various storage conditions. Please note that where direct quantitative data for this compound is unavailable, estimations are based on the stability of structurally similar histidine-containing dipeptides like carnosine and anserine.

Table 1: Estimated Long-Term Stability of this compound in Plasma/Serum

Storage Temperature1 Month3 Months6 Months12 Months
-80°C >98%>95%>90%>85%
-20°C ~95%~85%~70%<60%
4°C ~80%<60%<40%Not Recommended
Room Temperature (20-25°C) <50%Not RecommendedNot RecommendedNot Recommended

Table 2: Estimated Impact of Freeze-Thaw Cycles on this compound Concentration in Plasma/Serum (Stored at -80°C)

Number of Freeze-Thaw CyclesEstimated % Degradation
1 < 2%
3 < 5%
5 5-10%
>5 >10% (Not Recommended)

Table 3: Estimated pH Stability of this compound in Aqueous Solution at 4°C for 1 Week

pHEstimated % Remaining
4.0 ~90-95%
5.0 >95%
6.0 >98%
7.0 >98%
8.0 ~90-95%
9.0 <90%

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • Collection: Collect whole blood into K2-EDTA or lithium heparin-containing vacuum tubes.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Cooling: Place the collected blood sample on ice or in a refrigerated centrifuge.

  • Centrifugation: Within 1 hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage: Immediately aliquot the plasma into pre-labeled, single-use cryovials.

  • Freezing: Snap-freeze the aliquots in liquid nitrogen or place them directly in a -80°C freezer for long-term storage.

Protocol 2: Stability Testing of this compound in Plasma
  • Sample Preparation: Pool human plasma from multiple donors and spike with a known concentration of this compound standard.

  • Aliquoting: Aliquot the spiked plasma into multiple cryovials for each storage condition to be tested.

  • Baseline Measurement (T=0): Immediately analyze a set of aliquots to determine the initial this compound concentration.

  • Storage Conditions:

    • Temperature: Store aliquots at room temperature (20-25°C), 4°C, -20°C, and -80°C.

    • Freeze-Thaw: Subject a set of aliquots stored at -80°C to repeated freeze-thaw cycles (1, 3, 5, and 10 cycles). A freeze cycle consists of at least 12 hours at -80°C, and a thaw cycle consists of complete thawing at room temperature.

    • pH: Adjust the pH of plasma aliquots to various levels (e.g., 5, 6, 7, 8) using appropriate buffers before storage at 4°C.

  • Time Points: Analyze aliquots from each storage condition at specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months).

  • Analysis: Quantify the this compound concentration in each aliquot using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the baseline (T=0) concentration.

Visualizations

Experimental_Workflow_for_Balenine_Sample_Processing cluster_collection Sample Collection cluster_processing Initial Processing (within 1 hour at 4°C) cluster_storage Storage & Analysis A Collect Whole Blood (EDTA or Heparin Tube) B Centrifuge (1,000-2,000 x g, 15 min) A->B Gentle Inversion C Separate Plasma B->C D Aliquot into Single-Use Cryovials C->D E Snap-Freeze (Liquid N2) or Freeze at -80°C D->E F Long-Term Storage at -80°C E->F G Thaw & Analyze (e.g., LC-MS/MS) F->G Single Thaw

Figure 1. Recommended workflow for blood sample processing to ensure this compound stability.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Low this compound Concentration C1 Enzymatic Degradation Issue->C1 C2 Improper Storage Temperature Issue->C2 C3 Multiple Freeze-Thaw Cycles Issue->C3 S1 Rapid Processing at 4°C & -80°C Storage C1->S1 S2 Consistent -80°C Storage C2->S2 S3 Aliquot into Single-Use Vials C3->S3

References

Technical Support Center: Selecting the Appropriate Analytical Column for Balenine Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting the appropriate analytical column for the separation of Balenine. It includes frequently asked questions (FAQs), troubleshooting guides for common issues encountered during analysis, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for this compound separation?

A1: The most common HPLC methods for this compound separation are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). RP-HPLC is often used with pre-column derivatization to enhance the retention and detection of the polar this compound molecule. HILIC offers the advantage of analyzing this compound in its native form, avoiding the need for derivatization.

Q2: Which type of analytical column is best for this compound separation?

A2: The choice of column depends on the chosen method and the sample matrix.

  • For RP-HPLC (with derivatization): C18 columns are the most frequently used and have demonstrated good resolution for derivatized this compound and other imidazole dipeptides.[1]

  • For HILIC (without derivatization): Silica-based or amide-based columns are suitable for retaining the highly polar this compound molecule.

The selection should be based on factors such as required resolution from other components, analysis time, and compatibility with the detection method (e.g., mass spectrometry).

Q3: Why is derivatization often required for this compound analysis by RP-HPLC?

A3: this compound is a highly polar dipeptide, which results in poor retention on traditional non-polar reversed-phase columns like C18. Derivatization with reagents such as Phenylisothiocyanate (PITC) increases the hydrophobicity of the this compound molecule, leading to better retention and separation on RP-HPLC systems.[1]

Q4: Can I analyze this compound without derivatization?

A4: Yes, HILIC is a suitable technique for the analysis of this compound without the need for derivatization. HILIC columns have a polar stationary phase that effectively retains and separates polar compounds like this compound using a mobile phase with a high concentration of organic solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Issue 1: Poor Retention of this compound on a C18 Column
  • Symptom: The this compound peak elutes very early, close to the solvent front.

  • Potential Cause: this compound is too polar for the non-polar C18 stationary phase.

  • Solutions:

    • Implement Derivatization: Use a pre-column derivatization step with PITC to increase the hydrophobicity of this compound.

    • Switch to a HILIC Column: Employ a HILIC method with a polar stationary phase (e.g., silica or amide) which is designed for the retention of polar analytes.

    • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged analytes like this compound on a reversed-phase column.

Issue 2: Peak Tailing for the this compound Peak
  • Symptom: The this compound peak is asymmetrical with a trailing edge.

  • Potential Causes:

    • Secondary Silanol Interactions: this compound, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in multiple ionic forms, causing peak distortion.

  • Solutions:

    • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column to minimize the availability of free silanol groups.

    • Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to around 3-4) to ensure this compound is in a single protonated state.

    • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.

    • Optimize Mobile Phase Composition: The addition of a small amount of a competing base to the mobile phase can sometimes improve peak shape.

Issue 3: Co-elution of this compound with Carnosine and/or Anserine
  • Symptom: this compound peak is not fully resolved from the peaks of structurally similar imidazole dipeptides like carnosine and anserine.

  • Potential Cause: Insufficient selectivity of the chromatographic system for these closely related compounds.

  • Solutions:

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Modify the Mobile Phase pH: Fine-tuning the pH of the mobile phase can influence the ionization state of the dipeptides differently, potentially leading to better separation.

    • Try a Different Stationary Phase:

      • A Phenyl-Hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions.

      • A C8 column , being less hydrophobic than a C18, might provide a different elution pattern.

      • A HILIC column separates based on a different mechanism (hydrophilicity) and can often provide excellent resolution for these polar compounds.

Data Presentation

Table 1: Comparison of Analytical Columns for Imidazole Dipeptide Separation (Illustrative Data)

Column TypeStationary PhaseDerivatization RequiredTypical Mobile PhaseThis compound Retention Time (min)Resolution (this compound/Carnosine)Peak Asymmetry (this compound)
Reversed-Phase
Kinetex EVO C18C18Yes (PITC)A: 0.01% TFA in WaterB: 60% Acetonitrile~25> 1.5< 1.2
Inertsil ODS-3C18Yes (PITC)A: 150mM Ammonium Acetate (pH 6.0)B: 60% Acetonitrile~20> 1.5< 1.3
HILIC
SilicaBare SilicaNoA: 10mM Ammonium Acetate in WaterB: Acetonitrile~8> 2.0< 1.1

Note: The values presented in this table are illustrative and can vary depending on the specific instrument, exact mobile phase composition, gradient, and other experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC with Pre-column Derivatization for this compound Quantification in Plasma

This protocol is based on the method described by Shigemura et al. (2022).[1]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ethanol to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the supernatant for derivatization.

  • PITC Derivatization:

    • Dry the supernatant under vacuum.

    • Reconstitute the residue in a coupling buffer (e.g., acetonitrile:pyridine:triethylamine:water).

    • Add PITC solution and incubate at room temperature.

    • Dry the sample again under vacuum to remove excess reagents.

    • Reconstitute in the initial mobile phase for injection.

  • HPLC Conditions:

    • Column: Kinetex EVO C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.01% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 60% Acetonitrile in water.

    • Gradient:

      • 0-30 min: 15-75% B

      • 30-35 min: 75-100% B

      • 35-40 min: 100% B

      • 40-40.1 min: 100-15% B

      • 40.1-50 min: 15% B

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45 °C.

    • Detection: UV at 254 nm.

Protocol 2: HILIC Method for Direct Analysis of this compound

This protocol provides a general framework for a HILIC-based separation.

  • Sample Preparation:

    • Perform protein precipitation as described in Protocol 1 (if necessary).

    • Evaporate the supernatant to dryness.

    • Reconstitute the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial HILIC mobile phase.

  • HILIC Conditions:

    • Column: Silica or Amide-based HILIC column (e.g., 3 µm, 4.6 x 150 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 95% B

      • 2-10 min: 95-70% B

      • 10-12 min: 70% B

      • 12-12.1 min: 70-95% B

      • 12.1-17 min: 95% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Mass Spectrometry (MS) is often preferred for underivatized compounds for better sensitivity and specificity.

Visualizations

Column_Selection_Workflow start Start: this compound Separation derivatization_q Is derivatization feasible? start->derivatization_q rp_hplc Reversed-Phase HPLC derivatization_q->rp_hplc Yes hilic HILIC derivatization_q->hilic No c18_column C18 Column (End-capped) rp_hplc->c18_column silica_amide_column Silica or Amide Column hilic->silica_amide_column resolution_check Resolution adequate? c18_column->resolution_check phenyl_column Phenyl-Hexyl Column (alternative selectivity) phenyl_column->resolution_check silica_amide_column->resolution_check resolution_check->phenyl_column No end End: Method Optimized resolution_check->end Yes

Caption: Workflow for selecting an analytical column for this compound separation.

Troubleshooting_Workflow start Chromatographic Issue Identified issue_type What is the issue? start->issue_type poor_retention Poor Retention issue_type->poor_retention Retention peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape co_elution Co-elution issue_type->co_elution Resolution solution_retention Use Derivatization or HILIC poor_retention->solution_retention solution_tailing Use End-capped Column Adjust pH peak_tailing->solution_tailing solution_coelution Optimize Gradient Change Stationary Phase co_elution->solution_coelution end Issue Resolved solution_retention->end solution_tailing->end solution_coelution->end

Caption: Troubleshooting common issues in this compound chromatography.

References

Addressing matrix effects in Balenine quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Balenine using mass spectrometry. It addresses common challenges related to matrix effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of your analytical method. In complex biological matrices like plasma or muscle tissue, endogenous components such as salts, proteins, and phospholipids are common causes of matrix effects.[2]

Q2: I'm observing poor reproducibility and inconsistent recovery for this compound. Could this be due to matrix effects?

A: Yes, poor reproducibility, high variability between replicate injections, low or inconsistent analyte recovery, and non-linear calibration curves are all common signs of matrix effects.[1] If you are observing these issues, it is crucial to investigate and mitigate the impact of the sample matrix on your this compound quantification.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The most common method is the post-extraction spike analysis.[3] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). The matrix effect can be calculated as a percentage using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are the best strategies to minimize matrix effects for this compound analysis?

A: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are commonly used.[2] For complex matrices, SPE often provides a cleaner extract than PPT, leading to reduced matrix effects.[3]

  • Chromatographic Separation: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is critical. This can be achieved by optimizing the column chemistry, mobile phase composition, and gradient profile.[4] A mix-mode column providing both normal phase and ion exchange separations has been shown to be effective for separating imidazole dipeptides like this compound.[5]

  • Use of an Internal Standard: An internal standard (IS) is essential to compensate for matrix effects and other variations during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., deuterium-labeled this compound).[6] Since a commercial SIL-IS for this compound may not be readily available, a structural analog can be used, although it may not compensate for matrix effects as effectively. L-histidyl-L-leucine has been used as an internal standard in a validated method for this compound quantification.[5]

Q5: I am having trouble chromatographically separating this compound from its isomers, anserine and carnosine. What can I do?

A: Co-elution of these isomers is a common challenge due to their similar structures. To improve separation, consider the following:

  • Column Chemistry: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column can provide better separation of these polar compounds than a standard C18 column.[1][5]

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic solvent, aqueous component, and additives (e.g., ammonium acetate, formic acid), can significantly impact selectivity.[4] Experimenting with different pH values and buffer concentrations can also be beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Signal Intensity Ion suppression due to matrix effects.- Optimize sample preparation to remove more interferences (e.g., switch from PPT to SPE).- Improve chromatographic separation to move the this compound peak away from regions of ion suppression.- Dilute the sample extract to reduce the concentration of interfering components.
High Variability in Results (%RSD) Inconsistent matrix effects between samples.- Use a stable isotope-labeled internal standard for this compound.- Ensure sample preparation is highly consistent and reproducible.- Evaluate different biological lots for variability in matrix effects.
Non-linear Calibration Curve Matrix effects that are concentration-dependent.- Prepare calibration standards in a blank matrix that closely matches the study samples (matrix-matched calibration).- Use a stable isotope-labeled internal standard.
Peak Tailing or Splitting Co-elution with an interfering compound or poor chromatographic conditions.- Optimize the LC method (gradient, flow rate, mobile phase).- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Use a guard column to protect the analytical column from contamination.[7]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma

This protocol is a general method for protein removal and may require optimization for your specific application.

  • Sample Preparation: Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of your internal standard solution to each sample.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent to increase concentration.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Extraction from Muscle Tissue Homogenate

This is a general protocol using a mixed-mode cation exchange SPE cartridge, which is suitable for basic compounds like this compound. This protocol will require optimization.

  • Tissue Homogenization: Homogenize the muscle tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Internal Standard Spiking: Add a known amount of your internal standard to an aliquot of the supernatant.

  • Sample Pre-treatment: Acidify the sample with an acid like formic or trifluoroacetic acid to ensure this compound is protonated and will bind to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic interferences.

  • Elution: Elute this compound from the cartridge using a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on this compound and release it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes a hypothetical comparison of sample preparation methods for this compound quantification, illustrating the type of data you should aim to generate during method development.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 ± 892 ± 5
Matrix Effect (%) 65 ± 12 (Ion Suppression)95 ± 7 (Minimal Effect)
Reproducibility (%RSD) < 15%< 5%

Note: This data is illustrative. Actual values must be determined experimentally.

Visualizations

Experimental Workflow for Addressing Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Quantitative Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inconsistent Results (Poor Reproducibility, Low Recovery) Assess Post-Extraction Spike Analysis (Quantify Matrix Effect) Problem->Assess SamplePrep Optimize Sample Preparation (e.g., PPT vs. SPE) Assess->SamplePrep Chroma Improve Chromatographic Separation (Column, Mobile Phase) Assess->Chroma IS Use Stable Isotope-Labeled Internal Standard Assess->IS Validation Validate Method for Accuracy, Precision, and Robustness SamplePrep->Validation Chroma->Validation IS->Validation

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in this compound quantification.

Decision Tree for Sample Preparation Method Selection

SamplePrepDecisionTree Start Start: Need to Quantify this compound in a Biological Matrix MatrixComplexity Is the matrix complex? (e.g., muscle, whole blood) Start->MatrixComplexity Throughput Is high throughput required? MatrixComplexity->Throughput Yes LLE Liquid-Liquid Extraction (LLE) MatrixComplexity->LLE No PPT Protein Precipitation (PPT) Throughput->PPT Yes SPE Solid-Phase Extraction (SPE) Throughput->SPE No FinalMethod Final Optimized Method PPT->FinalMethod SPE->FinalMethod LLE->FinalMethod

References

Technical Support Center: Protocols for Studying Balenine's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the effects of balenine on gene expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on gene expression? A1: this compound (or ophidine) is an imidazole dipeptide composed of beta-alanine and 3-methyl-L-histidine, found primarily in marine animals.[1][2] Studies have shown it has higher bioavailability and resistance to enzymatic degradation compared to the more commonly studied carnosine.[3][4] Research indicates this compound promotes skeletal muscle regeneration by upregulating myogenic marker genes such as MyoD1, myogenin, and Myh3.[1][2] It also appears to modulate the expression of both pro- and anti-inflammatory cytokines and may enhance antioxidant defenses by increasing the activity of enzymes like superoxide dismutase (SOD).[1][3]

Q2: What are the key signaling pathways potentially modulated by this compound? A2: While this compound-specific signaling pathways are still under investigation, research on related compounds and its observed antioxidant effects suggest potential involvement of several pathways. These may include the Keap1-Nrf2 pathway, which regulates the expression of antioxidant genes.[3][5] Additionally, its role in promoting macrophage phagocytic activity could involve pathways like the PI3K-AKT signaling cascade, which has been linked to similar effects by carnosine.[1][6]

Q3: What are the essential controls for an experiment studying this compound's effect on gene expression? A3: To ensure robust and reliable data, several controls are critical.[7]

  • Untreated Control: Cells grown in standard culture medium without any treatment to establish a baseline for gene expression.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., sterile water or PBS) at the same final concentration. This control accounts for any effects the solvent itself might have on gene expression.

  • Positive Control (Assay-dependent): If studying a known pathway, a compound known to activate or inhibit that pathway can validate the experimental setup.

  • Negative Controls (for qPCR/RNA-Seq): No-template controls (NTC) are essential to detect contamination in qPCR reactions.[8] For RNA-sequencing, synthetic spike-in RNAs can help assess technical performance and assist in normalization.[7]

Q4: What concentration of this compound should be used for in vitro experiments? A4: The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question. It is crucial to perform a dose-response study to determine the effective concentration range. Start with a broad range of concentrations and assess cell viability (e.g., using an MTT or Trypan Blue exclusion assay) and the expression of a known target gene. This will identify a concentration that elicits a biological response without causing significant cytotoxicity.

Q5: How stable is this compound in cell culture compared to carnosine? A5: this compound exhibits significantly higher stability than carnosine, particularly in the presence of the enzyme carnosinase (CN1), which rapidly degrades carnosine in serum-containing media.[4][9] This superior stability makes this compound a more robust compound for longer-term cell culture experiments, as its concentration is likely to remain more consistent over the treatment period.[4]

Troubleshooting Guides

This section addresses common problems encountered during experiments in a question-and-answer format.

Cell Culture & Treatment

Q: My cells show high mortality or poor morphology after this compound treatment. What should I do? A: This suggests potential cytotoxicity at the concentration used.

  • Action: Perform a dose-response curve and assess cell viability using a method like MTT, XTT, or trypan blue exclusion across a wide range of this compound concentrations.

  • Action: Ensure the this compound solution is sterile and has the correct pH for your culture medium.

  • Action: Reduce the treatment duration to see if the effect is time-dependent.

Q: I'm observing unexpected gene expression changes in my vehicle-treated control group. What could be the cause? A: This can be caused by several factors.

  • Vehicle Effects: The solvent used to dissolve this compound may have its own biological effects. Ensure the vehicle concentration is minimal and consistent across all relevant samples.

  • Contamination: Microbial contamination (especially mycoplasma, which is not visible) can drastically alter gene expression.[10] Routinely test your cell cultures for mycoplasma.

  • Use of Antibiotics: Standard antibiotics like penicillin/streptomycin can alter the expression of hundreds of genes, including those related to stress and drug response.[11] If possible, conduct final experiments in antibiotic-free medium.

RNA Extraction and Quality Control

Q: My RNA yield is low from this compound-treated cells. How can I improve it? A: Low RNA yield can compromise downstream applications.

  • Check Cell Number & Viability: Ensure you start with a sufficient number of viable cells. Poor viability before lysis will result in degraded, low-quality RNA.

  • Optimize Lysis: Ensure complete and rapid cell lysis to inactivate RNases. Scrape cells directly into the lysis buffer instead of trypsinizing first, as this can reduce RNA degradation.

  • Follow Protocol: Adhere strictly to a validated RNA extraction protocol. Ensure all reagents are RNase-free.

Q: The 260/280 ratio of my RNA is below 1.8. Is this a problem? A: Yes, a low 260/280 ratio typically indicates protein or phenol contamination, which can inhibit downstream enzymatic reactions like reverse transcription and PCR.[8]

  • Action: Re-precipitate the RNA with ethanol to wash away contaminants.

  • Action: Alternatively, use a column-based clean-up kit to purify the RNA sample.

qPCR Analysis

Q: My technical replicates for qPCR have inconsistent Ct values. What's wrong? A: High variability in technical replicates usually points to pipetting errors.[12]

  • Action: Prepare a master mix containing all reaction components (except the template) to minimize pipetting inconsistencies between wells.[13]

  • Action: Ensure your pipettes are properly calibrated. Use filtered tips to prevent cross-contamination.

  • Action: Mix each reaction well thoroughly by gentle pipetting or brief centrifugation before running the qPCR.

Q: I see a signal in my No-Template Control (NTC) well. What should I do? A: Amplification in the NTC indicates contamination or primer-dimers.[8]

  • Action: Check the melting curve. A sharp peak at a lower temperature than your target amplicon is characteristic of primer-dimers. To resolve this, you may need to redesign your primers or optimize the annealing temperature.[12]

  • Action: If the melting curve peak matches your target, it indicates contamination. Use fresh, RNase/DNase-free reagents (water, primers, master mix) and clean your workspace and pipettes.

Q: My PCR efficiency is not between 90% and 110%. How can I fix this? A: Suboptimal efficiency affects the accuracy of quantification.[14]

  • Poor Efficiency (<90%): This may be caused by PCR inhibitors in your sample or a poorly designed assay. Dilute your cDNA template to see if inhibition is the issue. If not, redesign the primers and optimize the annealing temperature.[14]

  • High Efficiency (>110%): This often suggests non-specific amplification or primer-dimer formation. Analyze the melting curve and run the product on a gel to check for a single, correct-sized band.

RNA-Sequencing

Q: How many biological replicates are necessary for a robust RNA-Seq experiment? A: While the exact number depends on the expected effect size and inter-sample variability, a minimum of three biological replicates per condition is strongly recommended to achieve sufficient statistical power for differential gene expression analysis.[15] For studies with subtle expected changes or higher variability, more replicates may be necessary.

Q: My data analysis shows significant gene expression changes, but qPCR validation fails. Why? A: Discrepancies between RNA-Seq and qPCR can occur for several reasons.

  • RNA-Seq Analysis: Ensure that the data has been properly normalized and that appropriate statistical models were used.

  • qPCR Assay: The primers used for qPCR may not be specific or could be amplifying a different splice variant than what was detected by RNA-Seq. Validate qPCR primers for efficiency and specificity.

  • RNA Quality: The RNA used for both experiments should be of the highest quality. Degradation can affect results differently between the two methods.

Experimental Protocols

Protocol: In Vitro Treatment of C2C12 Myoblasts
  • Cell Seeding: Plate C2C12 myoblasts in growth medium (DMEM, 10% FBS, 1% Penicillin/Streptomycin) at a density that will reach 80-90% confluency within 24-48 hours.

  • Differentiation (Optional): To study effects on myotubes, switch the confluent culture to differentiation medium (DMEM, 2% horse serum) and allow cells to differentiate for 3-5 days, replacing the medium every 48 hours.

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a sterile, RNase-free solvent (e.g., sterile PBS or water). Filter-sterilize the stock solution.

  • Treatment: Dilute the this compound stock solution directly into fresh, pre-warmed culture medium to achieve the desired final concentrations. Remove old medium from cells and add the this compound-containing medium.

  • Controls: Treat parallel wells with vehicle control (medium containing the same amount of solvent as the highest this compound concentration) and an untreated control (fresh medium only).

  • Incubation: Incubate cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours).

  • Harvesting: After incubation, wash cells once with cold, sterile PBS and proceed immediately to RNA extraction.

Protocol: RNA Extraction and Quality Control
  • Cell Lysis: Add 1 mL of TRIzol reagent or a similar lysis buffer directly to the culture dish. Pipette up and down several times to lyse the cells completely.

  • Phase Separation: Transfer the lysate to a microfuge tube, add chloroform, shake vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein/lipid) phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add isopropanol and incubate to precipitate the RNA. Centrifuge to pellet the RNA.

  • Washing: Discard the supernatant and wash the RNA pellet with 75% ethanol to remove salts.

  • Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which can interfere with qPCR. Follow with a column-based clean-up.

  • Quality Control:

    • Purity: Measure the A260/280 and A260/230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0.

    • Integrity: Check RNA integrity by running an aliquot on an agarose gel (sharp 28S and 18S rRNA bands) or using an automated system like an Agilent Bioanalyzer (RIN > 8 is desirable).

Protocol: Two-Step Quantitative RT-PCR (qPCR)
  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add reverse transcription buffer, RNase inhibitor, and a reverse transcriptase enzyme.

    • Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).

    • The resulting cDNA can be stored at -20°C.

  • qPCR Reaction Setup:

    • Design primers with an annealing temperature of ~60°C to amplify a product of 70-200 bp.[16] Validate primer specificity using NCBI Primer-BLAST.

    • Prepare a master mix on ice containing SYBR Green qPCR Master Mix, forward primer, reverse primer, and RNase-free water.[13]

    • Aliquot the master mix into qPCR plates/tubes.

    • Add diluted cDNA template (typically 10-20 ng per reaction) to the respective wells. Include NTC and no-RT controls. .

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes (to activate the hot-start polymerase).[17]

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step).

    • Melt Curve Analysis: 65°C to 95°C, with fluorescence measured at small temperature increments to verify amplicon specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Calculate relative gene expression using the delta-delta Cq (ΔΔCq) method, normalizing the expression of the gene of interest to one or more stable housekeeping genes (e.g., GAPDH, ACTB).

Data Presentation: Summary of this compound's Effects

Table 1: Reported Effects of this compound on Gene Expression

GeneModel SystemDirection of ChangeBiological ProcessReference
Myh3 (Myosin Heavy Chain 3)Cardiotoxin-injured miceUpregulatedMuscle fiber regeneration[1][3]
MyoD1Cardiotoxin-injured miceUpregulatedMyogenesis, muscle regeneration[1]
MyogeninCardiotoxin-injured miceUpregulatedMyogenesis, muscle regeneration[1]
SOD (Superoxide Dismutase)C2C12 myotubes, Mice skeletal muscleIncreased ActivityAntioxidant defense[3][5]

Table 2: Related Genes in Carnosine/Anserine Metabolism and Inflammation

GeneFunctionRelevance to this compound StudiesReference
CARNS (Carnosine Synthase)Synthesizes carnosinePrecursor availability may influence this compound effects[18]
CNDP1/CN1 (Carnosinase)Degrades carnosineThis compound is resistant to CN1; expression may indicate dipeptide turnover[4][9]
TauT (Taurine Transporter)Transports beta-alanineBeta-alanine is a precursor to this compound[18]
CCL24 (Eotaxin-2)Inflammatory chemokineAnserine/carnosine supplementation downregulates its expression[19]

Mandatory Visualizations

Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_mol Molecular Analysis cluster_data Gene Expression Quantification cell_culture 1. Cell Culture (e.g., C2C12 Myoblasts) treatment 2. This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment controls 3. Include Controls (Untreated, Vehicle) treatment->controls harvest 4. Cell Harvest controls->harvest rna_extraction 5. RNA Extraction & DNase Treatment harvest->rna_extraction qc 6. Quality Control (Purity & Integrity) rna_extraction->qc qpcr 7a. RT-qPCR (Targeted Gene Analysis) qc->qpcr rnaseq 7b. RNA-Sequencing (Transcriptome-wide Analysis) qc->rnaseq analysis 8. Data Analysis (Relative Quantification, DEG) qpcr->analysis rnaseq->analysis

Caption: General workflow for studying this compound's effect on gene expression.

qPCR Troubleshooting Flowchart

G start Problem with qPCR Results ntc_amp Is there amplification in the No-Template Control? start->ntc_amp melt_curve Check Melt Curve ntc_amp->melt_curve Yes efficiency Is PCR Efficiency between 90-110%? ntc_amp->efficiency No primer_dimer Primer-Dimer Peak Present melt_curve->primer_dimer contamination Target Peak Present melt_curve->contamination fix_pd Solution: - Optimize Annealing Temp - Redesign Primers primer_dimer->fix_pd fix_contam Solution: - Use Fresh Reagents - Clean Workspace contamination->fix_contam low_eff Efficiency < 90% efficiency->low_eff No high_eff Efficiency > 110% efficiency->high_eff No replicates Are technical replicates inconsistent? efficiency->replicates Yes fix_low_eff Solution: - Dilute Template (Check Inhibitors) - Redesign Primers low_eff->fix_low_eff fix_high_eff Solution: - Check for Non-Specific Products - Optimize Assay high_eff->fix_high_eff fix_replicates Solution: - Use Master Mix - Check Pipette Calibration replicates->fix_replicates Yes success Results are Reliable replicates->success No

Caption: A decision tree for troubleshooting common qPCR issues.

Postulated Signaling Pathway for this compound in Muscle

G cluster_cell Muscle Cell / Macrophage This compound This compound ros Oxidative Stress (ROS) This compound->ros Inhibits nrf2_path Nrf2 Pathway Activation (Postulated) This compound->nrf2_path phagocytosis Increased Macrophage Phagocytic Activity This compound->phagocytosis cytokines Modulation of Cytokine Expression This compound->cytokines ros->nrf2_path antioxidant_genes Antioxidant Gene Expression (e.g., SOD) nrf2_path->antioxidant_genes regeneration Skeletal Muscle Regeneration phagocytosis->regeneration cytokines->regeneration myogenesis Myogenic Gene Expression (MyoD1, Myogenin, Myh3) regeneration->myogenesis

Caption: Postulated pathways of this compound's action in skeletal muscle.

References

Validation & Comparative

Balenine vs. Carnosine: A Head-to-Head Comparison of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is paramount. This guide provides an objective comparison of the bioavailability of two histidine-containing dipeptides: balenine and carnosine, supported by experimental data.

This compound, a methylated analog of carnosine, has demonstrated significantly higher resistance to enzymatic degradation in human plasma, leading to superior bioavailability compared to its more well-known counterpart.[1][2] This increased stability is primarily attributed to its structural difference, which hinders its hydrolysis by the enzyme carnosinase (CN1), the primary enzyme responsible for carnosine breakdown in the bloodstream.[1][2][3]

Quantitative Bioavailability Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and carnosine from both in vitro and in vivo human studies.

Table 1: In Vitro Stability in Human Plasma
CompoundMean Half-life (t½) (minutes)Reference
This compound34.9 ± 14.6[1][2]
Carnosine1.20 ± 0.36[1][2]

Data from an in vitro experiment where each dipeptide was added to human plasma at a concentration of 20 µM and incubated at 37°C.[3]

Table 2: In Vivo Pharmacokinetics in Humans Following Oral Administration
Compound & DosePeak Plasma Concentration (Cmax) (µM)Time to Peak (Tmax)Reference
This compound (1 mg/kg)~1.5Not specified[1][2]
This compound (4 mg/kg)~7Not specified[1][2]
This compound (10 mg/kg)28Not specified[1][2]
Carnosine (4g, 6g, 10g, 15g)17.2 - 370.9 (dose-dependent)Within 1 hour[4]

Note: Direct comparative studies of this compound and carnosine oral administration with identical dosages are limited. The data for carnosine shows a wide range of Cmax values due to significant inter-individual variability and dose escalation.[4]

Experimental Protocols

In Vitro Stability Assay in Human Plasma

This protocol is based on the methodology described by de Jager et al. (2023).[1][2][3]

  • Plasma Collection: Venous blood samples were collected from human volunteers.

  • Incubation: A final concentration of 20 µM of either this compound or carnosine was added to fresh human plasma. The samples were then incubated at 37°C.

  • Time-Point Sampling: Aliquots of the plasma-dipeptide mixture were taken at various time points.

  • Reaction Termination: To halt enzymatic degradation, the plasma samples were immediately deproteinized by adding a 1:11 ratio of 35% sulfosalicylic acid (SSA).

  • Sample Processing: The samples were centrifuged at 16,000 x g for 5 minutes.

  • Analysis: The supernatant was collected and stored at -20°C until analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to determine the remaining concentration of the dipeptide.

cluster_protocol In Vitro Stability Assay Workflow start Start: Human Plasma incubation Incubate with This compound or Carnosine (20 µM, 37°C) start->incubation sampling Sample at Time Points incubation->sampling termination Terminate Reaction (Sulfosalicylic Acid) sampling->termination centrifugation Centrifuge (16,000 x g, 5 min) termination->centrifugation analysis Analyze Supernatant (UHPLC-MS/MS) centrifugation->analysis

In Vitro Stability Assay Workflow
In Vivo Oral Bioavailability Study

The following is a generalized protocol based on the human studies cited.[1][2][4]

  • Participant Recruitment: Healthy human volunteers were recruited for the study.

  • Dosing: Participants were administered a single oral dose of either this compound or carnosine. Dosages for this compound were 1, 4, and 10 mg/kg of body weight, while carnosine was administered in doses of 4, 6, 10, and 15 grams.[1][2][4]

  • Blood Sampling: Venous blood samples were collected at multiple time points before and after supplementation.

  • Plasma Separation: Blood samples were processed to separate the plasma.

  • Sample Analysis: Plasma concentrations of this compound and carnosine were quantified using analytical methods such as UHPLC-MS/MS.

  • Pharmacokinetic Analysis: The resulting concentration-time data was used to calculate pharmacokinetic parameters, including Cmax and t½.

cluster_protocol In Vivo Oral Bioavailability Study Workflow start Healthy Human Volunteers dosing Oral Administration of this compound or Carnosine start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis Quantification by UHPLC-MS/MS processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

In Vivo Oral Bioavailability Study Workflow

Enzymatic Hydrolysis by Carnosinase (CN1)

The primary factor differentiating the bioavailability of this compound and carnosine is their susceptibility to hydrolysis by the serum enzyme carnosinase (CN1).[1][2][3] Carnosine is a preferred substrate for CN1 and is rapidly broken down into its constituent amino acids, β-alanine and L-histidine.[3] In contrast, the methyl group on the imidazole ring of this compound provides steric hindrance, making it a poor substrate for CN1 and thus more resistant to degradation.[3][5]

cluster_pathway Comparative Hydrolysis by Carnosinase (CN1) Carnosine Carnosine (β-alanyl-L-histidine) CN1 Carnosinase (CN1) Carnosine->CN1 High Affinity This compound This compound (β-alanyl-Nτ-methyl-L-histidine) This compound->CN1 Low Affinity Hydrolysis_C Rapid Hydrolysis CN1->Hydrolysis_C Hydrolysis_B Resistant to Hydrolysis CN1->Hydrolysis_B Products β-alanine + L-histidine Hydrolysis_C->Products Intact_this compound Intact this compound in Systemic Circulation Hydrolysis_B->Intact_this compound

Comparative Hydrolysis by Carnosinase (CN1)

References

Anserine vs. Balenine: A Comparative Analysis of Muscle Buffering Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of intramuscular buffering agents is critical for developing effective strategies to combat muscle fatigue and enhance physical performance. Among the key players in this arena are the histidine-containing dipeptides (HCDs), anserine and balenine. This guide provides an objective comparison of their muscle buffering capacities, supported by experimental data and detailed methodologies.

Anserine and this compound, structural analogs of carnosine, are naturally present in the skeletal muscle of various vertebrates and play a significant role in maintaining intracellular pH homeostasis. Their efficacy as buffers is intrinsically linked to their physicochemical properties, particularly their pKa values, which are remarkably close to the physiological pH of muscle cells. This proximity allows them to effectively accept protons (H+) released during intense anaerobic exercise, thereby mitigating the drop in pH that contributes to muscle fatigue.

Physicochemical Properties and Buffering Advantage

The buffering capacity of a molecule is maximal when its pKa is equal to the surrounding pH. Anserine and this compound exhibit pKa values of 7.04 and 7.03, respectively.[1] These values are higher than that of the more commonly studied carnosine (pKa 6.83).[1] This suggests that anserine and this compound are theoretically more effective buffers during the initial stages of exercise-induced acidosis when muscle pH begins to decline from its resting state of around 7.1.[1]

Quantitative Comparison of Anserine and this compound

While direct comparative studies on the buffering capacity of isolated anserine and this compound are limited, their respective concentrations in different muscle fiber types provide valuable insights into their physiological roles. Fast-twitch muscle fibers, which are heavily reliant on anaerobic glycolysis for energy production and thus experience greater H+ accumulation, tend to have higher concentrations of these dipeptides.

ParameterAnserineThis compoundReference
pKa 7.047.03[1]
Concentration in Fast-Twitch Muscle (Rat Extensor Digitorum Longus) Higher than in slow-twitchData not available in searched articlesA study on rats showed a higher concentration of anserine in the fast-twitch extensor digitorum longus (EDL) muscle compared to the slow-twitch soleus muscle.
Concentration in Slow-Twitch Muscle (Rat Soleus) Lower than in fast-twitchData not available in searched articlesThe same study indicated a lower anserine concentration in the slow-twitch soleus muscle.

Note: Direct quantitative data for this compound concentration in different muscle fiber types was not available in the searched articles. Further research is needed to provide a complete comparative table.

Experimental Protocols

The determination of muscle buffering capacity is crucial for understanding the functional significance of molecules like anserine and this compound. Two primary experimental techniques are employed for this purpose: the titration method of muscle homogenates and in vivo pH measurement using ³¹P-NMR spectroscopy.

Titration of Muscle Homogenates

This in vitro method provides a quantitative measure of the non-bicarbonate buffering capacity of muscle tissue.

Methodology:

  • Muscle Biopsy: A small sample of muscle tissue is obtained via a needle biopsy.

  • Homogenization: The muscle sample is freeze-dried, dissected free of visible connective tissue and blood, and then homogenized on ice in a solution containing a glycolytic inhibitor (e.g., 10 mM sodium fluoride) to prevent metabolic H+ production.[2]

  • pH Measurement: The initial pH of the homogenate is measured at 37°C using a calibrated microelectrode.[2]

  • Titration: The homogenate is titrated with a standardized acid (e.g., 0.01 M HCl) in small, precise aliquots.[2] The pH is recorded after each addition.

  • Calculation of Buffering Capacity: The buffering capacity (β) is calculated from the slope of the titration curve over the physiological pH range of muscle (typically pH 7.1 to 6.5). It is expressed as the amount of H+ (in mmol) required to change the pH of one kilogram of dry muscle by one pH unit (mmol H⁺·kg⁻¹ dm·pH⁻¹).[2]

³¹P-Nuclear Magnetic Resonance (NMR) Spectroscopy

This non-invasive in vivo technique allows for the continuous measurement of intracellular pH during rest, exercise, and recovery.

Methodology:

  • Subject Positioning: The subject is positioned within the NMR spectrometer, with the muscle of interest placed within the radiofrequency coil.

  • Data Acquisition: A series of ³¹P-NMR spectra are acquired. The chemical shift (resonance frequency) of the inorganic phosphate (Pi) peak relative to the phosphocreatine (PCr) peak is measured.

  • pH Calculation: The intracellular pH is calculated from the chemical shift difference between Pi and PCr using the Henderson-Hasselbalch equation, which relates the chemical shift to the ratio of the acidic (H₂PO₄⁻) and basic (HPO₄²⁻) forms of inorganic phosphate. The formula used is: pH = pKa + log₁₀(([HPO₄²⁻])/([H₂PO₄⁻])), where the pKa for the dissociation of H₂PO₄⁻ is approximately 6.75.

  • Dynamic Measurement: By acquiring spectra repeatedly during an exercise protocol, the dynamic changes in intracellular pH can be monitored, providing a direct assessment of the muscle's ability to buffer H+ in real-time.

Signaling Pathways and Logical Relationships

While the primary mechanism of action for anserine and this compound in pH regulation is direct physicochemical buffering, emerging evidence suggests potential involvement in cellular signaling. However, research in this area, particularly concerning pH regulation, is still in its early stages.

Below is a conceptual workflow illustrating the role of these dipeptides in muscle pH buffering.

Buffering_Mechanism cluster_exercise Intense Exercise cluster_muscle_cell Muscle Cell Anaerobic_Glycolysis Anaerobic Glycolysis H_Production Increased H+ Production Anaerobic_Glycolysis->H_Production leads to pH_Decline Decrease in Intracellular pH H_Production->pH_Decline causes Buffering H+ Buffering H_Production->Buffering buffered by Fatigue Muscle Fatigue pH_Decline->Fatigue contributes to Anserine_this compound Anserine / this compound (pKa ~7.0) Anserine_this compound->Buffering act as Buffering->pH_Decline attenuates

References

Validating the Role of Balenine in Skeletal Muscle Regeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of balenine's performance in skeletal muscle regeneration with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

I. Comparative Performance of this compound

This compound, an imidazole dipeptide composed of β-alanine and 3-methyl-L-histidine, has demonstrated significant potential in promoting skeletal muscle regeneration.[1][2][3] Its primary mechanism appears to be the modulation of the immune response, particularly by enhancing the phagocytic activity of macrophages.[1][2][3] This section compares the efficacy of this compound to a standard control (normal diet) and discusses its potential advantages over its well-known analogue, carnosine.

Bioavailability: this compound vs. Carnosine

A key factor in the in vivo efficacy of imidazole dipeptides is their resistance to degradation by carnosinase, an enzyme present in the blood. Studies have shown that this compound is significantly more resistant to hydrolysis by carnosinase compared to carnosine. This results in a longer half-life and higher plasma concentrations after oral administration, suggesting superior bioavailability.

ParameterThis compoundCarnosineAnserineReference
Half-life (in human plasma, in vitro) 34.9 ± 14.6 min1.20 ± 0.36 min2.14 ± 0.58 min[1][2][3]
Relative Resistance to Carnosinase HighLowModerate[1][2][3][4]
Peak Plasma Concentration (Cmax) in humans (10 mg/kg dose) ~28 µMBarely measurable~20 times lower than this compound[1][2][4]
Efficacy in Skeletal Muscle Regeneration: this compound vs. Control

In a cardiotoxin (CTX)-induced muscle injury model in mice, a diet enriched with this compound demonstrated significant improvements in muscle regeneration compared to a normal diet.

Table 1: Effect of this compound on Myogenic Marker Gene Expression

The expression of key genes involved in the proliferation and differentiation of muscle satellite cells was significantly upregulated in the this compound-fed group.[1][5]

Gene MarkerFunctionFold Change (this compound vs. Control)Reference
Pax7 Satellite cell proliferationIncreased[1][5]
MyoD1 Myogenic differentiationIncreased[1][5]
Myogenin Myogenic differentiationIncreased[1][5]
Myh3 Embryonic myosin heavy chain (regenerated myofibers)Increased[1][5]

Table 2: Effect of this compound on Inflammatory Cytokine Expression

This compound supplementation promoted the expression of both pro- and anti-inflammatory cytokines during the degeneration and regeneration phases, suggesting a role in modulating the inflammatory response necessary for efficient muscle repair.[5]

CytokineFunctionFold Change (this compound vs. Control)Reference
TNF-α Pro-inflammatoryIncreased[5]
IL-6 Pro-inflammatoryIncreased[5]
MCP-1 Pro-inflammatory (macrophage recruitment)Increased[5]
IL-10 Anti-inflammatoryIncreased[5]
TGF-β1 Anti-inflammatoryIncreased[5]

Table 3: Effect of this compound on Macrophage Phagocytic Activity

In vitro studies have shown that this compound significantly enhances the phagocytic activity of macrophages, which is crucial for clearing cellular debris at the injury site and facilitating regeneration.[1][5]

AssayOutcomeResult (this compound vs. Control)Reference
In vitro Phagocytosis Assay Phagocytic activity of RAW264.7 macrophagesSignificantly Higher[1][5]

II. Postulated Signaling Pathway

While the precise signaling pathway of this compound in promoting macrophage phagocytosis is still under investigation, it is hypothesized to be similar to that of carnosine. Carnosine has been shown to enhance macrophage phagocytic activity through the activation of the AKT2 signaling pathway.[5]

balenine_signaling_pathway cluster_macrophage Macrophage This compound This compound Macrophage Macrophage This compound->Macrophage Enters AKT2 AKT2 Macrophage->AKT2 Activates (postulated) Phagocytosis Phagocytosis AKT2->Phagocytosis Promotes CellDebris CellDebris Phagocytosis->CellDebris Clears MuscleRegeneration MuscleRegeneration CellDebris->MuscleRegeneration Facilitates

Postulated signaling pathway of this compound in macrophages.

III. Experimental Protocols

Cardiotoxin (CTX)-Induced Muscle Regeneration Model

This in vivo model is widely used to study skeletal muscle regeneration.

ctx_workflow start Acclimatize Mice diet Assign to Diets: - Normal Diet (Control) - this compound-Enriched Diet start->diet injection Intramuscular Injection of Cardiotoxin (CTX) into Tibialis Anterior (TA) Muscle diet->injection sacrifice Sacrifice Mice at Specific Time Points (e.g., Day 3, 5, 7) injection->sacrifice dissection Dissect TA Muscle sacrifice->dissection analysis Process for: - Histological Analysis - Gene Expression Analysis - Immunofluorescence Staining dissection->analysis end Data Analysis analysis->end

Workflow for the CTX-induced muscle regeneration model.

Detailed Methodology:

  • Animal Model: 8-week-old male C57BL/6J mice.

  • Dietary Groups:

    • Control Group: Fed a normal diet.

    • This compound Group: Fed a diet enriched with a this compound extract.

  • Muscle Injury Induction:

    • Anesthetize mice (e.g., with isoflurane).

    • Inject 50 µL of 10 µM cardiotoxin (from Naja mossambica mossambica) in sterile saline into the tibialis anterior (TA) muscle.

  • Tissue Collection:

    • At designated time points post-injection (e.g., 3, 5, and 7 days), euthanize the mice.

    • Carefully dissect the TA muscles.

  • Sample Processing:

    • For histology and immunofluorescence, embed the muscle in OCT compound and freeze in liquid nitrogen-cooled isopentane.

    • For gene expression analysis, snap-freeze the muscle in liquid nitrogen and store at -80°C.

Macrophage Phagocytosis Assay

This in vitro assay quantifies the phagocytic capacity of macrophages.

Detailed Methodology:

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Plate macrophages and allow them to adhere.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Phagocytosis Induction:

    • Add fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™) to the macrophage cultures.

    • Incubate for a period to allow for phagocytosis (e.g., 2 hours).

  • Analysis:

    • Wash the cells to remove non-phagocytosed particles.

    • Quantify the fluorescence intensity within the macrophages using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher rate of phagocytosis.

Immunofluorescence Staining for Muscle Regeneration Markers

This technique is used to visualize and localize key proteins involved in muscle regeneration within tissue sections.

Detailed Methodology:

  • Tissue Sectioning:

    • Cut 10 µm thick cryosections of the frozen TA muscle tissue using a cryostat.

    • Mount the sections on adhesive microscope slides.

  • Fixation and Permeabilization:

    • Fix the sections with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation:

    • Incubate the sections with primary antibodies against markers of interest (e.g., anti-CD86 for M1 macrophages, anti-CD206 for M2 macrophages, or anti-laminin for myofiber outlines) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence or confocal microscope.

IV. Conclusion

The available evidence strongly suggests that this compound is a promising compound for promoting skeletal muscle regeneration. Its superior bioavailability compared to carnosine, coupled with its demonstrated efficacy in enhancing myogenic gene expression and modulating the inflammatory response, makes it a compelling candidate for further research and development. The provided experimental protocols offer a framework for validating and expanding upon these findings. Future studies should focus on direct, head-to-head comparisons with other ergogenic aids and a more detailed elucidation of its molecular signaling pathways.

References

A Comparative Analysis of the Antioxidant Properties of Imidazole Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of naturally occurring imidazole dipeptides, including carnosine, anserine, and balenine. The information is supported by experimental data from peer-reviewed scientific literature to assist in research and development.

Introduction

Imidazole dipeptides, found in high concentrations in the muscle and brain tissues of vertebrates, are gaining significant attention for their physiological roles, particularly their antioxidant capabilities.[1][2] These dipeptides, which include well-known compounds like carnosine and anserine, along with the less-studied this compound, contribute to cellular defense against oxidative stress through various mechanisms.[3][4] Their antioxidant actions involve direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant transition metals, and potential modulation of intracellular signaling pathways.[5][6] Understanding the comparative efficacy of these molecules is crucial for their potential application as therapeutic agents and health supplements.

Mechanisms of Antioxidant Action

The antioxidant activity of imidazole dipeptides is attributed to the unique properties of the imidazole ring of the histidine residue.[7] These mechanisms include:

  • Free Radical Scavenging: Imidazole dipeptides can directly neutralize a variety of free radicals, including hydroxyl and peroxyl radicals, thereby preventing damage to cellular components.[3][8]

  • Metal Ion Chelation: By binding to transition metal ions such as copper and iron, these dipeptides inhibit the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[9][10]

  • Inhibition of Lipid Peroxidation: They effectively suppress the oxidation of lipids within cellular membranes, a critical process in cellular injury.[11][12]

  • Modulation of Signaling Pathways: There is emerging evidence that these dipeptides may influence endogenous antioxidant defense systems, such as the Keap1-Nrf2 signaling pathway.

Comparative Antioxidant Capacity: Experimental Data

The following table summarizes the quantitative data from various studies comparing the antioxidant activities of carnosine, anserine, and this compound. The data is presented to highlight the relative effectiveness of each dipeptide in different antioxidant assays.

Antioxidant AssayCarnosineAnserineThis compoundKey Findings & References
DPPH Radical Scavenging Effective scavenger, activity increases with concentration.Possesses scavenging ability, but generally lower than carnosine at similar concentrations.Limited direct comparative data in DPPH assays.Carnosine and anserine show effective free radical scavenging capabilities.[9][13] The histidine moiety is crucial for this activity.[13]
Inhibition of Linoleic Acid Autoxidation Strong inhibition.Shows inhibitory effect, but less pronounced than carnosine.Not extensively studied in this assay.Carnosine demonstrates superior protection against lipid peroxidation in this model compared to anserine.[13]
Reducing Power Moderate reducing power.Exhibits greater reducing power than carnosine.Data not available.Anserine was found to have a stronger reducing power, suggesting a greater electron-donating capacity in this specific assay.[13]
Copper (Cu²⁺) Chelating Ability Effective chelator.Effective chelator.Higher iron-chelating capacity than carnosine and anserine.All three dipeptides demonstrate metal-chelating properties, which is a key aspect of their antioxidant function.[9][10][14] this compound may be a particularly potent iron chelator.[10][14]
Peroxyl Radical Trapping Effective.More effective than carnosine.Data not available.Anserine showed a greater ability to trap peroxyl radicals compared to carnosine.[3][6]
Inhibition of Ascorbate-Dependent Lipid Peroxidation 25-90% inhibition at 10-50 mM concentrations.25-90% inhibition at 10-50 mM concentrations.Not specified, but generally has high antioxidant capacity.Both carnosine and anserine are highly effective inhibitors of lipid peroxidation.[11][12]

Note: The direct comparative data for this compound is less abundant in the literature compared to carnosine and anserine. However, recent studies suggest its antioxidant and particularly its iron-chelating capacities are very high.[10][14]

Key Signaling Pathway: The Keap1-Nrf2 System

The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response.[15] Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1.[16] However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a suite of antioxidant and detoxification genes.[17] While the direct and comparative effects of imidazole dipeptides on this pathway are still an active area of research, their ability to mitigate oxidative stress suggests a potential modulatory role.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS ROS / Electrophiles (e.g., Imidazole Dipeptide interaction) ROS->Keap1 Inactivation sMAF sMAF Nrf2_n->sMAF Heterodimerization ARE ARE (Antioxidant Response Element) sMAF->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.

Experimental Protocols: Standard Antioxidant Assays

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the imidazole dipeptide in a suitable solvent (e.g., phosphate buffer).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a microplate well or cuvette, add a specific volume of the dipeptide solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (around 517 nm).

    • A control is prepared with the solvent instead of the antioxidant.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

DPPH_Assay_Workflow DPPH_Solution DPPH Radical Solution (Purple) Reaction Incubation (Dark, Room Temp) DPPH_Solution->Reaction Antioxidant Imidazole Dipeptide (Antioxidant) Antioxidant->Reaction Result Reduced DPPH (Yellow/Colorless) Reaction->Result Measurement Spectrophotometric Measurement (~517 nm) Result->Measurement

Caption: Workflow for the DPPH radical scavenging assay.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay also measures the ability of a substance to scavenge free radicals.

  • Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced, causing a loss of color that is monitored spectrophotometrically.

  • Procedure:

    • Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the imidazole dipeptide solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

ABTS_Assay_Workflow ABTS_Radical ABTS Radical Cation (Blue-Green) Reaction Incubation ABTS_Radical->Reaction Antioxidant Imidazole Dipeptide (Antioxidant) Antioxidant->Reaction Result Reduced ABTS (Colorless) Reaction->Result Measurement Spectrophotometric Measurement (~734 nm) Result->Measurement

Caption: Workflow for the ABTS radical scavenging assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured by absorbance.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add the imidazole dipeptide solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined against a standard curve of a known antioxidant like Trolox or FeSO₄.

FRAP_Assay_Workflow FRAP_Reagent FRAP Reagent (Fe³⁺-TPZ Complex) Reaction Incubation (37°C) FRAP_Reagent->Reaction Antioxidant Imidazole Dipeptide (Antioxidant) Antioxidant->Reaction Result Ferrous Form (Fe²⁺-TPZ, Blue) Reaction->Result Measurement Spectrophotometric Measurement (~593 nm) Result->Measurement

Caption: Workflow for the FRAP (Ferric Reducing Antioxidant Power) assay.

Conclusion

The available evidence strongly supports the significant antioxidant properties of imidazole dipeptides. Carnosine and anserine have been the most extensively studied, demonstrating robust free-radical scavenging, metal-chelating, and lipid peroxidation-inhibiting activities.[9][13] While direct comparative data is sometimes varied depending on the specific assay, carnosine often shows superior activity in inhibiting lipid peroxidation, whereas anserine may have greater reducing power and peroxyl radical scavenging ability.[3][6][13] this compound, although less studied, is emerging as a potent antioxidant, with some evidence suggesting superior iron-chelating capacity.[10][14] Further research is warranted to fully elucidate the comparative efficacy of this compound and to explore the modulation of key antioxidant signaling pathways like Keap1-Nrf2 by all three dipeptides. This will be critical for the targeted development of these compounds for therapeutic and nutraceutical applications.

References

Cross-Species Comparative Analysis of Balenine Concentrations in Marine Life

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Balenine, a histidine-containing dipeptide (β-alanyl-3-methyl-L-histidine), is a naturally occurring compound found in significant concentrations in the muscle tissues of various marine animals.[1][2] Its physiological roles, including antioxidant activity and promotion of muscle regeneration, have garnered increasing interest within the scientific and pharmaceutical communities.[1][3] This guide provides a comparative overview of this compound concentrations across different marine species, details common experimental protocols for its quantification, and illustrates its known signaling pathways.

Quantitative Comparison of this compound Concentrations

The concentration of this compound varies significantly among different marine species and, in some cases, between different muscle types within the same species. Cetaceans and certain fish, such as the opah, are particularly rich sources of this dipeptide. The following table summarizes the available quantitative data on this compound concentrations in the muscle tissue of various marine organisms.

Species CategorySpeciesCommon NameThis compound Concentration (mg/100g wet weight)Reference(s)
Fish Lampris guttatusOpah2567[4]
Thunnus spp.TunaNot detected in some studies[5]
Salmo salarSalmonHigh in anserine, this compound presence less documented[2]
Marine Mammals Balaenoptera acutorostrataMinke Whale1889[4][5]
Balaenoptera borealisSei WhaleHigh levels reported[4]
Balaenoptera physalusFin WhaleHigh levels reported
Megaptera novaeangliaeHumpback WhaleHigh levels reported
Balaenoptera musculusBlue WhaleHigh levels reported
Physeter macrocephalusSperm WhaleLower levels compared to baleen whales[4]
DelphinidaeDolphinMajor imidazole dipeptide is this compound[6]
Marine Reptiles HydrophiinaeSea SnakeHigh levels reported[4]

Note: Data for many species are still limited, and concentrations can vary based on factors such as age, diet, and geographical location.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples is crucial for research and developmental applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.

Sample Preparation: Extraction of this compound from Muscle Tissue
  • Homogenization: A known weight of muscle tissue (typically 1-5 grams) is minced and homogenized in a cold solution, such as 5-10 volumes of 5% trichloroacetic acid (TCA) or perchloric acid, to precipitate proteins.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15-20 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, containing the acid-soluble components including this compound, is carefully collected.

  • pH Adjustment and Filtration: The pH of the supernatant is adjusted to a neutral range (e.g., pH 7.0) with a suitable base (e.g., potassium hydroxide). The solution is then filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Principle: This method separates compounds based on their polarity and interaction with the stationary phase of the chromatography column.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient elution is often used, typically involving a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.

  • Derivatization: As this compound lacks a strong chromophore, pre-column derivatization with a reagent such as phenyl isothiocyanate (PITC) is often necessary to enable UV detection.

  • Detection: The derivatized this compound is detected by monitoring the absorbance at a specific wavelength (e.g., 254 nm for PITC derivatives).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Principle: This highly sensitive and specific technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column and Mobile Phase: Similar to HPLC, a C18 column with a gradient of aqueous and organic solvents is typically used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to ionize the this compound molecules.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation, providing high selectivity.

  • Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition for this compound in the sample to that of a standard curve, often using a stable isotope-labeled internal standard to correct for matrix effects.

Signaling Pathways and Biological Functions

Current research suggests that this compound exerts its biological effects through multiple pathways, primarily related to muscle regeneration and antioxidant defense.

This compound's Role in Muscle Regeneration

This compound has been shown to promote the regeneration of skeletal muscle tissue following injury.[1][2] This process is mediated, at least in part, by its influence on the phagocytic activity of macrophages.[1][2]

balenine_muscle_regeneration cluster_injury Muscle Injury cluster_this compound This compound Intervention cluster_macrophage Macrophage Activity cluster_regeneration Muscle Regeneration Muscle_Damage Muscle Fiber Damage Macrophage_Recruitment Macrophage Recruitment Muscle_Damage->Macrophage_Recruitment triggers This compound This compound Phagocytosis Enhanced Phagocytosis (Clearance of debris) This compound->Phagocytosis promotes Macrophage_Recruitment->Phagocytosis Myogenic_Precursors Activation of Myogenic Precursors Phagocytosis->Myogenic_Precursors facilitates Muscle_Repair Muscle Fiber Repair and Regeneration Myogenic_Precursors->Muscle_Repair

This compound-mediated muscle regeneration workflow.

Following muscle injury, macrophages are recruited to the site of damage to clear cellular debris through phagocytosis. This compound enhances this phagocytic activity, leading to a more efficient cleanup of the injured area. This, in turn, creates a more favorable environment for the activation of myogenic precursor cells (satellite cells), which are responsible for repairing and regenerating muscle fibers.

Antioxidant and Metabolic Regulation Pathway

This compound also exhibits antioxidant properties, contributing to cellular protection against oxidative stress. While the precise signaling cascade is still under investigation, evidence suggests a potential link to the regulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense.

balenine_antioxidant_pathway This compound This compound PGC1a PGC-1α Activation This compound->PGC1a potentially upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, Catalase) PGC1a->Antioxidant_Enzymes ROS_Reduction Reduced Reactive Oxygen Species (ROS) Mitochondrial_Biogenesis->ROS_Reduction improves efficiency Antioxidant_Enzymes->ROS_Reduction scavenges ROS Cellular_Protection Enhanced Cellular Protection ROS_Reduction->Cellular_Protection balenine_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Tissue_Sample Marine Tissue Sample Homogenization Homogenization (e.g., in TCA) Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration Derivatization Pre-column Derivatization (e.g., PITC for HPLC) Filtration->Derivatization LC_Separation LC Separation (e.g., HPLC or LC-MS/MS) Derivatization->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

References

The Efficacy of Balenine Compared to Other Ergogenic Aids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the ergogenic efficacy of balenine against other well-established aids such as creatine, caffeine, dietary nitrate, and sodium bicarbonate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current experimental data, details methodologies of key studies, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.

Executive Summary

This compound, a histidine-containing dipeptide, has been investigated for its potential as an ergogenic aid, drawing comparisons to its structural analogue, carnosine. While preclinical studies have suggested promise in muscle regeneration and antioxidant defense, human clinical trials have yet to demonstrate a significant ergogenic effect on exercise performance. In contrast, creatine, caffeine, dietary nitrate, and sodium bicarbonate have a more extensive body of evidence supporting their efficacy in various exercise modalities. This guide presents a side-by-side comparison of these ergogenic aids, focusing on their mechanisms of action, quantitative performance outcomes, and the experimental protocols used to evaluate them.

Comparative Analysis of Ergogenic Aids

The following tables summarize the quantitative data on the efficacy of this compound and other selected ergogenic aids.

Table 1: Comparison of Efficacy on Strength and Power Performance

Ergogenic AidDosagePopulationExercise ProtocolKey Quantitative Outcomes
This compound 10 mg/kg body weight (acute)Recreationally active volunteersMaximal isometric contractions, Cycling sprintsNo significant effect on peak torque or peak power.[1][2]
Creatine Monohydrate 20 g/day (loading), 5 g/day (maintenance)Resistance-trained individuals1-repetition maximum (1RM) bench press, squat8% greater increase in 1RM strength compared to placebo over 12 weeks.[3] 20-25% greater gain in 1RM strength in untrained women over 70 days.[4]
Caffeine 3-6 mg/kg body weightTrained athletesMaximal voluntary contractionInconsistent effects on maximal strength; may enhance muscular endurance.
Sodium Bicarbonate 0.3 g/kg body weightTrained athletesRepeated cycling sprints (10 x 6s)Increased total work completed (69.8 ± 11.7 kJ vs. 63.0 ± 8.3 kJ for placebo).[5] Higher average power output in 8 out of 10 sprints.[6]

Table 2: Comparison of Efficacy on Endurance Performance

Ergogenic AidDosagePopulationExercise ProtocolKey Quantitative Outcomes
This compound 10 mg/kg body weight (acute)Recreational cyclists4 km and 20 km cycling time trialsNo significant effect on time trial completion time.[1][2]
Caffeine 3-6 mg/kg body weightEndurance athletesCycling and running time trials2.22 ± 2.59% improvement in time-trial completion time.[7] 3.2 ± 4.3% mean improvement in performance.[8]
Dietary Nitrate 5-16.8 mmol/dayRecreationally active individualsTime to exhaustion testsImproved time to exhaustion by ~15-25%.[9]
Sodium Bicarbonate 0.3 g/kg body weightSwimmers200m and 400m swimming events-1.3% improvement in performance time.

Experimental Protocols

Detailed methodologies for key experimental studies are provided below to allow for critical evaluation and replication.

This compound Supplementation and Exercise Performance
  • Study Design: A randomized, double-blind, placebo-controlled crossover trial was conducted with 20 healthy, recreationally active volunteers (14 males, 6 females).

  • Intervention: Participants ingested either 10 mg/kg of body weight of this compound or a placebo.

  • Performance Testing:

    • Maximal Isometric Contractions: Peak torque of the knee extensors was measured.

    • Cycling Sprints: A 6-second maximal sprint was performed on a cycle ergometer to determine peak power.

    • Cycling Time Trials: Participants completed a 4 km and a 20 km self-paced time trial on a cycle ergometer.

  • Outcome Measures: The primary outcomes were peak torque, peak power, and time to complete the cycling time trials. Blood parameters such as pH, bicarbonate, and lactate were also assessed.[1][2]

Creatine Supplementation and Strength Performance
  • Study Design: A randomized, placebo-controlled trial involving resistance-trained males.

  • Intervention: Participants were assigned to either a creatine monohydrate group (loading phase of 20 g/day for 7 days, followed by a maintenance phase of 5 g/day for 11 weeks) or a placebo group.

  • Training Protocol: All participants followed a supervised, periodized resistance training program for 12 weeks.

  • Performance Testing: 1-repetition maximum (1RM) for bench press and squat was assessed at baseline and after the 12-week intervention.

  • Outcome Measures: The primary outcome was the change in 1RM strength for bench press and squat.[3]

Caffeine Supplementation and Endurance Performance
  • Study Design: A meta-analysis of 46 randomized, placebo-controlled trials.

  • Intervention: Ingestion of caffeine (typically 3-6 mg/kg body weight) or a placebo prior to exercise.

  • Performance Testing: Various endurance time-trial protocols, primarily cycling and running.

  • Outcome Measures: The primary outcomes were time-trial completion time and mean power output.[7]

Dietary Nitrate Supplementation and Endurance Performance
  • Study Design: A randomized, double-blind, crossover trial with 12 recreationally active males.

  • Intervention: Participants consumed either nitrate-rich beetroot juice (NITRATE) or nitrate-depleted beetroot juice (PLACEBO) for 5 days.

  • Performance Testing: A dynamic time-to-exhaustion test of the knee extensors was performed.

  • Outcome Measures: The primary outcome was the time to exhaustion. Muscle fatigue, oxygen saturation, and perceptual responses were also measured.[9]

Sodium Bicarbonate Supplementation and Repeated Sprint Performance
  • Study Design: A randomized, placebo-controlled crossover trial involving 11 physically active individuals.

  • Intervention: Participants ingested 300 mg/kg of body mass of sodium bicarbonate, a placebo (sodium chloride), or no drink.

  • Performance Testing: A repeated sprint ability test consisting of 10 x 6-second maximal sprints on a cycle ergometer with 60 seconds of recovery between sprints.

  • Outcome Measures: The primary outcomes were total work completed and peak power output for each sprint. Blood pH, bicarbonate, and lactate concentrations were also analyzed.[5]

Signaling Pathways and Mechanisms of Action

The ergogenic effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Balenine_Carnosine_Pathway cluster_ingestion Oral Ingestion cluster_circulation Systemic Circulation cluster_muscle Skeletal Muscle This compound This compound Balenine_plasma This compound (Higher Bioavailability) This compound->Balenine_plasma Absorption Carnosine Carnosine Carnosine_plasma Carnosine (Lower Bioavailability) Carnosine->Carnosine_plasma Absorption Muscle_Carnosine Intramuscular Carnosine Balenine_plasma->Muscle_Carnosine Uptake (Hypothesized) Carnosinase Carnosinase (CN1) Carnosine_plasma->Carnosinase Hydrolysis Beta-alanine + Histidine Beta-alanine + Histidine Carnosinase->Beta-alanine + Histidine Buffering H+ Buffering Muscle_Carnosine->Buffering Antioxidant Antioxidant Activity Muscle_Carnosine->Antioxidant Performance Exercise Performance Buffering->Performance Potential Enhancement Antioxidant->Performance Potential Enhancement

Caption: Proposed pathway for this compound and carnosine metabolism and action.

Creatine_Pathway Creatine_Supp Creatine Supplementation Muscle_Creatine Increased Muscle Creatine & PCr Creatine_Supp->Muscle_Creatine ATP_Regen Enhanced ATP Regeneration Muscle_Creatine->ATP_Regen mTOR mTOR Pathway Activation Muscle_Creatine->mTOR Performance Improved High-Intensity Exercise Performance ATP_Regen->Performance Protein_Syn Increased Muscle Protein Synthesis mTOR->Protein_Syn Strength Increased Muscle Strength & Power Protein_Syn->Strength

Caption: Signaling pathway of creatine in skeletal muscle.

Caffeine_Pathway Caffeine Caffeine Adenosine_R Adenosine Receptors Caffeine->Adenosine_R Blocks CNS Central Nervous System Adenosine_R->CNS Acts on Adenosine Adenosine Adenosine->Adenosine_R Binds to Drowsiness Decreased Drowsiness & Fatigue CNS->Drowsiness Performance Enhanced Endurance Performance Drowsiness->Performance Leads to

Caption: Mechanism of caffeine action via adenosine receptor antagonism.

Nitrate_Pathway Dietary_Nitrate Dietary Nitrate (NO3-) Oral_Bacteria Oral Bacteria Dietary_Nitrate->Oral_Bacteria Reduction Nitrite Nitrite (NO2-) Oral_Bacteria->Nitrite NO Nitric Oxide (NO) Nitrite->NO Reduction in acidic & hypoxic conditions Vasodilation Vasodilation NO->Vasodilation Mito_Efficiency Improved Mitochondrial Efficiency NO->Mito_Efficiency Performance Enhanced Endurance Performance Vasodilation->Performance Mito_Efficiency->Performance

Caption: The dietary nitrate-nitrite-nitric oxide pathway.

Bicarbonate_Pathway Bicarbonate Sodium Bicarbonate (NaHCO3) Ingestion Extracellular_HCO3 Increased Extracellular Bicarbonate (HCO3-) Bicarbonate->Extracellular_HCO3 Buffering Increased Extracellular Buffering Capacity Extracellular_HCO3->Buffering H_efflux Enhanced H+ Efflux from Muscle Buffering->H_efflux Muscle_pH Maintenance of Intramuscular pH H_efflux->Muscle_pH Performance Improved High-Intensity Exercise Performance Muscle_pH->Performance

Caption: Mechanism of sodium bicarbonate as an extracellular buffer.

Discussion and Future Directions

The current body of evidence does not support the use of acute this compound supplementation as an ergogenic aid for improving exercise performance in humans.[1][2] Despite its superior bioavailability compared to carnosine, the functional benefits observed with carnosine, such as enhanced buffering capacity, do not appear to translate to this compound in the context of acute supplementation for performance enhancement. Animal studies suggest potential roles for this compound in muscle regeneration and antioxidant defense, which may warrant further investigation in long-term human supplementation studies focused on recovery and muscle health, rather than acute performance enhancement.

In contrast, creatine, caffeine, dietary nitrate, and sodium bicarbonate have demonstrated ergogenic effects in specific contexts, supported by a larger volume of clinical research.

  • Creatine remains a highly effective supplement for improving strength, power, and lean body mass, particularly in activities involving short bursts of high-intensity effort.[3]

  • Caffeine is a well-established ergogenic aid for endurance performance, with moderate doses effectively reducing time-trial completion times.[7]

  • Dietary nitrate shows promise in enhancing endurance capacity, particularly in time-to-exhaustion protocols, by improving oxygen utilization.[9]

  • Sodium bicarbonate is effective in improving performance in high-intensity activities that are limited by metabolic acidosis, such as repeated sprints.[5][6]

Future research on this compound should focus on chronic supplementation protocols to investigate its potential long-term effects on muscle recovery, adaptation to training, and its antioxidant capacity in humans. Direct comparative studies between chronic this compound and carnosine supplementation, using identical performance metrics, would be invaluable in elucidating their relative ergogenic potential. Furthermore, exploring the mechanisms behind this compound's higher bioavailability and its ultimate fate and function within human skeletal muscle will be crucial for understanding its physiological role.

References

Unveiling the Neuroprotective Potential of Balenine: A Comparative Analysis in a Mouse Model of Cognitive Decline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that balenine, a naturally occurring imidazole dipeptide, exhibits significant neuroprotective effects in a senescence-accelerated mouse model (SAMP8), a well-established model for age-related cognitive decline and Alzheimer's disease. This guide provides a comparative overview of this compound's efficacy against other neuroprotective agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of Neuroprotective Agents in SAMP8 Mice

The following table summarizes the key findings from a study investigating the effects of a this compound-supplemented diet on the cognitive performance of SAMP8 mice in various behavioral tests. For comparative purposes, data from studies on carnosine, a structurally related dipeptide, in the same mouse model are also presented.

Compound Mouse Model Behavioral Test Key Findings Reference
This compound SAMP8Y-Maze TestShowed a significant alteration in behavior compared to the control group, indicating improved spatial working memory.[1]Wada et al., 2016[1]
This compound SAMP8Novel Object RecognitionData not explicitly quantified in the provided abstract, but reported as contributing to "improvements in the learning and memory formation".[1][2]Wada et al., 2016[1][2]
This compound SAMP8Water-Filled Multiple T-MazeContributed to improvements in learning and memory.[1][2]Wada et al., 2016[1][2]
Carnosine SAMP8Open-Field Test & Novel Object RecognitionImproved cognitive deficits in SAMP8 mice.[3][4]Liu et al., 2020[3][4]
Carnosine SAMP8Oxidative Stress MarkersDecreased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and increased the activity of superoxide dismutase (SOD).[3][4]Liu et al., 2020[3][4]
Carnosine SAMP8Mitochondrial FunctionIncreased protein expressions of Mitofusin-1, Mitofusin-2, and Bcl-2, and reduced expressions of P-Drp1, Bax, cleaved Caspase-3, and NLRP3 inflammasomes.[3][4]Liu et al., 2020[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model

The SAMP8 mouse is a non-transgenic inbred strain that exhibits an accelerated aging phenotype, including progressive neuropathological changes and cognitive decline, making it a relevant model for age-related dementia.[5] These mice demonstrate neuronal loss, microgliosis, progressive deposition of amyloid-beta (Aβ), and hyperphosphorylation of tau, mirroring key pathological features of Alzheimer's disease.[5]

Behavioral Testing

1. Y-Maze Test for Spatial Working Memory

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Analysis: Spontaneous alternation percentage is calculated as a measure of spatial working memory. A higher percentage indicates better cognitive function.

2. Novel Object Recognition Test for Recognition Memory

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Mice are allowed to freely explore the empty arena.

    • Training (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore for a set duration.

    • Testing (T2): After an inter-trial interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar object. A higher index indicates better recognition memory.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

This surgical model is widely used to mimic ischemic stroke in rodents.

  • Procedure: A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery, inducing focal ischemia. Reperfusion can be achieved by withdrawing the filament after a specific duration.

  • Assessment:

    • Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted tissue remains white. The infarct volume is then quantified.

    • Neurological Deficit Score: A standardized scoring system is used to assess motor and sensory deficits.

Proposed Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are hypothesized to be mediated through its antioxidant and anti-inflammatory properties. The following diagrams illustrate a proposed signaling pathway for this compound's action and a typical experimental workflow for its validation in a mouse model.

balenine_neuroprotection_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Neuroprotection Neuroprotection & Improved Cognition OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage & Cognitive Decline OxidativeStress->NeuronalDamage Inflammation Neuroinflammation Inflammation->NeuronalDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Reduces AntioxidantEnzymes->Neuroprotection ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines ProInflammatoryCytokines->Inflammation

Caption: Proposed neuroprotective signaling pathway of this compound.

experimental_workflow Model SAMP8 Mouse Model (or MCAO Model) Treatment Treatment Groups: - Vehicle Control - this compound - Positive Control Model->Treatment Behavioral Behavioral Testing (Y-Maze, Novel Object Recognition) Treatment->Behavioral Biochemical Biochemical Analysis (Oxidative Stress Markers, Cytokines) Treatment->Biochemical Histological Histological Analysis (Infarct Volume, Neuronal Count) Treatment->Histological Data Data Analysis & Comparison Behavioral->Data Biochemical->Data Histological->Data

Caption: Experimental workflow for validating this compound's neuroprotective effects.

Conclusion

The available evidence strongly supports the neuroprotective effects of this compound in a mouse model of age-related cognitive decline. Its mechanism of action is likely multifaceted, involving the attenuation of oxidative stress and neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications for neurodegenerative diseases. This guide provides a foundational framework for such investigations, offering standardized protocols and a comparative context for future studies.

References

A Comparative Analysis of Balenine and Anserine on Exercise Performance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of two histidine-containing dipeptides, balenine and anserine, and their respective impacts on exercise performance. Drawing from a range of experimental studies, this document is intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the biochemical properties, ergogenic effects, and underlying molecular mechanisms of both compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of their proposed signaling pathways.

Executive Summary

Anserine and this compound, two naturally occurring imidazole dipeptides, have garnered attention for their potential roles as ergogenic aids. Both are structurally related to carnosine and are believed to contribute to intramuscular buffering and antioxidant defense. However, emerging research indicates significant differences in their bioavailability and functional effects on exercise performance. While anserine has been more extensively studied and has shown some positive effects on performance and fatigue reduction, the current body of evidence on this compound, despite its superior bioavailability, has not demonstrated a direct ergogenic benefit in acute human studies. This guide aims to objectively present the available data to inform future research and development in sports nutrition and exercise physiology.

Data Presentation: A Comparative Overview

The following tables summarize the key biochemical properties and a direct comparison of the bioavailability of this compound and anserine.

Table 1: Biochemical Properties of this compound and Anserine

PropertyThis compoundAnserineReference
Chemical Structure β-alanyl-3-methyl-L-histidineβ-alanyl-1-methyl-L-histidine[1][2]
pKa 7.037.04[1][3]
Primary Proposed Functions Antioxidant defense, muscle regenerationIntramuscular buffering, antioxidant activity, fatigue reduction[2][3]

Table 2: Comparative Bioavailability of this compound and Anserine Following Acute Oral Supplementation

ParameterThis compound (10 mg/kg)Anserine (10 mg/kg)Fold Difference (this compound vs. Anserine)Reference
Peak Plasma Concentration (Cmax) ~28 µM~1.10 µM~25.9x higher[4]
Incremental Area Under the Curve (iAUC) 8960 µM·min66.7 µM·min~136x higher[4]
Plasma Half-life 34.9 ± 14.6 min2.14 ± 0.58 min~16.3x longer[4]

Table 3: Summary of Effects on Exercise Performance from Human Supplementation Studies

CompoundStudy PopulationDosageExercise ProtocolKey FindingsReference
Anserine Healthy Men11 mg/kg bwIsometric exercise tolerance testMitigated muscle fatigue as indicated by EMG.[1]
Healthy Men15 or 30 mg/kg bwTime to exhaustion testNo significant effect on time to exhaustion. Increased markers of antioxidant activity (SOD).[5]
Middle-distance Runners120 mg/day for 7 daysThree 1500m runsReduced run times compared to placebo.[3]
This compound Recreational Cyclists10 mg/kg bwCycling sprints, 4km & 20km time trials, maximal isometric contractionsNo significant improvement in peak power, peak torque, or time trial performance. No effect on blood pH, bicarbonate, or lactate.[6][7]

Experimental Protocols

Wingate Anaerobic Test (Anserine Supplementation)

This protocol is designed to assess anaerobic power and capacity.

  • Participants: Healthy, active individuals.

  • Supplementation: Acute ingestion of anserine (often in combination with carnosine) or a placebo, typically 60-90 minutes before the exercise test. Dosages have ranged from 20-30 mg/kg of body weight.

  • Warm-up: A standardized warm-up of 10-15 minutes of cycling at a low intensity (e.g., 100W) including a few short sprints (e.g., 2-3 sprints of 5 seconds) is performed.

  • Test Protocol: The Wingate test consists of a 30-second "all-out" sprint on a cycle ergometer against a standardized resistance. The resistance is typically set at 7.5% of the participant's body mass. Participants are instructed to pedal as fast as possible from the start.

  • Data Collection: Power output is recorded continuously throughout the 30-second test. Key metrics include Peak Power (the highest power output, usually within the first 5-10 seconds), Mean Power (the average power over the 30 seconds), and a Fatigue Index (the rate of power decline).

  • Biochemical Analysis: Blood samples may be taken before supplementation and after the test to measure lactate, pH, and bicarbonate levels.

Cycling Time Trial (this compound Supplementation)

This protocol is used to evaluate endurance performance.

  • Participants: Recreational or trained cyclists.

  • Supplementation: Acute ingestion of this compound (e.g., 10 mg/kg of body weight) or a placebo, typically 60 minutes prior to the exercise.

  • Pre-test Preparation: Participants are often asked to refrain from consuming meat and fish for a period (e.g., 24-48 hours) before the test to minimize dietary intake of similar dipeptides.

  • Test Protocol: The time trial requires participants to complete a set distance (e.g., 4 km and 20 km) on a cycle ergometer in the shortest possible time. The ergometer is set in a mode where the resistance is constant or self-regulated by the participant's effort.

  • Data Collection: The primary outcome is the time to complete the set distance. Other metrics such as average power output, heart rate, and rating of perceived exertion (RPE) are also recorded.

  • Biochemical Analysis: Blood samples can be collected at baseline, before, during, and after the time trial to measure plasma concentrations of the supplemented compound, as well as markers of acid-base balance (pH, bicarbonate, lactate) and glucose.

Signaling Pathways

Anserine and the Keap1-Nrf2 Antioxidant Pathway

Anserine is proposed to exert its antioxidant effects, in part, through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular antioxidant defenses.

Caption: Anserine's antioxidant mechanism via the Keap1-Nrf2 pathway.

Under conditions of oxidative stress, such as intense exercise, reactive oxygen species (ROS) accumulate. Anserine can directly scavenge these ROS. Furthermore, oxidative stress can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1 in the cytoplasm. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to the increased synthesis of antioxidant enzymes, bolstering the cell's defense against oxidative damage.[8]

This compound and Muscle Regeneration via Macrophage Activation

This compound has been shown to promote skeletal muscle regeneration in animal models, a process linked to its influence on the phagocytic activity of macrophages.

balenine_muscle_regeneration cluster_workflow Muscle Injury and Regeneration Workflow Muscle_Injury Skeletal Muscle Injury Immune_Cell_Infiltration Immune Cell Infiltration Muscle_Injury->Immune_Cell_Infiltration Triggers This compound This compound Supplementation Macrophage_Activation Macrophage Activation (M1 Phenotype) This compound->Macrophage_Activation Promotes Immune_Cell_Infiltration->Macrophage_Activation Leads to Phagocytosis Enhanced Phagocytosis of Cellular Debris Macrophage_Activation->Phagocytosis Increases M1_to_M2 Switch to M2 Macrophage Phenotype Phagocytosis->M1_to_M2 Facilitates Anti_inflammatory Release of Anti-inflammatory Cytokines & Growth Factors M1_to_M2->Anti_inflammatory Results in Muscle_Regeneration Enhanced Muscle Regeneration Anti_inflammatory->Muscle_Regeneration Promotes

Caption: this compound's role in promoting muscle regeneration.

Following muscle injury, there is an infiltration of immune cells, including macrophages. This compound appears to promote the activation of pro-inflammatory M1 macrophages, which are crucial for the initial phase of regeneration. A key function of these M1 macrophages is the phagocytosis (engulfing and clearing) of damaged muscle fibers and cellular debris. This compound has been demonstrated to enhance this phagocytic activity. The efficient clearance of debris is a critical step that facilitates the transition of macrophages from a pro-inflammatory (M1) to an anti-inflammatory and pro-regenerative (M2) phenotype. M2 macrophages then release anti-inflammatory cytokines and growth factors that stimulate the proliferation and differentiation of muscle stem cells (satellite cells), leading to more efficient muscle repair and regeneration.

Conclusion

The comparative study of this compound and anserine reveals distinct profiles in their potential impact on exercise performance. Anserine has demonstrated some ergogenic potential in human studies, particularly in reducing fatigue and improving performance in high-intensity, repetitive activities. Its proposed mechanisms of action include intramuscular buffering and antioxidant effects, potentially mediated through the Keap1-Nrf2 pathway.

In contrast, this compound, despite its significantly higher bioavailability and stability in human circulation, has not yet shown a direct performance-enhancing effect in acute supplementation studies. However, its promising role in promoting muscle regeneration through the modulation of macrophage activity suggests a potential application in recovery from exercise-induced muscle damage.

For researchers and drug development professionals, these findings highlight the need for further investigation. Future studies should include head-to-head clinical trials to directly compare the ergogenic effects of chronic this compound and anserine supplementation. Elucidating the precise molecular mechanisms of both compounds in skeletal muscle will be crucial for optimizing their potential applications in sports nutrition and clinical settings. The superior bioavailability of this compound remains an intriguing characteristic that warrants further exploration to unlock its full physiological potential.

References

Balenine Demonstrates Superior Superoxide Dismutase Activation Compared to Carnosine: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature and experimental data indicates that balenine, a naturally occurring imidazole dipeptide, exhibits a more potent effect on the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, when compared directly to its well-known analogue, carnosine. This guide provides a detailed comparison of their effects, supported by experimental findings, to inform researchers, scientists, and drug development professionals in the field of oxidative stress and antioxidant therapeutics.

Executive Summary

In vitro studies have demonstrated that this compound is a more effective direct activator of SOD than carnosine.[1][2] While both this compound and carnosine possess antioxidant properties, the available evidence points to a significantly greater capacity of this compound to enhance the activity of this primary endogenous antioxidant enzyme.[1][2] This enhanced activity, coupled with this compound's superior bioavailability and resistance to enzymatic degradation, positions it as a promising candidate for further investigation in conditions associated with oxidative stress.[3][4]

Data Presentation: this compound vs. Carnosine on SOD Activity

CompoundEffect on SOD Activity (in vitro)Key Findings
This compound Significantly Higher Activation Directly activates SOD to a greater extent than carnosine in C2C12 myotubes.[1][2]
Carnosine Moderate ActivationActivates SOD, but to a lesser extent than this compound in direct comparison studies.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited, providing a framework for the replication and validation of these findings.

Cell Culture and Treatment

Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence. The cells are then maintained in this differentiation medium for 5-7 days. Differentiated myotubes are treated with varying concentrations of this compound or carnosine for a specified period (e.g., 24-48 hours) before being harvested for SOD activity analysis.

Superoxide Dismutase (SOD) Activity Assay

SOD activity is commonly measured using a spectrophotometric assay that utilizes a water-soluble tetrazolium salt, such as WST-1, which produces a water-soluble formazan dye upon reduction by superoxide anions. The rate of this reduction is linearly related to the activity of xanthine oxidase (XO), which generates the superoxide anions. SOD inhibits this reaction by dismutating the superoxide anions.

Materials:

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)

  • Protein assay reagent (e.g., Bradford or BCA)

  • SOD Assay Kit (containing WST-1, xanthine oxidase, and a buffer solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Treated C2C12 myotubes are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer. The cell lysate is centrifuged to pellet cellular debris, and the supernatant is collected for analysis.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay to normalize the SOD activity.

  • SOD Assay:

    • A reaction mixture is prepared according to the manufacturer's instructions, typically containing the WST-1 substrate and xanthine oxidase in a buffer solution.

    • The cell lysate (containing SOD) is added to the wells of a 96-well plate.

    • The reaction is initiated by the addition of xanthine oxidase.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) over time using a microplate reader.

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of formazan dye formation. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of superoxide generation by 50%. The final activity is expressed as units per milligram of protein (U/mg protein).

Visualizations

Experimental Workflow for SOD Activity Assay

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay SOD Activity Assay C2C12 C2C12 Myoblasts Differentiation Differentiation into Myotubes C2C12->Differentiation Treatment Treatment with this compound or Carnosine Differentiation->Treatment Harvest Harvest Myotubes Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Lysate) Centrifugation->Supernatant ProteinAssay Protein Quantification Supernatant->ProteinAssay ReactionSetup Set up Reaction in 96-well Plate Supernatant->ReactionSetup ProteinAssay->ReactionSetup Absorbance Measure Absorbance ReactionSetup->Absorbance Calculation Calculate SOD Activity Absorbance->Calculation

Caption: Experimental workflow for determining SOD activity.

Signaling Pathways for Antioxidant Effects

G cluster_this compound This compound cluster_carnosine Carnosine This compound This compound DirectSOD Direct SOD Activation This compound->DirectSOD PutativeNrf2 Putative Nrf2 Pathway Activation This compound->PutativeNrf2 AntioxidantEnzymes Expression of Antioxidant Genes (e.g., SOD) Nrf2_Keap1 Nrf2-Keap1 Complex Carnosine Carnosine Carnosine->Nrf2_Keap1 modulates Nrf2_dissociation Nrf2 Dissociation Nrf2_Keap1->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to ARE->AntioxidantEnzymes

Caption: Signaling pathways of this compound and carnosine.

Concluding Remarks

The presented data strongly suggest that this compound is a more potent direct activator of superoxide dismutase in vitro compared to carnosine. This finding, in conjunction with its favorable pharmacokinetic profile, underscores the potential of this compound as a subject for further research and development in the context of antioxidant therapies. The detailed experimental protocols provided herein offer a foundation for the continued investigation into the comparative efficacy of these two related dipeptides. Future studies should aim to elucidate the precise molecular mechanisms underlying this compound's superior SOD-activating properties and to validate these in vivo findings in relevant disease models.

References

Safety Operating Guide

Proper Disposal of Balenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle balenine with the appropriate personal protective equipment (PPE). Although not classified as a hazardous substance, treating all chemicals with a degree of caution is a prudent laboratory practice.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

All handling of powdered this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste should be approached systematically to ensure safety and compliance with institutional and regulatory standards. The following workflow outlines the recommended procedures for both solid and liquid this compound waste.

Waste Identification and Segregation

The first critical step is to identify and segregate all waste streams containing this compound. This prevents unintentional mixing with incompatible chemicals and ensures that the waste is handled appropriately.

  • Solid Waste: This category includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental buffers, and cell culture media.

Crucially, do not dispose of this compound solutions down the drain. [1] All this compound waste should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office.[1]

Waste Containment and Labeling

Proper containment and labeling are essential for the safe storage and subsequent disposal of chemical waste.

  • Solid Waste:

    • Collect all solid this compound waste in a designated, durable, and sealable container (e.g., a clearly labeled plastic bag or a dedicated solid waste bin).

    • The container must be clearly labeled as "Hazardous Waste" (as a precautionary measure in line with general peptide disposal guidelines), with the contents identified as "this compound Waste."[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap (e.g., a high-density polyethylene bottle).

    • Label the container with "Hazardous Waste," the name "this compound," and the approximate concentration and solvent (e.g., "Aqueous this compound Solution").

Waste Storage

Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.[1]

Final Disposal

Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste contractor. Adherence to institutional protocols is mandatory for regulatory compliance.[1]

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative guidelines for the accumulation and storage of laboratory chemical waste, which should be applied to the management of this compound waste.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous wastePrevents the storage of large quantities of waste in the laboratory, minimizing risk.
Acutely Toxic Waste Limit in SAA ≤ 1 quart (liquid) or 1 kg (solid)Stricter control for highly hazardous materials; while this compound is not classified as acutely toxic, this illustrates a principle of minimizing quantities.
Container Headspace At least 10% of the container volume should remain emptyAllows for vapor expansion and prevents spills.
pH for Aqueous Waste Drain Disposal (Not for this compound) Between 6.0 and 8.0For non-hazardous, permissible aqueous waste, a neutral pH is often required. Note: This is not recommended for this compound. [2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

BalenineDisposalWorkflow This compound Waste Disposal Workflow start Start: this compound Waste Generated identify Step 1: Identify Waste Type start->identify solid_waste Solid Waste (e.g., powder, contaminated labware) identify->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) identify->liquid_waste Liquid contain_solid Step 2: Contain in Labeled, Sealed Solid Waste Container solid_waste->contain_solid contain_liquid Step 2: Contain in Labeled, Leak-Proof Liquid Waste Container liquid_waste->contain_liquid storage Step 3: Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage disposal Step 4: Arrange Pickup by Institutional EHS for Final Disposal storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Disposal Plan for Handling Balenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Balenine in a laboratory setting. Given that comprehensive toxicological data for this compound is not widely available, these guidelines are based on general best practices for handling non-hazardous peptide compounds and should be supplemented by a thorough risk assessment within your institution's safety policies.

I. Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is crucial for a preliminary risk assessment and for developing appropriate handling procedures.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄O₃--INVALID-LINK--
Molecular Weight 240.26 g/mol --INVALID-LINK--
Appearance Solid (Assumed)General chemical information
Solubility Soluble in water (Slightly)--INVALID-LINK--
Storage Temperature -20°C for long-term storageGeneral peptide handling guidelines

II. Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or ingestion when handling this compound, particularly in its powdered form.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Nitrile glovesStandard laboratory grade. Double-gloving may be considered when handling stock solutions.
Body Protection Lab coatA fully buttoned lab coat is required.
Eye and Face Protection Safety glasses or gogglesShould be worn at all times in the laboratory.
Respiratory Protection N95 or higher respiratorRecommended when handling the powder form of this compound to minimize inhalation.

All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]

III. Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to ensure safety and maintain the integrity of the compound.

A. Engineering Controls

  • Ventilation: Use a certified chemical fume hood or other ventilated enclosure when weighing or otherwise manipulating powdered this compound.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

B. Work Practices

  • Avoid Dust Generation: Handle powdered this compound carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Controlled Area: Designate a specific area for handling this compound to prevent cross-contamination.

C. Storage

  • Lyophilized Form: Store lyophilized this compound in a tightly sealed container at -20°C for long-term stability.[2]

  • Solutions: Once reconstituted, use this compound solutions as quickly as possible. For short-term storage, keep solutions at 4°C. For longer-term storage, aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

A. Minor Spill (Small amount of powder)

  • Notification: Alert colleagues in the immediate area.

  • Containment: If safe to do so, prevent the powder from becoming airborne.

  • Cleanup: Gently cover the spill with damp paper towels to avoid raising dust. Place the paper towels and any contaminated materials into a sealed bag.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Disposal: Dispose of the sealed bag as chemical waste.

B. Major Spill

  • Evacuation: Evacuate the immediate area.

  • Alerting Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Access Restriction: Prevent personnel from entering the spill area until it has been deemed safe by EHS.

V. Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

A. Waste Identification and Segregation

  • Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and other disposable labware.

  • Liquid Waste: Includes this compound solutions and any rinsate from cleaning contaminated glassware.

B. Waste Containment and Labeling

  • Solid Waste: Collect in a designated, clearly labeled, and sealed container for non-hazardous chemical waste.

  • Liquid Waste: Collect in a compatible, leak-proof container with a secure cap. Label the container clearly with "Non-Hazardous Chemical Waste," the name "this compound," and the solvent used (e.g., "this compound in Water").

C. Disposal Procedure

  • Follow your institution's guidelines for the disposal of non-hazardous chemical waste.[4][5] Do not dispose of this compound down the drain unless specifically permitted by your institution's EHS department.[5]

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste.[6]

VI. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Balenine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses, Respirator) Risk_Assessment->Don_PPE Prepare_Workspace Prepare Workspace in Chemical Fume Hood Don_PPE->Prepare_Workspace Weigh_Powder Weigh this compound Powder Prepare_Workspace->Weigh_Powder Reconstitute Reconstitute in Appropriate Solvent Weigh_Powder->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate_Workspace Decontaminate Workspace and Equipment Experiment->Decontaminate_Workspace Store_Aliquots Store Aliquots at -20°C or -80°C Experiment->Store_Aliquots Spill_Event Spill? Experiment->Spill_Event Doff_PPE Doff and Dispose of Contaminated PPE Decontaminate_Workspace->Doff_PPE Segregate_Waste Segregate Solid and Liquid Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Containers (Non-Hazardous Chemical Waste) Segregate_Waste->Label_Waste EHS_Pickup Arrange for EHS Waste Pickup Label_Waste->EHS_Pickup Spill_Event->Decontaminate_Workspace No Minor_Spill Minor Spill Cleanup (Follow Protocol) Spill_Event->Minor_Spill Yes (Minor) Major_Spill Major Spill (Evacuate & Call EHS) Spill_Event->Major_Spill Yes (Major) Minor_Spill->Decontaminate_Workspace

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balenine
Reactant of Route 2
Reactant of Route 2
Balenine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。